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  • Product: 2-(Piperidin-4-yl)propan-2-ol
  • CAS: 22990-34-7

Core Science & Biosynthesis

Foundational

2-(Piperidin-4-yl)propan-2-ol basic properties

An In-Depth Technical Guide to the Basic Properties of 2-(Piperidin-4-yl)propan-2-ol Introduction The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in modern medicinal chemistry, present in a vast...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 2-(Piperidin-4-yl)propan-2-ol

Introduction

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in modern medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its favorable physicochemical properties, including good aqueous solubility when protonated, and its three-dimensional structure which allows for precise vectoral presentation of substituents to target macromolecules. Within this class of valuable building blocks, 2-(Piperidin-4-yl)propan-2-ol emerges as a particularly useful intermediate. This tertiary alcohol, featuring a piperidine ring, combines two key functional groups—a secondary amine and a hydroxyl group—offering multiple points for chemical modification.

This guide provides an in-depth technical overview of the core basic properties of 2-(Piperidin-4-yl)propan-2-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind its chemical behavior, provides field-proven experimental protocols for its synthesis and analysis, and contextualizes its utility in modern research.

Section 1: Physicochemical and Basic Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. These parameters dictate everything from reaction conditions and purification strategies to formulation and ADME (absorption, distribution, metabolism, and excretion) properties in a drug discovery context.

PropertyValueSource
IUPAC Name 2-(Piperidin-4-yl)propan-2-ol[3]
CAS Number 22990-34-7[4]
Molecular Formula C₈H₁₇NO[5]
Molecular Weight 143.23 g/mol [5]
Boiling Point (Est.) 206-225 °C[4]
Melting Point (Est.) 39.34 °C[4]
Density (Est.) 0.92 g/cm³[4]
Flash Point (Est.) 84.8 °C[4]
Water Solubility (Est.) 30,486 mg/L to 1,000,000 mg/L[4]

Note: Some physical properties are estimated via computational models (EPA T.E.S.T., EPI Suite) and should be confirmed experimentally.

Basicity and pKa

The defining chemical characteristic of 2-(Piperidin-4-yl)propan-2-ol is the basicity of its piperidine nitrogen. Unlike aromatic heterocycles like pyridine, where the nitrogen lone pair may be involved in the aromatic system, the lone pair in piperidine resides in a non-bonding sp³ hybridized orbital.[6] This makes it readily available for protonation, rendering piperidine and its derivatives strong organic bases.[7] The pKa of the conjugate acid of piperidine is approximately 11.1.[8]

The 4-position substituent, a propan-2-ol group, is expected to have a minor electronic effect on the nitrogen's basicity. The alkyl chain is weakly electron-donating, while the hydroxyl group is weakly electron-withdrawing. These effects are transmitted through several sigma bonds, leading to a pKa value that should be very close to that of unsubstituted piperidine. Precise determination is crucial for applications in salt formation, chromatography, and formulation.

Protocol 1: Potentiometric Titration for pKa Determination

This protocol describes a self-validating system for accurately measuring the pKa of a basic compound.

Objective: To determine the pKa of 2-(Piperidin-4-yl)propan-2-ol by monitoring pH changes during titration with a strong acid.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). Ensure the electrode is in good condition.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(Piperidin-4-yl)propan-2-ol and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of a co-solvent like methanol can be used if solubility is an issue, but its concentration should be kept minimal and consistent across experiments.

  • Titrant Preparation: Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl). The exact concentration must be known.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated pH electrode and a small magnetic stir bar. Position the burette containing the standardized HCl solution above the beaker.

  • Titration Execution:

    • Record the initial pH of the solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point (V_eq) from the inflection point of the curve, often found by taking the first or second derivative of the plot.

    • The pKa is the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated base (conjugate acid) and the free base are equal.

  • Validation: Repeat the titration at least three times to ensure reproducibility. The standard deviation of the pKa values should be low (<0.1 pH units).

Solubility Profile

The molecule's amphiphilic nature—a polar amine and alcohol group combined with a nonpolar hydrocarbon backbone—suggests moderate solubility in both aqueous and organic solvents. Computational estimates for water solubility vary widely, from ~30 g/L to "miscible" (1,000,000 mg/L), highlighting the need for experimental verification.[4]

The basic nitrogen is key to its aqueous solubility. In acidic to neutral pH, the piperidine nitrogen will be protonated, forming a piperidinium salt. This ionic character significantly enhances water solubility through ion-dipole interactions.[8] Conversely, in basic solutions (pH > pKa), the compound exists as the neutral free base, which is more soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. The hydrochloride salt form is often used to improve handling and aqueous solubility.[8]

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a critical parameter in drug development, influencing membrane permeability and metabolic stability. While no experimental LogP is available, the calculated XLogP3 for the similar 2-(Piperidin-1-yl)propan-1-ol is 0.9, suggesting a relatively balanced hydrophilic-lipophilic character.[9] The 4-substituted isomer is expected to have a similar value. This moderate lipophilicity is often a desirable trait for drug candidates.

Section 2: Synthesis and Reactivity

The synthesis of 2-(Piperidin-4-yl)propan-2-ol is straightforward and relies on fundamental organometallic chemistry. The primary strategy involves the addition of two methyl groups to a carbonyl precursor at the 4-position of the piperidine ring.

Synthetic Strategy

A common and efficient method is the double addition of a methyl Grignard reagent to a 4-piperidinecarboxylic acid ester.[10] To prevent the acidic N-H proton of the piperidine from quenching the highly basic Grignard reagent, the nitrogen must first be protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group. The synthesis is therefore a three-step process: protection, Grignard reaction, and deprotection.

Diagram 1: Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection Start 4-Piperidinecarboxylic acid ester BocAnhydride Boc Anhydride, Base (e.g., Triethylamine) Start->BocAnhydride Reacts with ProtectedEster N-Boc-4-piperidine- carboxylic acid ester BocAnhydride->ProtectedEster Forms Grignard Methyl Grignard Reagent (e.g., MeMgCl, >2 eq.) ProtectedEster->Grignard Reacts with ProtectedAlcohol N-Boc-2-(piperidin-4-yl)- propan-2-ol Grignard->ProtectedAlcohol Forms Acid Strong Acid (e.g., HCl in Dioxane) ProtectedAlcohol->Acid Reacts with FinalProduct 2-(Piperidin-4-yl)propan-2-ol Hydrochloride Acid->FinalProduct Yields

Caption: Synthetic workflow for 2-(Piperidin-4-yl)propan-2-ol.

Protocol 2: Laboratory-Scale Synthesis of 2-(Piperidin-4-yl)propan-2-ol Hydrochloride

This protocol is adapted from established patent literature and represents a robust method for laboratory synthesis.[10]

Objective: To synthesize the title compound from ethyl 4-piperidinecarboxylate.

Materials:

  • Ethyl 4-piperidinecarboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methylmagnesium chloride (3 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Methodology:

Step 1: N-Boc Protection

  • To a solution of ethyl 4-piperidinecarboxylate (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-ethyl 4-piperidinecarboxylate, which is often used without further purification.

Step 2: Grignard Reaction to Form Tertiary Alcohol

  • CAUTION: This step is highly exothermic and moisture-sensitive. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the N-Boc-protected ester (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and an inert gas inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium chloride (2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield crude N-Boc-2-(piperidin-4-yl)propan-2-ol. Purify by column chromatography if necessary.

Step 3: Boc Deprotection

  • Dissolve the purified N-Boc protected alcohol (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM.

  • Add an excess of 4 M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature. Effervescence (CO₂ evolution) should be observed.

  • Stir for 1-3 hours until TLC/LC-MS confirms the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure. The resulting solid may be triturated with diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(Piperidin-4-yl)propan-2-ol hydrochloride as a white or off-white solid.

Core Reactivity

The molecule possesses two primary reactive sites:

  • Secondary Amine (Piperidine N-H): This site is nucleophilic and basic. It readily undergoes standard amine reactions such as N-alkylation, N-acylation (amidation), reductive amination, and sulfonylation. This is the most common site for derivatization in drug discovery to introduce new pharmacophores.[11]

  • Tertiary Alcohol (C-OH): The hydroxyl group is less reactive than a primary or secondary alcohol due to steric hindrance. However, it can be converted to an ester with activated carboxylic acids (e.g., acyl chlorides) or undergo dehydration to form an alkene under harsh acidic conditions.

Section 3: Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic techniques is required for a full characterization of 2-(Piperidin-4-yl)propan-2-ol.

Diagram 2: Analytical Characterization Workflow

AnalyticalWorkflow cluster_primary Primary Confirmation cluster_secondary Secondary Confirmation Start Synthesized Product (Crude or Purified) MS Mass Spectrometry (MS) - Confirm Molecular Weight - Check for [M+H]+ Start->MS NMR NMR Spectroscopy (¹H, ¹³C) - Confirm Structure - Assess Purity Start->NMR IR Infrared (IR) Spectroscopy - Confirm Functional Groups (O-H, N-H) NMR->IR Structure Consistent? Purity Purity Analysis (HPLC, LC-MS) - Quantify Purity (>95%) IR->Purity Functional Groups Present? Final Structurally Confirmed & Pure Compound Purity->Final Purity Acceptable?

Caption: Logical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum is expected to show:

    • A singlet for the two methyl groups on the propan-2-ol moiety (approx. 1.1-1.2 ppm, integrating to 6H).

    • Multiplets for the piperidine ring protons, typically in the 1.2-1.8 ppm (axial/equatorial CH₂) and 2.5-3.1 ppm (CH₂ adjacent to nitrogen) regions.

    • A broad singlet for the O-H and N-H protons, which may be exchangeable with D₂O. Their chemical shift is highly dependent on solvent and concentration.

  • ¹³C NMR: The spectrum should reveal distinct signals for all unique carbon atoms:

    • A signal for the two equivalent methyl carbons.

    • A signal for the quaternary carbon bearing the hydroxyl group.

    • Three signals for the piperidine ring carbons (C4, C3/5, C2/6).

Protocol 3: NMR Sample Preparation and Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the hydrochloride salt of 2-(Piperidin-4-yl)propan-2-ol. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O)) in a clean, dry NMR tube. CD₃OD is often preferred as it solubilizes many organic salts and has residual solvent peaks that are well-defined.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (though modern spectrometers can lock onto the deuterium signal of the solvent).

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and reference the chemical shifts (e.g., to the residual CHD₂OD peak at 3.31 ppm).

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires more scans than a proton spectrum (typically several hundred to a few thousand) due to the low natural abundance of ¹³C.

    • Process the data similarly to the proton spectrum and reference the chemical shifts (e.g., to the CD₃OD multiplet at 49.0 ppm).

  • Data Interpretation: Analyze the chemical shifts, integration values (for ¹H), and splitting patterns to confirm that the obtained spectra are consistent with the proposed structure.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is ideal for this compound. The spectrum should show a prominent peak for the protonated molecule ([M+H]⁺) at an m/z corresponding to the molecular weight of the free base plus a proton (143.23 + 1.01 ≈ 144.24).

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum should exhibit characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch: A moderate, sharp band around 3300 cm⁻¹, which may be superimposed on the O-H band.

  • C-H stretch: Sharp bands just below 3000 cm⁻¹.

Section 4: Handling, Safety, and Storage

  • Piperidine: This class of compounds is known to be basic and can be irritating to the skin, eyes, and respiratory tract.[12]

  • Propan-2-ol: Isopropanol is highly flammable and causes serious eye irritation. Vapors may cause drowsiness or dizziness.[13][14]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents.[15][16]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 5: Applications in Research and Drug Development

2-(Piperidin-4-yl)propan-2-ol is not typically an end-product but rather a valuable intermediate. Its bifunctional nature allows it to serve as a versatile scaffold for building more complex molecules. The secondary amine is the most common handle for derivatization, allowing for the introduction of diverse side chains that can modulate a compound's pharmacological activity, selectivity, and pharmacokinetic properties.

Examples of its application include:

  • Enzyme Inhibitors: Derivatives where the piperidine nitrogen is acylated have been developed as potent inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 5 and soluble epoxide hydrolase, the latter having applications in treating inflammatory conditions.[4][11]

  • GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors. This intermediate can be used to synthesize novel compounds targeting receptors involved in central nervous system disorders.[17]

  • Ion Channel Modulators: The core structure can be elaborated into derivatives that act as potent sodium channel blockers, which have been investigated for treating conditions like ischemic stroke.[18]

Conclusion

2-(Piperidin-4-yl)propan-2-ol is a foundational building block for medicinal chemistry and materials science. Its properties are dominated by the basicity of the piperidine nitrogen and the reactivity of its two key functional groups. A comprehensive understanding of its physicochemical characteristics, coupled with robust protocols for its synthesis and analysis, empowers researchers to fully leverage its potential. From its predictable basicity and reactivity to its utility as a scaffold for creating potent pharmacological agents, this molecule represents a cornerstone of modern heterocyclic chemistry.

References

  • Chemchart. 2-(Piperidin-4-yl)propan-2-ol (22990-34-7).
  • ABB.
  • Smolecule. 2-(Piperidin-2-yl)propan-2-ol hydrochloride. (2024-04-15).
  • Sigma-Aldrich. 2-piperidin-4-ylpropan-2-ol.
  • Advanced ChemBlocks. 2-(piperidin-3-yl)propan-2-ol.
  • PubChem. 2-(Piperidin-1-yl)propan-1-ol.
  • Chemos GmbH&Co.KG.
  • Google Patents. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Wikipedia. Piperidine.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Quora. What is the order of the basicity of pyrole, pyridine, and piperadine?. (2025-03-16).
  • Chem-Supply.
  • Fisher Scientific.
  • PubMed.
  • Slideshare. Basicity of heterocyclics pdf.
  • PubChem. Piperidine.
  • ChemicalBook. piperidine-4-propanol | 7037-49-2. (2025-07-24).
  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • ChemicalBook. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4. (2025-10-22).
  • MDPI. 2-(Piperidin-4-yl)

Sources

Exploratory

An In-depth Technical Guide to 2-(Piperidin-4-yl)propan-2-ol: A Cornerstone for Modern Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(Piperidin-4-yl)propan-2-ol (CAS 22990-34-7), a pivotal heterocyclic bu...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-4-yl)propan-2-ol (CAS 22990-34-7), a pivotal heterocyclic building block in contemporary medicinal chemistry. This document moves beyond a simple recitation of properties to offer a detailed exploration of its synthesis, purification, and analytical characterization, grounded in established laboratory practices. We will delve into the causality behind procedural steps, offering insights honed from practical application. Furthermore, this guide will illuminate the compound's significance as a versatile scaffold, exploring the structure-activity relationships (SAR) of its derivatives which have shown promise in developing novel therapeutics for a range of conditions, including neurological, inflammatory, and infectious diseases. All protocols are presented with the aim of being self-validating, ensuring reproducibility and reliability in a research and development setting.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] Its prevalence is due to a combination of favorable physicochemical properties: the piperidine moiety can enhance aqueous solubility, modulate lipophilicity, and provide a three-dimensional framework that can be tailored to fit the binding pockets of various biological targets.[1] 2-(Piperidin-4-yl)propan-2-ol, with its tertiary alcohol and a reactive secondary amine on the piperidine ring, represents a highly versatile starting material for the synthesis of diverse compound libraries.[2][3] This guide will serve as a technical resource for scientists looking to leverage this valuable intermediate in their drug discovery programs.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use. The key data for 2-(Piperidin-4-yl)propan-2-ol are summarized below.

PropertyValueSource
CAS Number 22990-34-7[2]
Molecular Formula C₈H₁₇NO[2]
Molecular Weight 143.23 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 133 - 137 °C[2]
Boiling Point 142 °C at 3.3 kPa[3]
Purity ≥ 98% (GC)[2]

Synthesis of 2-(Piperidin-4-yl)propan-2-ol: A Detailed Experimental Protocol

The synthesis of 2-(Piperidin-4-yl)propan-2-ol is most effectively achieved through a multi-step process involving the protection of the piperidine nitrogen, a Grignard reaction to form the tertiary alcohol, and subsequent deprotection.[4] The following protocol is based on a patented method and has been elaborated with practical insights for laboratory application.[4]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection cluster_3 Step 4: Neutralization A Ethyl 4-piperidinecarboxylate C N-Boc-ethyl isonipecotate A->C Triethylamine (TEA) B Boc Anhydride (Boc₂O) B->C E N-Boc-2-(piperidin-4-yl)propan-2-ol C->E Anhydrous THF D Methylmagnesium Bromide (CH₃MgBr) D->E G 2-(Piperidin-4-yl)propan-2-ol Hydrochloride E->G Ethanol F Hydrochloric Acid (HCl) F->G I 2-(Piperidin-4-yl)propan-2-ol G->I Adjust pH to 11-12 H Sodium Hydroxide (NaOH) H->I

Synthesis of 2-(Piperidin-4-yl)propan-2-ol.
Step-by-Step Laboratory Procedure

Step 1: N-Boc Protection of Ethyl 4-Piperidinecarboxylate

  • Rationale: The secondary amine of the piperidine ring is nucleophilic and would interfere with the Grignard reagent in the subsequent step. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and reversible method to prevent this side reaction.[4]

  • Procedure:

    • To a solution of ethyl 4-piperidinecarboxylate (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethyl isonipecotate.

Step 2: Grignard Reaction with Methylmagnesium Bromide

  • Rationale: The Grignard reaction is a powerful tool for carbon-carbon bond formation. Here, the nucleophilic methyl group of methylmagnesium bromide attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the tertiary alcohol after a double addition.[5][6]

  • Procedure:

    • Dissolve N-Boc-ethyl isonipecotate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 equivalents) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-2-(piperidin-4-yl)propan-2-ol.

Step 3: Deprotection of the Boc Group

  • Rationale: The Boc protecting group is acid-labile and can be readily removed under acidic conditions to yield the desired secondary amine.[4]

  • Procedure:

    • Dissolve the crude N-Boc-2-(piperidin-4-yl)propan-2-ol (1 equivalent) in ethanol.

    • Add concentrated hydrochloric acid (3-4 equivalents).

    • Heat the mixture to 50 °C and stir for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude 2-(piperidin-4-yl)propan-2-ol hydrochloride salt.[4]

Step 4: Neutralization to the Free Base

  • Rationale: The final product is often required as the free base for subsequent reactions. This is achieved by neutralizing the hydrochloride salt with a base.[4]

  • Procedure:

    • Dissolve the crude hydrochloride salt in water.

    • Cool the solution in an ice bath and adjust the pH to 11-12 by the dropwise addition of a 30% aqueous sodium hydroxide solution.[4]

    • Extract the aqueous layer with a suitable organic solvent such as toluene or a mixture of chloroform and isopropanol.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(piperidin-4-yl)propan-2-ol.

Purification: Recrystallization
  • Rationale: Recrystallization is a robust technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.[7][8]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot toluene.[4]

    • If the solution is colored, a small amount of activated charcoal can be added and the solution heated at reflux for a few minutes.

    • Hot-filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.[8]

    • Collect the crystals by vacuum filtration and wash with a small amount of cold toluene.

    • Dry the purified crystals in a vacuum oven.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that can be used for identification.[9]

  • Sample Preparation:

    • Prepare a stock solution of the purified 2-(Piperidin-4-yl)propan-2-ol in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution.

  • Instrumental Parameters (Typical):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

    • Inlet Temperature: 250 °C.[11]

    • Oven Program: Initial temperature 60 °C, hold for 2 minutes; ramp at 10 °C/min to 250 °C, hold for 5 minutes.[11]

    • Ion Source Temperature: 230 °C.[11]

    • Mass Range: m/z 40-300.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H NMR gives information about the number and types of protons, while ¹³C NMR provides information about the carbon skeleton.[12][13]

  • Sample Preparation:

    • Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[2]

Applications in Drug Discovery: A Scaffold for Innovation

2-(Piperidin-4-yl)propan-2-ol is a valuable starting material for the synthesis of a wide range of biologically active molecules. The piperidine nitrogen can be functionalized through various reactions, such as alkylation, acylation, and reductive amination, to introduce diverse substituents.

Anti-inflammatory Agents

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent anti-inflammatory activity.[14] Structure-activity relationship studies have indicated that substitution on the piperidine nitrogen with groups like phenyl sulfonamides can significantly enhance the inhibitory activity against inflammatory mediators.[14]

Antimycotic Compounds

Inspired by established antifungal agents like fenpropidin, which contain a piperidine core, novel 4-aminopiperidine derivatives have been synthesized and evaluated for their antimycotic properties.[3] SAR studies have revealed that the nature of the substituent on the piperidine nitrogen, as well as the length of an alkyl chain on the 4-amino group, are critical for potent antifungal activity.[3]

SAR_Antifungal cluster_N1 N1 Substituent cluster_N4 N4-Alkyl Chain Core 4-Aminopiperidine Core N1_Benzyl Benzyl Core->N1_Benzyl N1_Phenethyl Phenethyl Core->N1_Phenethyl N1_Arylalkyl Other Arylalkyls Core->N1_Arylalkyl N4_Long Long Chain (e.g., Dodecyl) Core->N4_Long N4_Short Short/Branched Chain Core->N4_Short Activity Antifungal Activity N1_Benzyl->Activity High N1_Phenethyl->Activity High N1_Arylalkyl->Activity Low N4_Long->Activity High N4_Short->Activity Low

Structure-Activity Relationship for Antifungal Piperidines.
CNS-Active Agents and Other Therapeutic Areas

The piperidine scaffold is a common feature in drugs targeting the central nervous system.[1] The ability to readily modify the 2-(piperidin-4-yl)propan-2-ol core allows for the exploration of its potential in developing novel analgesics, antipsychotics, and antidepressants.[15] Furthermore, derivatives have been investigated as dual-acting histamine H3 and sigma-1 receptor antagonists with potential applications in pain management.[16][17]

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: Based on the piperidine component, this compound should be considered toxic if inhaled or in contact with skin, and may cause severe skin and eye irritation.[3] The 2-propanol moiety suggests it may be flammable.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep at rest in a position comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of significant exposure, seek immediate medical advice.

Conclusion

2-(Piperidin-4-yl)propan-2-ol is more than just a chemical intermediate; it is a versatile and strategically valuable building block for modern drug discovery. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics across a range of disease areas. This guide has provided a detailed, practical framework for its synthesis, purification, and analysis, with the goal of empowering researchers to confidently and effectively utilize this compound in their scientific endeavors. The continued exploration of derivatives based on this scaffold holds significant promise for the future of medicinal chemistry.

References

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Foundational

Synthesis of 2-(Piperidin-4-yl)propan-2-ol

An In-Depth Technical Guide to the : Strategies, Mechanisms, and Practical Applications Introduction 2-(Piperidin-4-yl)propan-2-ol is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, wh...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the : Strategies, Mechanisms, and Practical Applications

Introduction

2-(Piperidin-4-yl)propan-2-ol is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, which combines a piperidine ring with a tertiary alcohol moiety, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. The piperidine scaffold is a privileged structure found in numerous biologically active compounds, while the 2-hydroxypropyl group can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core synthetic strategies for 2-(Piperidin-4-yl)propan-2-ol, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind procedural choices.

Chapter 1: Retrosynthetic Analysis and Strategic Imperatives

A retrosynthetic analysis of 2-(Piperidin-4-yl)propan-2-ol reveals two primary and highly effective strategies, both converging on the formation of the C-C bond between the piperidine ring and the dimethylcarbinol group via a Grignard reaction. The key disconnection is made at this bond, leading back to a piperidine-based electrophile and a methyl nucleophile (from a methyl Grignard reagent).

The principal challenge in synthesizing this molecule is the presence of the secondary amine within the piperidine ring. This amine is both nucleophilic and basic, making it incompatible with organometallic reagents like Grignard reagents. Therefore, a robust protecting group strategy is not merely advantageous but essential for success.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is the protecting group of choice for this transformation for several compelling reasons:

  • Reactivity Masking : The Boc group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, preventing it from participating in undesired side reactions such as acylation, alkylation, or quenching the Grignard reagent.[1]

  • Stability : It is stable under the basic and nucleophilic conditions of the Grignard reaction.[1]

  • Facile Cleavage : The Boc group can be readily removed under mild acidic conditions, such as with hydrochloric acid or trifluoroacetic acid, which is often the final step in the synthesis to yield the target compound.[1][2]

The overall synthetic logic is therefore a three-stage process: protection of the piperidine nitrogen, formation of the tertiary alcohol via a Grignard reaction, and final deprotection.

G Target 2-(Piperidin-4-yl)propan-2-ol Deprotection Deprotection (Acidolysis) Target->Deprotection Retrosynthesis Boc_Protected_Alcohol N-Boc-2-(Piperidin-4-yl)propan-2-ol Deprotection->Boc_Protected_Alcohol Grignard Grignard Reaction (CH₃MgX) Boc_Protected_Alcohol->Grignard Boc_Piperidone N-Boc-4-Piperidone (Route I) Grignard->Boc_Piperidone Boc_Ester N-Boc-Piperidine-4-Carboxylate (Route II) Grignard->Boc_Ester

Caption: Retrosynthetic analysis of 2-(Piperidin-4-yl)propan-2-ol.

Chapter 2: Synthetic Route I: Grignard Addition to N-Boc-4-Piperidone

This is the most direct and widely employed method. It involves the nucleophilic addition of a methyl Grignard reagent to the carbonyl group of commercially available N-Boc-4-piperidone.

Principle and Mechanism

The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from the Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) on the electrophilic carbonyl carbon of N-Boc-4-piperidone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during aqueous work-up to yield the desired tertiary alcohol.

Causality Behind Experimental Choices
  • Starting Material : N-(tert-Butoxycarbonyl)-4-piperidone (CAS 79099-07-3) is an ideal starting material due to its commercial availability and the stability of the integrated Boc protecting group.[1]

  • Anhydrous Conditions : Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used to prevent quenching the reagent.[3]

  • Low Temperature : The addition of the Grignard reagent is performed at low temperatures (-78 °C to 0 °C) to control the exothermic nature of the reaction and to minimize potential side reactions.[3]

  • Quenching : The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). Using strong acids can cause premature deprotection or dehydration of the sensitive tertiary alcohol product to form an undesired alkene byproduct.[3]

Potential Side Reactions
  • Enolization : The Grignard reagent can act as a base, deprotonating the α-protons of the ketone to form an enolate. This leads to the recovery of starting material after work-up. This is more prevalent with sterically hindered Grignard reagents.[3]

  • Reduction : If the Grignard reagent contains β-hydrogens (not the case for methyl Grignard), it can reduce the ketone to a secondary alcohol via hydride transfer.[3]

G cluster_0 Route I: From N-Boc-4-Piperidone Start N-Boc-4-Piperidone Step1 1. CH₃MgBr, Anhydrous THF -78°C to 0°C Start->Step1 Intermediate Magnesium Alkoxide Intermediate Step1->Intermediate Step2 2. Sat. aq. NH₄Cl (Work-up) Intermediate->Step2 Product N-Boc-2-(piperidin-4-yl)propan-2-ol Step2->Product

Caption: Workflow for the synthesis via N-Boc-4-piperidone.

Experimental Protocol: Synthesis of tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate
  • Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-piperidone (1.0 eq.).

  • Dissolution : Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.[3]

  • Grignard Addition : Slowly add a solution of methylmagnesium bromide (CH₃MgBr, ~1.2 eq.) in THF dropwise via a syringe or dropping funnel, maintaining the internal temperature below -65 °C.

  • Reaction : Stir the reaction mixture at -78 °C for 1-2 hours.[3]

  • Warming : Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching : Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[3]

  • Extraction : Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing & Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected alcohol.

Chapter 3: Synthetic Route II: From N-Boc-Piperidine-4-Carboxylate

Principle and Mechanism

This reaction relies on the double addition of the Grignard reagent to the ester carbonyl. The first equivalent of CH₃MgBr adds to the ester to form a ketone intermediate (specifically, N-Boc-4-acetylpiperidine). This ketone is highly reactive and immediately undergoes a second nucleophilic attack by another equivalent of CH₃MgBr to form the same magnesium alkoxide intermediate as in Route I, which is then protonated upon work-up.

Key Considerations
  • Stoichiometry : A minimum of two equivalents of the Grignard reagent is required to account for the double addition. In practice, a slight excess (2.2-3.0 equivalents) is often used to ensure the reaction goes to completion.[4]

  • Starting Materials : Methyl or ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate are common starting materials for this route.[4]

G cluster_1 Route II: From N-Boc-Piperidine-4-Carboxylate Start_Ester N-Boc-Piperidine-4-Carboxylate Step1_Ester 1. CH₃MgBr (>2.0 eq.), Anhydrous THF Start_Ester->Step1_Ester Ketone_Int Ketone Intermediate (in situ) Step1_Ester->Ketone_Int First Addition Step2_Ester 2. Sat. aq. NH₄Cl (Work-up) Step1_Ester->Step2_Ester Ketone_Int->Step1_Ester Second Addition Product_Ester N-Boc-2-(piperidin-4-yl)propan-2-ol Step2_Ester->Product_Ester

Caption: Workflow for the synthesis via N-Boc-ester.

Experimental Protocol: Synthesis via Grignard Addition to Ester

A protocol adapted from patent literature.[4]

  • Protection : If starting with the unprotected ester, perform a standard Boc protection on methyl or ethyl 4-piperidinecarboxylate using Boc anhydride and a base like triethylamine to obtain the N-Boc protected intermediate (I).[4]

  • Grignard Reaction : Dissolve the N-Boc ester (Intermediate I, 1.0 eq.) in anhydrous THF and cool to 0 °C.

  • Addition : Slowly add a solution of methylmagnesium chloride or bromide (~2.5 eq.) while maintaining the temperature.

  • Reaction & Work-up : After the addition is complete, allow the mixture to warm to room temperature and stir overnight. The work-up procedure is analogous to Route I, involving quenching with saturated aq. NH₄Cl, extraction, and purification.

Chapter 4: The Final Deprotection Step

The final step in the synthesis is the removal of the Boc protecting group to unmask the piperidine nitrogen, yielding the target compound, often isolated as its hydrochloride salt for improved stability and handling.

Mechanism and Reagents

The deprotection is an acid-catalyzed hydrolysis (acidolysis) of the carbamate. The tert-butyl group forms a stable carbocation, which is then eliminated, releasing carbon dioxide and the free amine. Common and effective reagents for this transformation include:

  • 4M HCl in 1,4-dioxane[2]

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Methanolic HCl

Experimental Protocol: Boc Deprotection
  • Dissolution : Dissolve the purified N-Boc-2-(piperidin-4-yl)propan-2-ol (1.0 eq.) in a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Acidification : Add a solution of 4M HCl in 1,4-dioxane (excess, e.g., 10 eq.) to the solution at room temperature.[2]

  • Reaction : Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt may form during this time.

  • Isolation : The product, 2-(piperidin-4-yl)propan-2-ol hydrochloride, can be isolated by filtration if it precipitates, or by removing the solvent and excess acid under reduced pressure. The resulting solid can be triturated with a solvent like diethyl ether to afford a clean, free-flowing powder.

Chapter 5: Quantitative Data and Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

ParameterValueReference
Molecular Formula C₈H₁₇NO[5]
Molecular Weight 143.23 g/mol [6]
Appearance White to off-white crystalline powder[6]
Melting Point 136 °C[6]
CAS Number 22990-34-7[5]

Expected Analytical Data for 2-(Piperidin-4-yl)propan-2-ol:

  • ¹H NMR : The spectrum should show characteristic signals for the piperidine ring protons, a singlet for the two methyl groups of the propan-2-ol moiety, and exchangeable protons for the -OH and -NH groups.

  • ¹³C NMR : The spectrum will display distinct signals for the carbons of the piperidine ring and the propan-2-ol side chain.

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.

Conclusion

The synthesis of 2-(piperidin-4-yl)propan-2-ol is most efficiently achieved through a Grignard reaction with a methylmagnesium halide on an N-Boc protected piperidine precursor. The choice between using N-Boc-4-piperidone (Route I) or an N-Boc-piperidine-4-carboxylate ester (Route II) depends largely on the availability and cost of the starting materials. Both routes are robust and scalable. The critical elements for a successful synthesis are the rigorous maintenance of anhydrous conditions during the Grignard reaction, careful temperature control to minimize side reactions, and a final, clean deprotection step under acidic conditions. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this valuable intermediate for applications in drug discovery and development.

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Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of 2-(Piperidin-4-yl)propan-2-ol Derivatives

Abstract: The 2-(piperidin-4-yl)propan-2-ol moiety is a versatile scaffold in modern medicinal chemistry, serving as a crucial building block for a diverse range of biologically active compounds.[1] This guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-(piperidin-4-yl)propan-2-ol moiety is a versatile scaffold in modern medicinal chemistry, serving as a crucial building block for a diverse range of biologically active compounds.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives. We will delve into their significant role as modulators of G protein-coupled receptors (GPCRs), particularly opioid receptors, and explore other therapeutic applications such as anti-inflammatory and antibacterial agents. This document synthesizes field-proven insights with detailed experimental protocols, offering a self-validating framework for future research and development in this promising chemical space.

Introduction to the 2-(Piperidin-4-yl)propan-2-ol Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic structures found in pharmaceuticals and natural alkaloids.[2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The 2-(piperidin-4-yl)propan-2-ol framework combines this key heterocycle with a tertiary alcohol, creating a versatile intermediate for synthesizing compounds with potential therapeutic value in areas like pain management, neurological disorders, and inflammation.[1][4][5]

Chemical Structure and Properties

The core structure consists of a piperidine ring substituted at the 4-position with a propan-2-ol group. This arrangement offers three primary points for chemical modification:

  • Piperidine Nitrogen (N1): The secondary amine is a key site for introducing various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

  • Piperidine Ring (C2, C3, C5, C6): Substitution on the ring itself can influence conformation and interaction with biological targets.

  • Tertiary Alcohol: The hydroxyl group can act as a hydrogen bond donor, and its modification or replacement can significantly alter the compound's profile.

Physical Properties:

  • Appearance: Typically a white to off-white crystalline powder.[1]

  • Molecular Formula: C₈H₁₇NO[1]

  • Molecular Weight: 143.23 g/mol [1]

  • Melting Point: ~136°C[1]

Primary Biological Target: Opioid Receptors

A significant body of research has focused on derivatives of this scaffold as modulators of opioid receptors (mu, delta, and kappa), which are critical targets for pain management.[6][7] These receptors are members of the GPCR superfamily and, upon activation, trigger intracellular signaling cascades that ultimately lead to analgesia.[8]

Mechanism of Action at Opioid Receptors

Opioid receptors, particularly the mu-opioid receptor (MOR), primarily couple to the Gαi/o subunit of G proteins.[8] Agonist binding initiates a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit. This activation causes the dissociation of the Gαi/o subunit from the Gβγ dimer.

The dissociated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP is a hallmark of MOR agonist activity and is a primary endpoint for in vitro functional assays. The Gβγ dimer can also modulate other effectors, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[9][10]

Below is a diagram illustrating this primary signaling pathway.

GPCR_Signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (GPCR) G_Protein Gαi/o-GDP/Gβγ (Inactive) Receptor->G_Protein Activation G_Active Gαi/o-GTP (Active) G_Protein->G_Active G_BetaGamma Gβγ G_Protein->G_BetaGamma AC Adenylyl Cyclase cAMP_Response ↓ Intracellular cAMP AC->cAMP_Response Ligand Derivative (Agonist) Ligand->Receptor Binding G_Active->AC Inhibition Downstream Modulation of Cellular Activity (e.g., Analgesia) cAMP_Response->Downstream

Caption: Gαi/o-coupled opioid receptor signaling pathway.

Synthesis Strategies

The synthesis of 2-(piperidin-4-yl)propan-2-ol and its N-substituted derivatives is typically achieved through a multi-step process that is amenable to industrial scale-up. A common and efficient route involves the use of a Grignard reaction.[11]

General Synthetic Workflow

The core directive in this synthesis is the controlled addition of two methyl groups to the ester functionality of a piperidine-4-carboxylate precursor. This requires protection of the reactive piperidine nitrogen to prevent interference with the organometallic reagent.

The workflow can be visualized as follows:

Synthesis_Workflow Start 4-Piperidinecarboxylate (e.g., Ethyl Ester) Step1 N-Protection (Boc Anhydride, Base) Start->Step1 Intermediate1 N-Boc-4-Piperidinecarboxylate (Intermediate I) Step1->Intermediate1 Step2 Grignard Reaction (Methylmagnesium Bromide) Intermediate1->Step2 Intermediate2 N-Boc-2-(piperidin-4-yl)propan-2-ol (Intermediate II) Step2->Intermediate2 Step3 Deprotection (Acid, e.g., HCl) Intermediate2->Step3 Product 2-(Piperidin-4-yl)propan-2-ol (Final Product) Step3->Product Step4 N-Alkylation / Arylation (Optional Derivatization) Product->Step4 Derivative N-Substituted Derivatives Step4->Derivative

Caption: General synthetic workflow for derivatives.

Causality Behind Experimental Choices:

  • N-Protection: The use of the tert-butyloxycarbonyl (Boc) group is strategic. It is stable under the basic/nucleophilic conditions of the Grignard reaction but can be removed cleanly under acidic conditions, ensuring high yields and purity.[11]

  • Grignard Reagent: Methylmagnesium bromide or chloride are used in excess (typically 2-3 equivalents) to ensure the complete conversion of the ester to the tertiary alcohol. The first equivalent deprotonates any available protons, and two subsequent equivalents add to the carbonyl carbon.[11]

  • Acidic Deprotection: Hydrochloric acid (HCl) in a solvent like dioxane or isopropanol is commonly used to efficiently cleave the Boc group, often precipitating the final product as its hydrochloride salt, which aids in purification.[11]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of lead compounds. For 2-(piperidin-4-yl)propan-2-ol derivatives targeting opioid receptors, modifications at the piperidine nitrogen have yielded the most significant insights.

Position of ModificationStructural ChangeImpact on Biological ActivityReference
Piperidine Nitrogen (N1) Introduction of aryl, aralkyl, or cinnamyl groupsSignificantly modulates receptor affinity and selectivity (agonist vs. antagonist). Can determine MOR, KOR, or DOR specificity.[5]
Piperidine Nitrogen (N1) Attachment of benzamide moietiesCan produce potent delta-opioid receptor agonists. The nature of the amide substitution is critical for balancing potency and CNS penetration.[12]
Core Scaffold Replacement of piperidine with piperazineCan shift activity away from MOR/DOR towards KOR agonism, demonstrating the importance of the core heterocycle.[5]
Propan-2-ol Moiety Esterification or etherificationGenerally not explored for opioid activity, as the hydroxyl is often a key pharmacophoric feature.N/A

Other Documented Biological Activities

While opioid modulation is a primary focus, derivatives of the broader piperidine scaffold have shown a wide range of biological activities. It is plausible that derivatives of 2-(piperidin-4-yl)propan-2-ol could be explored in these areas:

  • Anti-Inflammatory Activity: Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent inhibition of NO and TNF-α production in macrophages, with in vivo efficacy comparable to ibuprofen.[4][13]

  • Antibacterial Activity: Benzimidazole derivatives attached to a piperidine ring have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[14]

  • Nematicidal and Insecticidal Activity: Piperidin-4-ol derivatives have been synthesized and evaluated for activity against nematodes and insects, showing promising anti-feeding effects.[15]

Experimental Protocols for Biological Evaluation

To characterize the biological activity of novel 2-(piperidin-4-yl)propan-2-ol derivatives, particularly as opioid receptor modulators, a series of robust in vitro assays are required. These protocols must be self-validating, incorporating appropriate controls to ensure data integrity.

Protocol: Gαi-Coupled GPCR Functional Assay (cAMP Inhibition)

This assay measures the ability of a test compound to act as an agonist at a Gαi-coupled receptor (like the mu-opioid receptor) by quantifying the inhibition of forskolin-stimulated cAMP production.[8][16]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound.

Materials:

  • HEK293 cells stably expressing the mu-opioid receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (FSK) solution.

  • DAMGO (a standard MOR agonist) for positive control.

  • Naloxone (a standard MOR antagonist) for validation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[17][18]

  • 384-well white opaque microplates.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells gently using an enzyme-free dissociation buffer.

    • Centrifuge and resuspend cells in Assay Buffer to the desired density (determined during assay optimization, e.g., 3,000 cells/well).[19]

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in Stimulation Buffer.

    • Prepare control wells: Vehicle (Stimulation Buffer only), FSK only (for 100% signal), and a full concentration curve of the standard agonist DAMGO.

  • Assay Execution (Agonist Mode):

    • Dispense 5 µL of cells into each well of the 384-well plate.

    • Add 5 µL of the serially diluted test compound or control.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of FSK solution (at a pre-determined EC₈₀ concentration, e.g., 10 µM) to all wells except the basal control.

    • Incubate for 30 minutes at room temperature.[18]

  • cAMP Detection:

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen kit (e.g., by adding 5 µL of lysis buffer containing detection reagents).

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on a compatible microplate reader.

  • Data Analysis:

    • Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve run on the same plate.[20]

    • Normalize the data: Set the signal from the FSK-only wells as 0% inhibition and the maximal inhibition from the standard agonist as 100%.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Self-Validating System:

  • Positive Control: A full dose-response curve of DAMGO should yield an EC₅₀ within the expected literature range.

  • Antagonist Confirmation: Co-incubation of an active compound with a known antagonist (Naloxone) should shift the EC₅₀ curve to the right, confirming receptor-specific activity.

  • Z'-factor: The assay quality should be assessed by calculating the Z'-factor using the FSK-only and maximally-inhibited control wells. A Z' > 0.5 is considered excellent for a screening assay.

Conclusion and Future Directions

The 2-(piperidin-4-yl)propan-2-ol scaffold is a validated and highly tractable starting point for the development of novel therapeutics. Its derivatives have demonstrated significant activity as opioid receptor modulators, with the potential for fine-tuning selectivity and functional profiles through systematic chemical modification. Future research should focus on exploring biased agonism—developing ligands that preferentially activate G-protein signaling over β-arrestin pathways—to potentially create safer analgesics with reduced side effects.[8][21] Furthermore, the application of this scaffold to other therapeutic areas, such as inflammation and infectious diseases, represents a promising and underexplored avenue for drug discovery.

References

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  • Wang, Y., et al. (2021). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 26(11), 3169. Available at: [Link]
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Foundational

An In-Depth Technical Guide to 2-(Piperidin-4-yl)propan-2-ol: A Versatile Scaffold in Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Significance of Privileged Scaffolds In the landscape of drug discovery, certain molecular frameworks appear with remarkable...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of Privileged Scaffolds

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These "privileged scaffolds" possess a unique combination of synthetic accessibility, metabolic stability, and the innate ability to present functional groups in a precise three-dimensional orientation to interact with diverse biological targets. The piperidine ring is a quintessential example of such a scaffold, forming the core of numerous approved drugs.[1][2] This guide delves into a specific, highly functionalized piperidine derivative: 2-(Piperidin-4-yl)propan-2-ol . We will explore its synthesis, physicochemical characteristics, and its strategic application as a cornerstone for building complex, biologically active molecules, thereby providing a comprehensive resource for medicinal chemists engaged in the design of next-generation therapeutics.

Core Structure Analysis: Deconstructing 2-(Piperidin-4-yl)propan-2-ol

At its heart, 2-(Piperidin-4-yl)propan-2-ol is a bifunctional molecule whose utility stems from the distinct properties of its two key components: the piperidine ring and the tertiary alcohol.

  • The Piperidine Heterocycle: This saturated six-membered ring is a cornerstone of medicinal chemistry.[1] Its secondary amine (pKa ~11) is typically protonated at physiological pH, allowing for potent ionic interactions with biological targets and enhancing aqueous solubility. Crucially, this nitrogen atom serves as a primary point for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). The ring's chair conformation provides a rigid, predictable framework for orienting substituents.[2]

  • The 4-(Propan-2-ol) Substituent: The placement of a tertiary alcohol at the C4 position is a deliberate design choice. This group is sterically significant and acts as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual capacity allows it to form critical interactions within the binding pockets of enzymes and receptors, often conferring selectivity and potency.

The strategic combination of a modifiable basic nitrogen and a fixed hydrogen-bonding moiety makes this scaffold a powerful starting point for drug design, particularly for targets within the central nervous system (CNS) and beyond.[3]

Synthesis of the Scaffold: A Validated Protocol

The most common and industrially scalable synthesis of 2-(Piperidin-4-yl)propan-2-ol proceeds via a three-step sequence starting from a commercially available piperidine-4-carboxylic acid ester.[4] The rationale behind this pathway is to precisely control the reactivity of the starting materials to achieve the desired tertiary alcohol.

Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)propan-2-ol Hydrochloride

Objective: To synthesize the hydrochloride salt of the title compound from ethyl piperidine-4-carboxylate.

Step 1: N-Protection with Di-tert-butyl dicarbonate (Boc Anhydride)

  • Rationale: The secondary amine of the piperidine is nucleophilic and would react with the Grignard reagent in the subsequent step. To prevent this side reaction, the nitrogen is temporarily "protected" with a tert-butyloxycarbonyl (Boc) group, which is stable to the basic conditions of the Grignard reaction but easily removed later under acidic conditions.[4]

  • Procedure:

    • Dissolve ethyl piperidine-4-carboxylate (1 eq.) and triethylamine (1.5 eq.) in a suitable solvent such as dichloromethane (DCM) at 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate (I), which is often used directly in the next step.

Step 2: Grignard Reaction with Methylmagnesium Bromide

  • Rationale: The ester group of the protected intermediate (I) is reacted with an excess of a methyl Grignard reagent. The first equivalent of the Grignard reagent adds to the carbonyl to form a tetrahedral intermediate, which collapses to a ketone. A second equivalent of the Grignard reagent then immediately adds to the ketone to form the desired tertiary alcohol after an aqueous quench.[4]

  • Procedure:

    • Dissolve the N-Boc protected intermediate (I) (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

    • Slowly add methylmagnesium bromide (2.5-3.0 eq., typically 3.0 M in diethyl ether) via a syringe, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected 2-(piperidin-4-yl)propan-2-ol intermediate (II).[4]

Step 3: Boc Deprotection

  • Rationale: The final step involves the removal of the Boc protecting group to liberate the secondary amine. This is achieved by acidolysis, where the acid cleaves the tert-butyl carbamate to release the free amine as its corresponding acid salt.[4]

  • Procedure:

    • Dissolve the intermediate (II) in a suitable solvent like 1,4-dioxane or methanol.

    • Add an excess of hydrochloric acid (e.g., 4 M HCl in dioxane or concentrated HCl) and stir at room temperature for 2-6 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, the product often precipitates. The solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether, filtered, and dried under vacuum to afford 2-(Piperidin-4-yl)propan-2-ol hydrochloride as a white solid.[4]

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Ethyl Piperidine-4-carboxylate Intermediate1 N-Boc Protected Ester (I) Start->Intermediate1 Boc₂O, Et₃N (Protection) Intermediate2 N-Boc Protected Alcohol (II) Intermediate1->Intermediate2 2.5 eq. CH₃MgBr (Grignard Reaction) End 2-(Piperidin-4-yl)propan-2-ol HCl Intermediate2->End HCl (Deprotection)

Caption: Synthetic route to 2-(Piperidin-4-yl)propan-2-ol HCl.

Physicochemical Data and Properties

A clear understanding of a scaffold's physical properties is essential for its application in drug formulation and development.

PropertyValueSource
Molecular Formula C₈H₁₇NO[3]
Molecular Weight 143.23 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 136 °C[3]
Boiling Point 219.4 °C[3]
Storage 2-8 °C[3]

Strategic Applications in Medicinal Chemistry

The true value of 2-(Piperidin-4-yl)propan-2-ol lies in its role as a versatile building block. The secondary amine is a synthetic handle that allows for the attachment of a vast array of chemical moieties, enabling chemists to fine-tune a molecule's properties to achieve desired biological activity and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Logic

The fundamental principle of using this scaffold is to decorate the piperidine nitrogen. By attaching different groups (R), chemists can probe the binding pocket of a target protein, optimizing for factors like potency, selectivity, and metabolic stability.

SAR_Logic Scaffold Core Scaffold (Piperidinyl-propanol) Modification N-Substitution (R-Group) Scaffold->Modification Derivatization Interaction Target Protein Binding Pocket Modification->Interaction Modulates Interaction Activity Biological Activity (Potency, Selectivity) Interaction->Activity Determines

Caption: General SAR strategy using the scaffold.

Case Study 1: Inhibitors of Phosphodiesterase 10A (PDE10A)
  • Therapeutic Target: PDE10A is an enzyme highly expressed in the brain, and its inhibition is a promising strategy for treating neuropsychiatric disorders like schizophrenia and Huntington's disease.

  • Scaffold Application: Patent literature reveals the use of the 2-(Piperidin-4-yl)propan-2-ol core in the development of potent PDE10A inhibitors.[4] In these designs, the piperidine nitrogen is typically attached to complex heterocyclic systems. The propan-2-ol group often forms a key hydrogen bond with the enzyme's active site, while the N-substituent occupies a larger hydrophobic pocket, driving potency and selectivity.

Case Study 2: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
  • Therapeutic Target: 11β-HSD1 is an enzyme involved in cortisol regulation. Its inhibition is pursued for the treatment of metabolic syndrome, type 2 diabetes, and obesity.

  • Scaffold Application: The piperidine scaffold is a recurring motif in 11β-HSD1 inhibitors.[1] The 2-(Piperidin-4-yl)propan-2-ol core can be integrated into larger molecules where the piperidine ring serves as a central linker, and the propan-2-ol group interacts with the enzyme's catalytic machinery.

Case Study 3: Anti-Inflammatory Benzimidazole Derivatives
  • Therapeutic Target: Various targets in inflammatory pathways, such as cytokine production (e.g., TNF-α).

  • Scaffold Application: Researchers have identified potent anti-inflammatory agents by synthesizing 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.[5] In these compounds, the piperidine ring is not derivatized at the nitrogen but is directly attached at C2 of the benzimidazole. A subsequent study designed and synthesized derivatives by substituting the piperidine nitrogen, finding that compounds with specific N-substituents showed potent inhibition of nitric oxide (NO) and TNF-α production in macrophages.[5] One compound, 6e , demonstrated more potent in vivo anti-inflammatory activity than ibuprofen in a mouse model.[5] This highlights how the core piperidine scaffold, even when embedded differently, is crucial for activity.

Future Outlook

The 2-(Piperidin-4-yl)propan-2-ol scaffold is more than just a simple chemical. It is a validated, strategically designed building block that offers a reliable foundation for constructing complex molecules with tailored biological activities. Its synthetic tractability, coupled with its inherent pharmacophoric features, ensures its continued relevance in drug discovery. As medicinal chemists continue to tackle increasingly complex biological targets, the strategic deployment of privileged scaffolds like this one will remain a critical and efficient approach to developing the medicines of the future.

References

  • Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.
  • 2-(Piperidin-4-yl)propan-2-ol. MySkinRecipes. [Link]

  • CAS No : 38385-95-4 | Product Name : 2-Piperidin-4-yl-1H-benzimidazole. Pharmaffiliates. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

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Exploratory

A Technical Guide to the Discovery of Novel Bioactive Compounds from 2-(piperidin-4-yl)propan-2-ol

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in modern drug discovery.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in modern drug discovery.[1][2] Its prevalence in a vast array of clinically approved drugs and biologically active natural products has earned it the designation of a "privileged scaffold." This is attributed to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a hydrogen bond donor and acceptor, as well as its synthetic tractability, which allows for extensive chemical modification.[3][4] The inherent conformational flexibility of the piperidine ring also enables it to effectively orient substituents to interact with biological targets.[2]

This guide focuses on the untapped potential of a specific piperidine-containing building block: 2-(piperidin-4-yl)propan-2-ol. Its structure, featuring a tertiary alcohol and a secondary amine on the piperidine ring, presents multiple avenues for chemical diversification, making it an attractive starting point for the discovery of novel therapeutic agents. We will provide a comprehensive overview of the synthesis of this core scaffold, strategies for its derivatization, and a roadmap for the biological evaluation of the resulting novel compounds, all grounded in established scientific principles and methodologies.

Part 1: Synthesis and Characterization of the Core Scaffold: 2-(piperidin-4-yl)propan-2-ol

The successful discovery of novel compounds hinges on a reliable and scalable synthesis of the starting material. A robust method for the preparation of 2-(piperidin-4-yl)propan-2-ol has been patented and involves a three-step sequence starting from a 4-piperidinecarboxylic acid ester.[5]

Synthetic Workflow for 2-(piperidin-4-yl)propan-2-ol

A 4-Piperidinecarboxylic acid ester B N-Boc-4-piperidinecarboxylic acid ester (Intermediate I) A->B  Boc Anhydride, Base (e.g., Triethylamine)   C tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate (Intermediate II) B->C  Methyl Grignard Reagent (e.g., MeMgCl or MeMgBr)   D 2-(piperidin-4-yl)propan-2-ol hydrochloride C->D  Acidolysis (e.g., HCl)   E 2-(piperidin-4-yl)propan-2-ol D->E  Base (e.g., NaOH) to adjust pH to 11-12  

Caption: Synthetic pathway for 2-(piperidin-4-yl)propan-2-ol.

Detailed Experimental Protocol: Synthesis of 2-(piperidin-4-yl)propan-2-ol

Step 1: N-Boc Protection of 4-Piperidinecarboxylic acid ester [5]

  • To a solution of methyl or ethyl 4-piperidinecarboxylate (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the N-Boc protected intermediate (I).

Step 2: Grignard Reaction to form the Tertiary Alcohol [5]

  • Dissolve the N-Boc protected intermediate (I) (1.0 eq) in an anhydrous ether solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a solution of methylmagnesium chloride or methylmagnesium bromide (2.0-3.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate (II).

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Boc Deprotection [5]

  • Dissolve the purified intermediate (II) in a suitable solvent such as methanol or dioxane.

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 2-(piperidin-4-yl)propan-2-ol as a solid.

Step 4: Neutralization to the Free Base [5]

  • Dissolve the hydrochloride salt in water and adjust the pH to 11-12 with an aqueous solution of sodium hydroxide.

  • Extract the aqueous solution with a suitable organic solvent such as dichloromethane or a chloroform/isopropanol mixture.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 2-(piperidin-4-yl)propan-2-ol.

Analytical Characterization

The identity and purity of the synthesized 2-(piperidin-4-yl)propan-2-ol and its derivatives should be confirmed using a combination of analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the methyl groups of the propan-2-ol moiety, and the hydroxyl and amine protons. The chemical shifts and coupling patterns will be characteristic of the piperidine ring conformation.[6][7]
¹³C NMR Resonances for the carbon atoms of the piperidine ring and the propan-2-ol substituent.[8]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information.[9]
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H and N-H stretching, as well as C-H and C-O stretching vibrations.

Part 2: Strategies for the Discovery of Novel Compounds

The 2-(piperidin-4-yl)propan-2-ol scaffold offers two primary points for chemical modification: the secondary amine of the piperidine ring and the tertiary alcohol. The secondary amine is the more readily functionalized site, and its modification can significantly impact the biological activity of the resulting compounds.

Rationale for Diversification: Leveraging Structure-Activity Relationship (SAR) Insights

The design of a focused library of derivatives should be guided by established structure-activity relationships for piperidine-containing compounds.[10][11][12]

  • N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in determining the pharmacological profile. For example, the introduction of aryl or heteroaryl groups can lead to compounds with affinity for various receptors and enzymes.[13][14] The length and nature of an alkyl chain at this position can also influence potency and selectivity.

  • Potential Therapeutic Targets: Piperidine derivatives have shown a wide range of biological activities, including:

    • Anticancer: By targeting enzymes like kinases and dihydrofolate reductase.[10]

    • Anti-inflammatory: Through the inhibition of pro-inflammatory mediators.[15]

    • Antimicrobial: Exhibiting activity against both Gram-positive and Gram-negative bacteria.

    • Central Nervous System (CNS) Activity: Modulating the activity of various receptors and transporters.[16]

Synthetic Strategies for Library Generation

Two primary strategies are recommended for the N-functionalization of the 2-(piperidin-4-yl)propan-2-ol core: direct N-alkylation/N-arylation and reductive amination.

1. Direct N-Alkylation and N-Arylation

This method involves the reaction of the piperidine nitrogen with an electrophile, such as an alkyl halide or an activated aryl halide.

A 2-(piperidin-4-yl)propan-2-ol B N-Alkyl/Aryl Derivative A->B C Alkyl Halide (R-X) or Aryl Halide (Ar-X) C->B D Base (e.g., K₂CO₃, Et₃N) D->B

Caption: General scheme for direct N-alkylation/N-arylation.

Protocol 1: Direct N-Alkylation with Alkyl Halides

  • To a solution of 2-(piperidin-4-yl)propan-2-ol (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. Reductive Amination

This is a versatile and often milder method for N-alkylation that proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.[17]

A 2-(piperidin-4-yl)propan-2-ol B N-Alkyl Derivative A->B C Aldehyde (R-CHO) or Ketone (R-CO-R') C->B D Reducing Agent (e.g., NaBH(OAc)₃) D->B

Caption: General scheme for reductive amination.

Protocol 2: Reductive Amination with Aldehydes or Ketones [17]

  • To a solution of 2-(piperidin-4-yl)propan-2-ol (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Biological Evaluation of Novel Compounds

A systematic biological evaluation is essential to identify promising lead compounds. Based on the known activities of piperidine derivatives, initial screening should focus on antimicrobial and anti-inflammatory properties.

High-Throughput Screening (HTS) for Antimicrobial Activity

Initial screening for antibacterial activity can be performed using established broth microdilution or disk diffusion methods to determine the minimum inhibitory concentration (MIC).[11][18]

Protocol 3: Broth Microdilution Assay for MIC Determination

  • Prepare a series of two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive controls (bacteria in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound SeriesTest OrganismMIC Range (µg/mL)
N-Alkyl DerivativesS. aureusData to be generated
E. coliData to be generated
N-Aryl DerivativesS. aureusData to be generated
E. coliData to be generated
In Vitro Assays for Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized compounds can be assessed using a variety of in vitro assays.[13][17] A preliminary screen can be performed using the inhibition of protein denaturation assay, followed by more specific cell-based assays.

Protocol 4: Inhibition of Albumin Denaturation Assay [12]

  • Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4).

  • Incubate the mixture at 37 °C for 20 minutes, followed by heating at 70 °C for 10 minutes.

  • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • A standard anti-inflammatory drug such as diclofenac sodium should be used as a positive control.

  • Calculate the percentage inhibition of protein denaturation.

Protocol 5: Inhibition of Nitric Oxide (NO) Production in Macrophages [17]

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After 24 hours of incubation, measure the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

  • A known inhibitor of NO production can be used as a positive control.

  • Calculate the percentage inhibition of NO production.

Compound SeriesInhibition of Albumin Denaturation (IC₅₀, µM)Inhibition of NO Production (IC₅₀, µM)
N-Alkyl DerivativesData to be generatedData to be generated
N-Aryl DerivativesData to be generatedData to be generated

Conclusion and Future Directions

The 2-(piperidin-4-yl)propan-2-ol scaffold represents a versatile and promising starting point for the discovery of novel bioactive compounds. The synthetic strategies outlined in this guide provide a clear path for the generation of a diverse library of derivatives. A systematic biological evaluation, focusing initially on antimicrobial and anti-inflammatory activities, will enable the identification of lead compounds for further optimization. Subsequent studies should focus on elucidating the mechanism of action of the most potent compounds and evaluating their in vivo efficacy and safety profiles. The insights gained from these studies will contribute to the development of new therapeutic agents with the potential to address unmet medical needs.

References

  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. [Link]

  • Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3575-3578. [Link]

  • Comins, D. L. (2007). Selective methodologies for the synthesis of biologically active piperidinic compounds. Journal of the Brazilian Chemical Society, 18, 13-33. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • Jayakumar, R., et al. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research, 4(11), 134-140. [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Google Patents. (2020). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • WOAH. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Wadhwani, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20539. [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • ResearchGate. (2025). (PDF) ANTIMICROBIAL SUSCEPTIBILITY BIOASSAYS: A COMPREHENSIVE REVIEW ON ADVANCED METHODOLOGIES AND TECHNIQUES. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. [Link]

  • SpectraBase. (n.d.). Piperidine. [Link]

  • Taylor & Francis. (n.d.). Antimicrobia Susceptibility Testing Protocols. [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • Google Patents. (2021). CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol.
  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Chemchart. (n.d.). 2-(Piperidin-4-yl)propan-2-ol (22990-34-7). [Link]

  • PubMed Central. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • PubMed Central. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • MySkinRecipes. (n.d.). 2-(Piperidin-4-yl)propan-2-ol. [Link]

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Foundational

An In-depth Technical Guide to Potential Therapeutic Targets for 2-(piperidin-4-yl)propan-2-ol Analogues

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 4-Substituted Piperidine Scaffold The piperidine ring is a foundational scaffold in medicinal chemistry, rec...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in a wide array of clinically significant pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its saturated, six-membered heterocyclic structure provides a versatile framework that can be readily functionalized, allowing for precise modulation of physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity. These characteristics are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier.[1]

The 2-(piperidin-4-yl)propan-2-ol structural motif is of particular interest as it is a core component of several potent synthetic opioids and their analogues.[2][3][4] The 4-position substitution on the piperidine ring is a key determinant of pharmacological activity, and the tertiary alcohol of the propan-2-ol group can influence metabolic stability and receptor interaction.[5] Given this lineage, the most prominent and logical starting point for identifying therapeutic targets for novel analogues of this scaffold is the opioid receptor family. However, the piperidine moiety's widespread presence in CNS-active compounds also suggests the potential for activity at other targets, such as sigma receptors.

This guide provides an in-depth exploration of the primary and secondary potential therapeutic targets for 2-(piperidin-4-yl)propan-2-ol analogues. It details the underlying signaling pathways and presents comprehensive, field-proven experimental workflows for target identification, validation, and functional characterization.

Chapter 1: Primary Target Class - Opioid Receptors

The structural similarity of the 2-(piperidin-4-yl)propan-2-ol scaffold to potent synthetic opioids like fentanyl strongly suggests that the primary therapeutic targets are the opioid receptors, particularly the mu-opioid receptor (MOR).[3][6][7] Fentanyl and its analogues are highly potent MOR agonists, and this interaction is responsible for both their profound analgesic effects and their significant adverse effects, including respiratory depression and dependence.[3][8]

The Mu-Opioid Receptor (MOR)

The mu-opioid receptor is a class A G-protein coupled receptor (GPCR) that plays a central role in pain perception, reward, and mood regulation.[8][9] It is predominantly expressed in the CNS, including the periaqueductal gray, dorsal horn of the spinal cord, and nucleus accumbens, as well as in the intestinal tract.[9][10]

Mechanism of Action & Signaling Pathways

Agonist binding to the MOR triggers a conformational change that activates associated inhibitory G-proteins (Gαi/o). This initiates a cascade of intracellular signaling events:[9]

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9][10] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA).[11][12]

  • Ion Channel Modulation: The dissociated Gβγ subunit directly modulates ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[8][9] Concurrently, it inhibits voltage-gated calcium channels (VGCCs) at presynaptic terminals, reducing neurotransmitter release.[8]

  • β-Arrestin Recruitment: Following agonist binding and receptor phosphorylation by GPCR kinases (GRKs), β-arrestin proteins are recruited to the receptor. This process is critical for receptor desensitization, internalization, and can also initiate separate signaling cascades, including the MAPK/ERK pathway. The β-arrestin pathway has been linked to many of the adverse effects of opioids, such as respiratory depression and tolerance.[8][13]

The development of "biased agonists," which preferentially activate the G-protein pathway over the β-arrestin pathway, is a major goal in modern opioid research to create safer analgesics.[14][15]

Signaling Pathway Diagram: MOR Activation

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates MOR_P Phosphorylated MOR MOR->MOR_P GRK Phosphorylation G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK K+ Channel K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion VGCC Ca2+ Channel Ca_ion ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_ion Analogue Analogue (Agonist) Analogue->MOR Binds G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->AC Arrestin β-Arrestin MOR_P->Arrestin Recruits

Caption: Canonical G-protein and β-arrestin signaling pathways following MOR activation.

Chapter 2: Secondary Target Class - Sigma Receptors

While opioid receptors are the primary hypothesis, the versatile piperidine scaffold is also a common feature in ligands for sigma receptors.[16][17] Several psychoactive drugs, including the antipsychotic haloperidol and the antidepressant fluvoxamine, bind to sigma receptors.[16] Therefore, analogues of 2-(piperidin-4-yl)propan-2-ol could potentially interact with these targets, offering alternative or complementary therapeutic avenues.

The Sigma-1 Receptor (σ1R)

The Sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), where it modulates intracellular calcium signaling and responds to cellular stress.[18][19][20] It is not a classic GPCR or ion channel but an intracellular signal transduction amplifier.[20]

Mechanism of Action & Signaling Functions

The σ1R exists in a complex with other proteins and its activation by ligands can lead to its dissociation and subsequent interaction with various "client" proteins, including:[18][20]

  • Ion Channels: σ1R modulates the activity of several voltage-gated ion channels, including K+ and Na+ channels, thereby altering neuronal excitability.[18][20]

  • GPCRs: It can directly interact with and modulate the signaling of other receptors, including opioid receptors.[19]

  • Intracellular Calcium Signaling: A key function of σ1R is the modulation of IP3 receptors at the ER, which controls the release of calcium from intracellular stores.[16][19][20]

Due to its widespread modulatory roles, σ1R ligands are being investigated for numerous therapeutic applications, including neurodegenerative diseases (ALS, Alzheimer's), pain, depression, and drug addiction.[16][18][19]

Logical Diagram: σ1R Modulatory Role

Sigma1R_Function cluster_ER Endoplasmic Reticulum (ER) cluster_clients Client Proteins S1R Sigma-1 Receptor (σ1R) IP3R IP3 Receptor S1R->IP3R Modulates IonChannel Ion Channels (K+, Na+) S1R->IonChannel Modulates GPCR Other Receptors (e.g., MOR) S1R->GPCR Modulates Ca_release Ca2+ Release from ER IP3R->Ca_release Neuronal_Excitability Neuronal Excitability IonChannel->Neuronal_Excitability GPCR_Signaling GPCR Signaling GPCR->GPCR_Signaling Analogue σ1R Ligand Analogue->S1R Binds

Caption: The Sigma-1 receptor as a ligand-operated chaperone modulating client proteins.

Chapter 3: Experimental Workflows for Target Identification and Validation

A systematic, multi-tiered approach is required to definitively identify and characterize the molecular targets of novel 2-(piperidin-4-yl)propan-2-ol analogues. The following workflows provide a logical progression from initial binding assessment to functional cellular characterization.

Workflow 1: Target Identification via Radioligand Binding Assays

The foundational experiment to test the hypothesis of opioid receptor interaction is a competitive radioligand binding assay. This technique quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known, radiolabeled ligand.[13][21]

Objective: To determine the binding affinity (Ki) of a test analogue for the human mu-opioid receptor (hMOR).

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing hMOR.[13]

  • Radioligand: [³H]-DAMGO (a selective MOR agonist) at a concentration near its dissociation constant (Kd), typically ~0.5 nM.[13][22]

  • Non-specific Control: Naloxone (a high-affinity opioid antagonist) at a high concentration (e.g., 10 µM) to define non-specific binding.[13][22]

  • Test Compound: The 2-(piperidin-4-yl)propan-2-ol analogue of interest, prepared in a serial dilution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13][23]

  • Filtration: Cell harvester with glass fiber filters (e.g., Whatman GF/C).[13][23]

  • Detection: Liquid scintillation counter.[23]

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + [³H]-DAMGO + buffer), Non-specific Binding (membranes + [³H]-DAMGO + 10 µM Naloxone), and Competition (membranes + [³H]-DAMGO + varying concentrations of test analogue).[13]

  • Reagent Addition: Add hMOR membranes (e.g., 10-20 µg protein/well), [³H]-DAMGO, and the appropriate compound (buffer, naloxone, or test analogue) to each well. The final assay volume is typically 1 mL.[13]

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[13][22]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[23]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test analogue.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of analogue that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compound Target Radioligand IC50 (nM) Ki (nM)
Analogue X hMOR [³H]-DAMGO Value Value
Morphine hMOR [³H]-DAMGO 3.0[24] ~2.0

| Fentanyl | hMOR | [³H]-DAMGO | ~1.0 | ~0.7 |

Note: This protocol can be adapted for delta (δ) and kappa (κ) opioid receptors using selective radioligands like [³H]-DPDPE and [³H]-U69593, respectively, to determine selectivity.[24]

Workflow 2: Target Engagement Confirmation in Live Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[25][26][27] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[25][26]

Objective: To verify that the test analogue binds to its target protein in intact cells.

Materials:

  • Cells expressing the target protein (e.g., hMOR-expressing HEK293 cells).

  • Test analogue and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for precise heating (e.g., PCR thermocycler).

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonication).

  • Centrifuge for separating soluble and precipitated protein fractions.

  • Protein quantification method (e.g., Western blot, ELISA, or mass spectrometry).[26][28]

Step-by-Step Procedure:

  • Treatment: Treat cell cultures with the test analogue at a relevant concentration (e.g., 10x Ki) or vehicle control. Incubate under normal culture conditions for a set time (e.g., 1 hour).

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermocycler, followed by cooling.[25]

  • Lysis: Lyse the cells using a suitable method (e.g., three rapid freeze-thaw cycles).

  • Separation: Separate the soluble protein fraction from the heat-induced aggregates by high-speed centrifugation.[29]

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble target protein using a specific detection method like Western blotting.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both vehicle- and analogue-treated samples.

    • Plot the percentage of soluble protein relative to the unheated control against temperature to generate a "melting curve."

    • A shift in the melting curve to a higher temperature in the presence of the analogue indicates target protein stabilization and confirms target engagement.[25]

Workflow 3: Functional Characterization via cAMP Assay

If binding to an inhibitory GPCR like MOR is confirmed, the next step is to determine the functional consequence of that binding. A cAMP assay measures the downstream effect on the adenylyl cyclase signaling pathway.[12][30]

Objective: To determine if the test analogue acts as an agonist or antagonist at the MOR by measuring its effect on intracellular cAMP levels.

Materials:

  • hMOR-expressing cells (e.g., CHO-hMOR).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test analogue and reference compounds (e.g., DAMGO as a full agonist, Naloxone as an antagonist).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based kits).[12][31][32]

  • Plate reader compatible with the chosen detection method.

Step-by-Step Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well plate and grow to the desired confluency.

  • Agonist Mode:

    • Add serial dilutions of the test analogue or reference agonist (DAMGO) to the cells.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels. This is necessary to observe an inhibitory effect.[11][32]

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.[31]

  • Antagonist Mode (if agonist activity is not observed):

    • Pre-incubate cells with serial dilutions of the test analogue.

    • Add a fixed concentration of a known agonist (e.g., DAMGO at its EC80) along with forskolin to all wells.

    • Incubate as above.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.[31][32]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test analogue. A dose-dependent decrease in the forskolin-stimulated cAMP signal indicates agonist activity. Calculate the EC50 (potency) and Emax (efficacy) relative to the full agonist.

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test analogue. A dose-dependent reversal of the agonist's effect indicates antagonist activity. Calculate the IC50.

Experimental Workflow Diagram

Experimental_Workflow cluster_tier1 Tier 1: Target Identification cluster_tier2 Tier 2: Target Engagement cluster_tier3 Tier 3: Functional Characterization start Novel 2-(piperidin-4-yl)propan-2-ol Analogue binding_assay Radioligand Binding Assay (MOR, DOR, KOR, σ1R) start->binding_assay binding_outcome Determine Binding Affinity (Ki) & Selectivity Profile binding_assay->binding_outcome cetsa_assay Cellular Thermal Shift Assay (CETSA) binding_outcome->cetsa_assay If High Affinity (Ki < 1µM) cetsa_outcome Confirm Target Binding in Live Cells cetsa_assay->cetsa_outcome cAMP_assay cAMP Functional Assay (Gαi/s activity) cetsa_outcome->cAMP_assay If Engagement Confirmed cAMP_outcome Determine Functional Activity (Agonist/Antagonist, EC50/IC50) cAMP_assay->cAMP_outcome end_node Characterized Lead Compound cAMP_outcome->end_node

Caption: A tiered workflow for the identification and validation of therapeutic targets.

References

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer Science & Business Media. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

  • Sittampalam, G. S., et al. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma-1 receptor chaperone and its implication for the treatment of neuropsychiatric diseases. CNS & Neurological Disorders-Drug Targets, 8(2), 143-155. [Link]

  • Jaramillo-Gomez, L. F., et al. (2016). Cellular Thermal Shift Assay (CETSA). In Methods in molecular biology. Humana Press. [Link]

  • Volpe, D. A., et al. (2011). Uniform assessment and reporting of opioid affinity. Regulatory toxicology and pharmacology, 59(3), 433-437. [Link]

  • Williams, J. T., Ingram, S. L., Henderson, G., et al. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223–254. [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(piperidin-4-yl)propan-2-ol

A Framework for the Preclinical Assessment of Novel Piperidine Scaffolds Abstract This guide provides a comprehensive framework for the in vitro evaluation of 2-(piperidin-4-yl)propan-2-ol, a small molecule with a piperi...

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for the Preclinical Assessment of Novel Piperidine Scaffolds

Abstract

This guide provides a comprehensive framework for the in vitro evaluation of 2-(piperidin-4-yl)propan-2-ol, a small molecule with a piperidine scaffold. Due to the limited publicly available data on this specific compound, this document establishes a robust, scientifically-grounded, and hypothetical testing cascade. This framework is designed for researchers, scientists, and drug development professionals to characterize novel compounds of this class from initial target engagement to preliminary safety profiling. The methodologies detailed herein are based on established principles in pharmacology and toxicology, focusing on a hypothetical G-protein coupled receptor (GPCR) target. This guide emphasizes the causality behind experimental choices, the integration of self-validating systems, and adherence to rigorous scientific standards.

Introduction: Rationale and Strategic Overview

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs targeting the central nervous system (CNS) and other systems. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal anchor for ligand design. The compound 2-(piperidin-4-yl)propan-2-ol (molecular formula C8H17NO) represents a simple yet promising starting point for chemical exploration.[1][2][3]

Given the prevalence of the piperidine motif in GPCR ligands, this guide will proceed under the working hypothesis that 2-(piperidin-4-yl)propan-2-ol is a potential modulator of a CNS-active GPCR, such as a dopamine or serotonin receptor. The following sections outline a logical, tiered approach to its in vitro characterization.

The Tiered Approach to In Vitro Characterization

A structured evaluation is critical to efficiently allocate resources and make timely go/no-go decisions in a drug discovery program. Our approach is organized as follows:

  • Physicochemical Characterization: Foundational analysis of the compound's properties.

  • Primary Screening - Target Engagement: Determining if the compound binds to its hypothetical target.

  • Functional Characterization - Cellular Activity: Assessing whether binding translates into a biological response (agonist, antagonist, etc.).

  • Selectivity and Specificity Profiling: Evaluating off-target interactions.

  • Preliminary Safety and Liability Assessment: Early identification of potential safety concerns.

This workflow is designed to build a comprehensive data package, providing a clear rationale for advancing a compound toward more complex biological systems.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Target Interaction cluster_2 Phase 3: Specificity & Safety a Compound Acquisition & Physicochemical Properties b Primary Screening: Radioligand Binding Assay a->b Proceed if Soluble & Stable c Functional Assay: cAMP Modulation b->c Confirm Functional Activity d Selectivity Profiling (Counter-Screening) c->d Proceed if Potent & Efficacious e Early Safety: Cytotoxicity (MTT Assay) d->e f Early Safety: hERG Channel Assay e->f Go Go: Advance to In Vivo Studies f->Go NoGo No-Go: Terminate or Redesign f->NoGo

Caption: Tiered workflow for in vitro evaluation.

Foundational Analysis: Physicochemical Properties

Before biological evaluation, understanding the compound's fundamental chemical properties is essential for ensuring data quality and reproducibility.

Solubility and Stability Assessment

Rationale: Compound precipitation in an assay can lead to inaccurate and misleading results. A compound must be soluble at the concentrations tested. Stability is crucial to ensure that the compound being tested is not degrading into other chemical entities over the course of the experiment.

Protocol: Kinetic Solubility in Aqueous Buffer

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(piperidin-4-yl)propan-2-ol in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into phosphate-buffered saline (PBS), pH 7.4, to achieve a final concentration range from 1 µM to 200 µM.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Precipitation Detection: Analyze the plate using a nephelometer or a plate reader capable of detecting light scatter at a wavelength such as 620 nm. An increase in turbidity relative to the vehicle control indicates precipitation.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant precipitation is observed.

ParameterMethodBufferResult
Kinetic SolubilityNephelometryPBS, pH 7.4Hypothetical: 150 µM
Stability (24h, RT)LC-MSPBS, pH 7.4Hypothetical: >98% remaining
Caption: Table summarizing hypothetical physicochemical data.

Primary Screening and Functional Characterization

This phase aims to answer two fundamental questions: Does the compound bind to the intended target, and does that binding elicit a functional cellular response? For this guide, we will use a hypothetical Gs-coupled GPCR as the target.

Target Engagement: Radioligand Binding Assay

Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4][5] These assays measure the ability of a test compound to compete with a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.

Technology Spotlight: Scintillation Proximity Assay (SPA) SPA is a homogeneous (no-wash) technology that is highly amenable to high-throughput screening.[6][7][8] In this assay, receptor-containing membranes are immobilized onto SPA beads containing a scintillant. When a radioligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant, producing a light signal.[9] An unlabeled test compound that competes for the same binding site will displace the radioligand, leading to a decrease in the signal.[6]

Protocol: [³H]-Ligand Competition SPA

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GPCR Membranes: Use commercially available cell membranes from a cell line (e.g., HEK293) stably overexpressing the target GPCR. Dilute to a final concentration of 5-10 µ g/well in assay buffer.

    • Radioligand: A tritiated ([³H]) standard antagonist for the target receptor (e.g., [³H]-dopamine for a dopamine receptor). Dilute to a concentration equal to its dissociation constant (Kd) in assay buffer.

    • SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of test compound (2-(piperidin-4-yl)propan-2-ol) at various concentrations. For non-specific binding (NSB) control wells, add a high concentration of a known, unlabeled standard antagonist.

    • Add 25 µL of the diluted radioligand to all wells.

    • Add 50 µL of the pre-mixed GPCR membrane/SPA bead slurry.

    • Seal the plate and incubate for 4 hours at room temperature with gentle agitation.

    • Centrifuge the plate at 1000 x g for 10 minutes to allow the beads to settle.

    • Read the plate on a scintillation counter (e.g., MicroBeta²).

  • Data Analysis:

    • Calculate percent inhibition at each concentration relative to the total binding (vehicle control) and NSB control wells.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ (concentration causing 50% inhibition).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Prepare Reagents (Compound, Radioligand, Membranes, SPA Beads) plate Dispense into 96-well Plate start->plate incubate Incubate (4h, RT) plate->incubate read Read on Scintillation Counter incubate->read analyze Calculate % Inhibition, IC50, and Ki read->analyze end Determine Binding Affinity analyze->end

Caption: Workflow for a radioligand SPA binding assay.

Functional Activity: cAMP Accumulation Assay

Rationale: For a Gs-coupled GPCR, agonist binding stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). Conversely, an antagonist will block the cAMP increase caused by an agonist. Measuring cAMP levels is therefore a direct functional readout of receptor activation or inhibition.[10][11]

Technology Spotlight: Homogeneous Time-Resolved Fluorescence (HTRF) HTRF is a robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology used for detecting biomolecular interactions.[12][13][14] In a competitive cAMP assay, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to an anti-cAMP antibody.[15] A decrease in the FRET signal indicates an increase in intracellular cAMP.[13]

Protocol: HTRF cAMP Functional Assay

  • Cell Culture: Plate cells expressing the target GPCR (e.g., CHO-K1) in a 384-well plate and incubate overnight.

  • Compound Treatment (Antagonist Mode):

    • Aspirate the culture medium.

    • Add the test compound (2-(piperidin-4-yl)propan-2-ol) at various concentrations in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Immediately add a known agonist for the receptor at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect).

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (an anti-cAMP antibody labeled with the HTRF donor and a cAMP tracer labeled with the acceptor) in lysis buffer.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor Emission / Donor Emission).

    • Plot the HTRF ratio versus log[compound concentration] and fit the data to determine the IC₅₀ value, which represents the functional potency of the antagonist.

AssayTechnologyEndpointResult (Hypothetical)
BindingScintillation Proximity AssayKi50 nM
FunctionalHTRF cAMP AssayIC₅₀120 nM
Caption: Table summarizing hypothetical primary screening results.

Early Safety and Liability Profiling

Early assessment of a compound's potential liabilities is crucial to avoid costly late-stage failures. The two most common and critical in vitro safety assays are for general cytotoxicity and hERG channel inhibition.

Cellular Viability: MTT Assay

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.[17]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cell line) into a 96-well plate and allow cells to adhere for 24 hours.[17]

  • Compound Treatment: Remove the medium and add fresh medium containing 2-(piperidin-4-yl)propan-2-ol at a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 3-4 hours at 37°C.[16][17]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (concentration causing 50% cytotoxicity). A high CC₅₀ value (>50 µM) is generally desired.

Cardiotoxicity Screening: hERG Inhibition Assay

Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[21] Inhibition of the hERG channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes (TdP).[22][23] Therefore, assessing hERG liability is a mandatory step in preclinical safety evaluation.[24][25]

Protocol: Automated Patch Clamp Electrophysiology

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel. On the day of the experiment, prepare a single-cell suspension.[22]

  • Automated Patch Clamp: Use an automated platform (e.g., QPatch) to achieve a whole-cell patch clamp configuration.[21]

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol designed to elicit the characteristic tail current.

  • Compound Application: Sequentially perfuse the cells with increasing concentrations of 2-(piperidin-4-yl)propan-2-ol.

  • Current Measurement: Record the steady-state hERG current at each concentration.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and calculate the percent inhibition relative to the baseline current. Determine the IC₅₀ for hERG channel block. An IC₅₀ > 10 µM is often considered a low risk.

G cluster_0 Cell Viability cluster_1 Cardiotoxicity a Seed HepG2 Cells b Treat with Compound (48h) a->b c Add MTT Reagent (3h) b->c d Solubilize & Read Absorbance c->d e Calculate CC50 d->e result Integrated Safety Profile e->result f Prepare hERG-HEK293 Cells g Automated Patch Clamp f->g h Apply Compound Concentrations g->h i Record hERG Current h->i j Calculate IC50 i->j j->result

Caption: Workflow for early safety and liability profiling.

Conclusion and Future Directions

This guide outlines a strategic and technically robust framework for the initial in vitro evaluation of 2-(piperidin-4-yl)propan-2-ol or similar novel chemical entities. By systematically assessing physicochemical properties, target engagement, functional activity, and key safety liabilities, researchers can build a comprehensive data package. The hypothetical results presented (Ki = 50 nM, functional IC₅₀ = 120 nM, CC₅₀ > 50 µM, hERG IC₅₀ > 10 µM) would represent a promising profile, justifying advancement into more complex studies such as selectivity screening against a panel of related receptors, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and ultimately, in vivo efficacy models. This structured approach ensures that decisions are data-driven, maximizing the potential for success in the long and complex process of drug discovery.

References

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Foundational

The Structure-Activity Relationship of 2-(Piperidin-4-yl)propan-2-ol Derivatives as Modulators of GABA-A Receptors: An In-depth Technical Guide

Introduction: The Piperidine Scaffold in CNS Drug Discovery and the Emergence of 2-(Piperidin-4-yl)propan-2-ol as a Core Moiety The piperidine ring is a privileged scaffold in medicinal chemistry, particularly for agents...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in CNS Drug Discovery and the Emergence of 2-(Piperidin-4-yl)propan-2-ol as a Core Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with a multitude of biological targets. Within the vast landscape of piperidine-containing compounds, the 2-(piperidin-4-yl)propan-2-ol moiety has emerged as a key structural motif for the development of modulators of the γ-aminobutyric acid type A (GABA-A) receptor.

GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[3] Their allosteric modulation by various therapeutic agents, including benzodiazepines, barbiturates, and neurosteroids, has profound effects on neuronal excitability, making them a critical target for the treatment of anxiety, insomnia, epilepsy, and other neurological disorders.[4][5] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(piperidin-4-yl)propan-2-ol derivatives, offering insights into the rational design of novel GABA-A receptor modulators. We will delve into the synthetic strategies, key structural modifications, and the resulting pharmacological profiles, supported by detailed experimental protocols and visual representations of the underlying principles.

The 2-(Piperidin-4-yl)propan-2-ol Core: Establishing the Pharmacophore

The 2-(piperidin-4-yl)propan-2-ol core presents three primary points for chemical modification, each playing a crucial role in defining the compound's interaction with the GABA-A receptor:

  • The Piperidine Nitrogen (N1): Substitution at this position significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule.

  • The Propan-2-ol Moiety: The tertiary alcohol is a key hydrogen bonding feature, and its bioisosteric replacement can fine-tune the compound's activity.

  • The Piperidine Ring (C4): While the propan-2-ol group is the focus of this guide, it is important to note that other substitutions at the 4-position can dramatically alter the biological activity.

The following sections will explore the SAR at each of these positions, drawing upon data from analogous piperidine-containing GABA-A receptor modulators to build a comprehensive understanding.

Structure-Activity Relationship (SAR) Studies

Modifications at the Piperidine Nitrogen (N1)

The nature of the substituent at the piperidine nitrogen is a critical determinant of a compound's potency and efficacy at the GABA-A receptor.

  • Unsubstituted (N-H): The parent 2-(piperidin-4-yl)propan-2-ol serves as a foundational building block. The presence of a secondary amine allows for protonation at physiological pH, which can be crucial for interaction with the receptor.[6]

  • N-Alkylation: Small alkyl groups, such as methyl or ethyl, are often well-tolerated and can enhance lipophilicity, potentially improving brain penetration. However, larger, bulky alkyl groups can lead to a decrease in activity due to steric hindrance at the binding site.

  • N-Arylation and N-Benzylation: The introduction of aromatic or benzyl groups can lead to a significant increase in potency. These groups can engage in additional binding interactions, such as π-π stacking or hydrophobic interactions, within the receptor. For instance, N-benzylation has been shown to be a favorable modification in other series of piperidine-based CNS agents.[7]

The Role of the Propan-2-ol Moiety

The tertiary alcohol of the 2-(piperidin-4-yl)propan-2-ol core is a key pharmacophoric element, likely participating in hydrogen bonding interactions with amino acid residues in the GABA-A receptor binding pocket.

  • Hydrogen Bonding Capacity: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for the ligand within the receptor.

  • Bioisosteric Replacement: Replacing the hydroxyl group with other hydrogen bond acceptors or donors can modulate the compound's activity. For example, replacement with a primary amide has been shown to enhance activity at other receptors in a similar chemical space.[8] Common bioisosteric replacements for a hydroxyl group include:

    • Amine (NH2): Can also act as a hydrogen bond donor and acceptor.

    • Fluorine (F): A weak hydrogen bond acceptor that can alter the electronic properties of the molecule.[9]

    • Small ethers (e.g., OMe): Primarily hydrogen bond acceptors.

The choice of bioisostere can have a profound impact on the compound's binding affinity, efficacy (full agonist, partial agonist, or antagonist), and metabolic stability.

SAR Summary Table

The following table summarizes the general SAR trends for 2-(piperidin-4-yl)propan-2-ol derivatives as GABA-A receptor modulators, based on established principles for related piperidine scaffolds.

Modification PositionStructural ChangeEffect on ActivityRationale
Piperidine Nitrogen (N1) Unsubstituted (N-H)Baseline activityAllows for protonation and polar interactions.
Small Alkyl (e.g., -CH3)Generally maintained or slightly increased potencyIncreases lipophilicity.
Bulky Alkyl (e.g., -tBu)Decreased potencyPotential for steric hindrance at the binding site.
Benzyl (-CH2Ph)Increased potencyPotential for additional hydrophobic and π-stacking interactions.[7]
Propan-2-ol Moiety Hydroxyl (-OH)Essential for activityKey hydrogen bond donor/acceptor.
Amine (-NH2)Potential for maintained or enhanced activityBioisosteric replacement that preserves hydrogen bonding capacity.[10]
Methoxy (-OCH3)Likely reduced potencyRemoves hydrogen bond donor capability.

Experimental Protocols

Synthesis of 2-(Piperidin-4-yl)propan-2-ol Hydrochloride

This protocol describes a general method for the synthesis of the core scaffold, adapted from patented procedures.[11]

Step 1: Boc Protection of 4-Piperidinecarboxylic Acid Ester

  • To a solution of ethyl 4-piperidinecarboxylate (1 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Grignard Reaction to Form the Tertiary Alcohol

  • Dissolve the Boc-protected ester (1 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add methylmagnesium bromide (3 eq, 3.0 M solution in diethyl ether).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected 2-(piperidin-4-yl)propan-2-ol.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected alcohol (1 eq) in a solution of hydrochloric acid in 1,4-dioxane (4 M).

  • Stir the reaction at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to yield 2-(piperidin-4-yl)propan-2-ol hydrochloride as a solid.

Electrophysiological Evaluation of GABA-A Receptor Modulation

The functional activity of the synthesized compounds is typically assessed using two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing recombinant human GABA-A receptors.[12][13]

1. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate oocytes from Xenopus laevis.

  • Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2L).

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with bathing solution.

  • Impale the oocyte with two glass microelectrodes filled with KCl to clamp the membrane potential.

  • Apply GABA at a concentration that elicits a small baseline current (e.g., EC5-10).[12]

  • Co-apply the test compound with GABA and measure the change in the chloride current.

  • Positive allosteric modulators (PAMs) will potentiate the GABA-induced current.

3. Data Analysis:

  • Construct concentration-response curves for the test compounds to determine their EC50 (for agonists) or the potentiation of the GABA response.

  • Compare the maximal response of a partial agonist to that of GABA to determine its efficacy.

Visualizing the Mechanism and Workflow

GABA-A Receptor Allosteric Modulation

The following diagram illustrates the principle of positive allosteric modulation of the GABA-A receptor.

GABA_Modulation cluster_receptor GABA-A Receptor Receptor_Closed Closed State GABA Site Allosteric Site Receptor_Open Open State GABA Site (Bound) Allosteric Site (Bound) Cl- Influx Receptor_Closed->Receptor_Open Conformational Change (Potentiated by PAM) GABA GABA GABA->Receptor_Closed:f1 Binds PAM 2-(Piperidin-4-yl)propan-2-ol Analog (PAM) PAM->Receptor_Closed:f2 Binds SAR_Workflow Lead_ID Lead Identification (2-(Piperidin-4-yl)propan-2-ol) Analog_Synth Analog Synthesis (N1 and Propan-2-ol Moiety Modification) Lead_ID->Analog_Synth In_Vitro_Screening In Vitro Screening (Electrophysiology on GABA-A Receptors) Analog_Synth->In_Vitro_Screening SAR_Analysis SAR Analysis (Potency, Efficacy, Selectivity) In_Vitro_Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Analog_Synth Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models of Anxiety, Epilepsy) Lead_Opt->In_Vivo_Studies

Caption: Workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The 2-(piperidin-4-yl)propan-2-ol scaffold represents a promising starting point for the development of novel GABA-A receptor modulators. The SAR studies outlined in this guide highlight the critical importance of substitutions at the piperidine nitrogen and the nature of the hydrogen bonding group at the 4-position. Future research in this area should focus on:

  • Subtype Selectivity: Exploring modifications that confer selectivity for specific GABA-A receptor subtypes (e.g., those containing α2/3 subunits for anxiolytic effects without sedation).

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profile.

  • In Vivo Efficacy: Progressing optimized compounds into relevant animal models to validate their therapeutic potential.

By applying the principles of rational drug design and leveraging a thorough understanding of the SAR for this versatile scaffold, researchers can continue to develop safer and more effective treatments for a range of neurological and psychiatric disorders.

References

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  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ>1/2> Receptors. (2025). International Journal of Molecular Sciences, 26(3), 1266. [Link]

  • GABAA receptor positive allosteric modulator - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. (2009). Bioorganic & Medicinal Chemistry Letters, 19(21), 5999–6003. [Link]

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Exploratory

The Piperidine Moiety in 2-(piperidin-4-yl)propan-2-ol: A Linchpin for Antihistaminic Activity

An In-depth Technical Guide for Drug Development Professionals Executive Summary The compound 2-(piperidin-4-yl)propan-2-ol is a critical structural fragment and synthetic intermediate, most notably in the development of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The compound 2-(piperidin-4-yl)propan-2-ol is a critical structural fragment and synthetic intermediate, most notably in the development of second-generation antihistamines like fexofenadine.[1][2] While not pharmacologically active in isolation, its core piperidine moiety serves as an indispensable scaffold. This guide elucidates the multifaceted role of the piperidine ring system as exemplified by its integration into fexofenadine, a selective histamine H1 receptor antagonist. We will explore its contribution to molecular conformation, receptor binding, and overall physicochemical properties that are essential for therapeutic efficacy and an improved safety profile over first-generation antihistamines.[3][4] This analysis is supported by a review of structure-activity relationships, receptor interaction models, and detailed experimental protocols to provide a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Unseen Importance of a Core Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, found in a vast array of pharmaceuticals and natural alkaloids.[5][6] Its prevalence is due to a combination of favorable properties: it provides a basic nitrogen center, capable of forming crucial ionic interactions, while offering a conformationally restrained yet flexible scaffold that can orient substituents in three-dimensional space for optimal target engagement.[7]

The molecule 2-(piperidin-4-yl)propan-2-ol represents a key building block where these properties are poised for exploitation. Its primary significance is realized when it is incorporated into larger, active pharmaceutical ingredients (APIs). The most prominent example is fexofenadine (Allegra®), the major active metabolite of terfenadine.[3][4] Fexofenadine was developed to retain the antihistaminic efficacy of its parent drug while eliminating the severe cardiotoxic effects associated with terfenadine's blockade of cardiac potassium channels.[8] The structural modifications, centered around the molecule's piperidine-containing core, were key to this improved safety profile. This guide will use the well-documented case of fexofenadine to dissect the precise role of the 2-(piperidin-4-yl)propan-2-ol moiety.

The Functional Role of the Piperidine Moiety in H1 Receptor Antagonism

In the context of fexofenadine, the 2-(piperidin-4-yl)propan-2-ol substructure is not merely a linker but an active contributor to the drug's mechanism of action as a histamine H1 receptor antagonist.[1] Its role can be broken down into three key functions:

Providing the Basic Anchor for Receptor Binding

The tertiary amine within the piperidine ring is the most basic center in the fexofenadine molecule. At physiological pH (approx. 7.4), this nitrogen is protonated, carrying a positive charge. This cationic center is critical for forming a high-affinity ionic bond with a conserved, negatively charged aspartic acid residue in the binding pocket of the histamine H1 receptor. This salt bridge is a primary anchoring interaction for many H1 antagonists and is fundamental to their ability to competitively inhibit histamine binding.

A Rigid Scaffold for Optimal Pharmacophore Presentation

The piperidine ring acts as a rigid, three-dimensional scaffold. This conformational rigidity is crucial for orienting the two bulky, lipophilic groups attached to it: the diphenylmethyl group and the phenylbutane group. The specific stereochemistry and spatial arrangement of these groups are what confer selectivity and high affinity for the H1 receptor. The chair conformation of the piperidine ring locks these substituents into a precise geometry that complements the topology of the receptor's binding site, maximizing van der Waals and hydrophobic interactions.

Influencing Physicochemical Properties and Safety

The presence of the piperidine moiety and the attached hydroxyl and carboxylic acid groups in fexofenadine significantly influences its physicochemical properties. Unlike the more lipophilic terfenadine, fexofenadine is a zwitterion at physiological pH. This contributes to its lower propensity to cross the blood-brain barrier, which is why it is classified as a non-sedating antihistamine.[4] Furthermore, fexofenadine is a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of the central nervous system, further minimizing sedative effects.[9][10] The structural changes from terfenadine to its metabolite fexofenadine, which includes the oxidation of a tert-butyl group to a carboxylic acid, drastically reduces its affinity for the hERG potassium channels, thereby eliminating the cardiotoxicity that led to terfenadine's withdrawal.[8]

Structure-Activity Relationship (SAR) Insights

The essential nature of the piperidine moiety is underscored by structure-activity relationship (SAR) studies on fexofenadine and related analogs. Modifications to this core structure generally lead to a significant loss of antihistaminic activity.

Modification to Piperidine MoietyEffect on H1 Receptor AffinityRationale
N-Dealkylation Significant DecreaseRemoval of the butyl chain disrupts the positioning of the terminal phenylacetic acid group, which is vital for secondary binding interactions.
Ring Contraction (e.g., to Pyrrolidine) DecreaseAlters the bond angles and distances between the key pharmacophoric groups, leading to a suboptimal fit in the receptor binding pocket.
Ring Expansion (e.g., to Azepane) DecreaseIncreases conformational flexibility, which is entropically unfavorable for binding, and misaligns the substituents.
Removal of 4-substitution pattern Complete Loss of ActivityThe 1,4-disubstituted pattern is critical for establishing the correct spatial orientation of the lipophilic groups.

Experimental Protocols for Elucidating Moiety Contribution

To quantitatively assess the role of the piperidine moiety and the effects of its modification, standardized pharmacological assays are employed. Below are representative protocols for key experiments.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (e.g., fexofenadine or an analog) for the histamine H1 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled ligands for the H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [³H]-Pyrilamine (a known H1 antagonist).

  • Unlabeled ligands: Fexofenadine, analogs, histamine (for non-specific binding).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Membrane Preparation: Culture and harvest HEK293-H1 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Pyrilamine (e.g., 1 nM), and varying concentrations of the unlabeled test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare H1 Receptor Membranes A1 Combine Membranes, Radioligand, & Test Compound in Plate P1->A1 P2 Prepare Serial Dilutions of Test Compounds P2->A1 P3 Prepare Radioligand ([³H]-Pyrilamine) P3->A1 A2 Incubate to Equilibrium (60 min, RT) A1->A2 A3 Filter to Separate Bound/Free Ligand A2->A3 A4 Add Scintillation Cocktail A3->A4 D1 Measure Radioactivity (Scintillation Counting) A4->D1 D2 Plot Competition Curve D1->D2 D3 Calculate IC50 and Ki D2->D3

Workflow for a competitive radioligand binding assay.
Protocol 2: Functional Antagonism Assay (Calcium Flux)

This assay measures the ability of an antagonist to block the functional response (calcium mobilization) induced by histamine binding to the Gq-coupled H1 receptor.

Objective: To determine the functional potency (IC50) of an antagonist in blocking histamine-induced signaling.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing the human H1 receptor and a calcium-sensitive fluorescent dye reporter (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Histamine (agonist).

  • Test compounds (antagonists).

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load cells with Fluo-4 AM dye for 1 hour at 37°C. Wash cells with assay buffer.

  • Compound Addition: Add varying concentrations of the antagonist (test compound) to the wells and incubate for 15-30 minutes.

  • Agonist Challenge: Place the plate in the fluorescence reader. Measure baseline fluorescence, then add a fixed concentration of histamine (e.g., the EC80 concentration) to all wells.

  • Signal Detection: Continuously record the fluorescence intensity for 1-2 minutes to capture the peak calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the histamine response against the log concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Plate H1-expressing cells in 96-well plate P2 Load cells with Fluo-4 AM Calcium Dye P1->P2 A1 Pre-incubate cells with varying [Antagonist] P2->A1 A2 Measure Baseline Fluorescence A1->A2 A3 Add Histamine (Agonist) to challenge cells A2->A3 A4 Record Fluorescence Change A3->A4 D1 Determine Peak Response A4->D1 D2 Plot % Inhibition vs. log[Antagonist] D1->D2 D3 Calculate IC50 D2->D3

Workflow for a functional calcium flux assay.

Conclusion

The 2-(piperidin-4-yl)propan-2-ol moiety, while inert on its own, is a cornerstone of activity when incorporated into larger molecules like the antihistamine fexofenadine. Its piperidine ring is not a passive component; it actively participates in pharmacology by:

  • Anchoring the molecule to the H1 receptor via a critical ionic interaction.

  • Scaffolding key lipophilic substituents in a rigid, optimal conformation for high-affinity binding.

  • Contributing to a favorable physicochemical profile that enhances safety by limiting CNS penetration and preventing off-target cardiac ion channel interactions.

Understanding the integral role of this piperidine scaffold provides a clear rationale for its prevalence in medicinal chemistry and offers a foundational model for the design of future therapeutics that require precise three-dimensional pharmacophore presentation. The insights and protocols presented in this guide serve as a technical resource for the continued development of safe and effective receptor antagonists.

References

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  • Google Patents. (2020). Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. CN111606842A.
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Foundational

Preliminary Pharmacological Screening of 2-(Piperidin-4-yl)propan-2-ol: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the preliminary pharmacological screening of the novel chemical entity, 2-(piperidin-4-yl)propan-2-ol. While the synthesis of this compound is document...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary pharmacological screening of the novel chemical entity, 2-(piperidin-4-yl)propan-2-ol. While the synthesis of this compound is documented, its pharmacological profile remains largely unexplored. This document outlines a structured, multi-tiered screening cascade designed to elucidate its potential therapeutic activities, mechanisms of action, and preliminary safety profile. By integrating in vitro and in vivo methodologies, this guide serves as a robust starting point for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and structurally related compounds.

Introduction: The Rationale for Screening 2-(Piperidin-4-yl)propan-2-ol

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a wide array of approved drugs targeting the central nervous system (CNS), cardiovascular system, and infectious diseases. Its prevalence stems from its ability to confer favorable physicochemical properties, including aqueous solubility and the potential for specific receptor interactions. The subject of this guide, 2-(piperidin-4-yl)propan-2-ol, combines this privileged structure with a tertiary alcohol, a functional group that can influence hydrogen bonding, metabolic stability, and overall pharmacological activity.

While direct pharmacological data for 2-(piperidin-4-yl)propan-2-ol is not yet available in peer-reviewed literature, the known activities of structurally analogous compounds provide a compelling rationale for its investigation. For instance, derivatives such as 2-(piperidin-4-yl)acetamides have demonstrated potent inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain.[1] Furthermore, 2-piperidin-4-yl-benzimidazoles have exhibited broad-spectrum antibacterial activity.[2] These precedents suggest that 2-(piperidin-4-yl)propan-2-ol may possess clinically relevant biological activities.

This guide, therefore, proposes a systematic and logical approach to unravel the pharmacological potential of this compound, beginning with broad phenotypic screening and progressing to more defined mechanistic and in vivo studies.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's physical and chemical characteristics is fundamental to any pharmacological investigation.

PropertyValueSource
Molecular Formula C8H17NO[3]
Molecular Weight 143.23 g/mol [3]
CAS Number 22990-34-7[3]
Physical Form Crystalline Powder[3]
Melting Point 136°C[3]
Water Solubility Predicted to be high[4]

The synthesis of 2-(piperidin-4-yl)propan-2-ol has been described in the patent literature. A common approach involves the use of a Grignard reaction, a versatile method for forming carbon-carbon bonds.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established methods for synthesizing similar compounds.[5][6]

Materials:

  • 4-piperidone

  • Methylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-piperidone (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude 2-(piperidin-4-yl)propan-2-ol by recrystallization or column chromatography.

Tier 1: In Vitro Screening Cascade

The initial phase of pharmacological screening aims to cast a wide net to identify potential biological activities using a battery of in vitro assays. This approach is both cost-effective and allows for high-throughput evaluation.

General Cytotoxicity and Cell Viability Assays

Before assessing specific biological activities, it is crucial to determine the compound's general cytotoxicity to establish a therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability [7]

  • Seed various human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a panel of cancer cell lines) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 2-(piperidin-4-yl)propan-2-ol (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 (half-maximal inhibitory concentration) values.

Broad-Spectrum Antimicrobial Screening

Given the known antibacterial properties of related benzimidazole-piperidine structures, a primary screen for antimicrobial activity is warranted.[2]

Experimental Protocol: Broth Microdilution Assay

  • Prepare a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans).

  • In a 96-well plate, perform serial dilutions of 2-(piperidin-4-yl)propan-2-ol in appropriate growth media.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates under optimal growth conditions.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents visible growth.

Receptor Binding and Enzyme Inhibition Assays

Based on the piperidine scaffold, a panel of receptor binding and enzyme inhibition assays targeting common CNS and inflammatory pathways should be conducted.

Recommended Targets:

  • GPCR Panel: A broad panel of G-protein coupled receptors, including dopaminergic, serotonergic, and adrenergic receptors, given the prevalence of the piperidine motif in CNS-active drugs.

  • Ion Channel Panel: Key ion channels such as sodium, potassium, and calcium channels.

  • Enzyme Inhibition Panel:

    • Soluble Epoxide Hydrolase (sEH): Based on the activity of structurally similar compounds.[1]

    • Cyclooxygenases (COX-1 and COX-2): To assess potential anti-inflammatory activity.

    • Monoamine Oxidase (MAO-A and MAO-B): Due to the potential for CNS activity.

These assays are typically performed by specialized contract research organizations (CROs) using radioligand binding or fluorescence-based methods.

Tier 2: Mechanistic and Secondary In Vitro Assays

Should the Tier 1 screening reveal promising activity in a particular area, the next step is to conduct more focused assays to elucidate the mechanism of action.

Elucidating the Mechanism of Action

If, for example, the compound shows significant anti-inflammatory potential, further investigation into the underlying pathways is necessary.

Experimental Workflow: Investigating Anti-inflammatory Mechanisms

G A Initial Hit: Anti-inflammatory Activity B LPS-stimulated Macrophages (e.g., RAW 264.7) A->B C Measure Pro-inflammatory Cytokine Release (ELISA) (TNF-α, IL-6, IL-1β) B->C D Western Blot Analysis of Key Signaling Proteins (p-NF-κB, p-p38, p-JNK) B->D E Determine Effect on COX-2 Expression B->E F Hypothesize Mechanism: Inhibition of NF-κB Pathway C->F D->F E->F

Caption: Workflow for elucidating anti-inflammatory mechanisms.

In Vitro ADME and Toxicity Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxic liabilities is crucial for de-risking a compound.

Key In Vitro ADME Assays:

  • CYP450 Inhibition: To assess the potential for drug-drug interactions.

  • Microsomal Stability: To predict the rate of metabolic clearance.

  • Plasma Protein Binding: To determine the fraction of unbound, pharmacologically active compound.

  • hERG Channel Assay: To evaluate the risk of cardiac arrhythmia.

Tier 3: In Vivo Pharmacological Evaluation

Positive results from the in vitro screening warrant progression to in vivo models to assess efficacy and safety in a whole-organism context.

Preliminary In Vivo Toxicity Assessment

An acute toxicity study in a rodent model (e.g., mice or rats) is the first step to determine the maximum tolerated dose (MTD).

Experimental Protocol: Acute Toxicity Study

  • Administer single, escalating doses of 2-(piperidin-4-yl)propan-2-ol to groups of animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observe the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Perform gross necropsy and histopathological examination of major organs.

In Vivo Efficacy Models

The choice of efficacy model will be dictated by the most promising in vitro findings.

Example In Vivo Efficacy Models:

  • Anti-inflammatory: Carrageenan-induced paw edema model in rats.

  • Analgesic: Hot plate or tail-flick test in mice.

  • Antibacterial: Murine thigh infection model.

  • CNS Activity: Open field test for locomotor activity or elevated plus maze for anxiolytic effects.

Workflow for In Vivo Efficacy Testing

G A Promising In Vitro Data B Select Appropriate In Vivo Disease Model A->B C Determine Dose Range (based on MTD) B->C D Administer Compound to Treatment Group C->D E Administer Vehicle to Control Group C->E F Assess Efficacy (e.g., reduction in paw volume, increased pain threshold) D->F E->F G Statistical Analysis of Results F->G

Caption: General workflow for in vivo efficacy studies.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the preliminary pharmacological screening of 2-(piperidin-4-yl)propan-2-ol. The proposed multi-tiered strategy, from broad in vitro screening to focused in vivo efficacy studies, is designed to efficiently identify and characterize the therapeutic potential of this novel compound. The insights gained from this screening cascade will be instrumental in guiding future lead optimization efforts and making informed decisions about the continued development of 2-(piperidin-4-yl)propan-2-ol as a potential therapeutic agent.

References

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  • In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer - PubMed Central. (2022, April 7). Retrieved January 11, 2026, from [Link]

  • CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents. (n.d.).
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  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. (2025, October 16). Retrieved January 11, 2026, from [Link]

  • In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer - AACR Journals. (n.d.). Retrieved January 11, 2026, from [Link]

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  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • D. The Dehydration of Propan-2-ol - Chemistry LibreTexts. (2023, January 22). Retrieved January 11, 2026, from [Link]

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  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - Quick Company. (n.d.). Retrieved January 11, 2026, from [Link]

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Protocols & Analytical Methods

Method

Introduction: The Strategic Value of the 4-(2-Hydroxypropan-2-yl)piperidine Scaffold

An In-Depth Technical Guide to 2-(Piperidin-4-yl)propan-2-ol: A Versatile Building Block in Modern Organic Synthesis In the landscape of medicinal chemistry and drug discovery, the piperidine ring stands out as a "privil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Piperidin-4-yl)propan-2-ol: A Versatile Building Block in Modern Organic Synthesis

In the landscape of medicinal chemistry and drug discovery, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in clinically approved drugs and bioactive molecules.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for substituents to probe biological space.[1] 2-(Piperidin-4-yl)propan-2-ol is a particularly valuable building block that installs the 4-(2-hydroxypropan-2-yl)piperidine moiety. This guide offers a senior application scientist's perspective on the synthesis and strategic application of this versatile intermediate, complete with detailed protocols and mechanistic insights.

The molecule's utility is anchored in its two key functional groups: a secondary amine within the piperidine ring, which is a prime handle for N-functionalization, and a sterically hindered tertiary alcohol, which can influence molecular conformation, solubility, and serve as a hydrogen bond donor. This combination makes it an attractive starting point for creating diverse libraries of compounds targeting a range of biological targets, from kinase inhibitors to ligands for G-protein coupled receptors.[2][3]

Table 1: Physicochemical Properties of 2-(Piperidin-4-yl)propan-2-ol

PropertyValueSource
Molecular Formula C₈H₁₇NO[4]
Molecular Weight 143.23 g/mol [5]
CAS Number 22990-34-7[4]
Predicted XlogP 0.6[5]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Predicted Water Solubility 1,000,000 mg/L[4]

Synthesis of the Core Building Block

A robust and scalable synthesis of 2-(piperidin-4-yl)propan-2-ol is critical for its widespread use. The most common industrial approach involves the addition of a methyl organometallic reagent to a protected piperidine-4-carboxylate ester, followed by deprotection.[6] This method is efficient and provides the target compound in high yield and purity.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection cluster_3 Step 4: Neutralization (Optional) S1 Ethyl Piperidine-4-carboxylate I1 Intermediate (I): N-Boc protected ester S1->I1 Boc2O Boc Anhydride, Base (e.g., TEA) Boc2O->I1 I1_ref Intermediate (I) MeMgBr Methylmagnesium Bromide (excess) in THF I2 Intermediate (II): N-Boc-2-(piperidin-4-yl)propan-2-ol MeMgBr->I2 I2_ref Intermediate (II) I1_ref->I2 HCl HCl in Dioxane/EtOAc P_HCl Product Hydrochloride Salt HCl->P_HCl P_HCl_ref Product Hydrochloride Salt I2_ref->P_HCl Base Aqueous Base (e.g., NaOH) Product Final Product: 2-(Piperidin-4-yl)propan-2-ol Base->Product P_HCl_ref->Product

Caption: Synthetic workflow for 2-(piperidin-4-yl)propan-2-ol.

Protocol 1: Synthesis of 2-(Piperidin-4-yl)propan-2-ol Hydrochloride[6]

This three-step protocol provides a reliable method for laboratory-scale synthesis.

Step 1: N-Boc Protection of Ethyl Piperidine-4-carboxylate

  • To a stirred solution of ethyl piperidine-4-carboxylate (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM, ~0.5 M), add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected ester, which is often used in the next step without further purification.

Causality Insight: The tert-butoxycarbonyl (Boc) group is an essential protecting group for the piperidine nitrogen. It prevents the highly nucleophilic secondary amine from reacting with the Grignard reagent in the subsequent step, thereby ensuring the chemoselective addition to the ester carbonyl.

Step 2: Grignard Addition to form N-Boc-2-(piperidin-4-yl)propan-2-ol

  • Dissolve the N-Boc protected ester (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.2 M) in an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (3.0 M solution in diethyl ether, 2.5 equiv) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Causality Insight: An excess of the Grignard reagent (at least 2 equivalents) is required because the first equivalent reacts with the ester to form a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent to form the tertiary alcohol. The reaction is conducted under anhydrous conditions as Grignard reagents are highly basic and readily quenched by protic solvents like water.

Step 3: Boc Deprotection

  • Dissolve the purified N-Boc-2-(piperidin-4-yl)propan-2-ol (1.0 equiv) in a minimal amount of ethyl acetate or 1,4-dioxane.

  • Add a solution of HCl (e.g., 4 M in 1,4-dioxane, 5-10 equiv) and stir the mixture at room temperature for 1-3 hours.

  • The hydrochloride salt typically precipitates from the solution. The reaction progress can be monitored by TLC.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(piperidin-4-yl)propan-2-ol hydrochloride as a white solid.[6]

Core Synthetic Applications and Protocols

The true value of 2-(piperidin-4-yl)propan-2-ol is realized in its subsequent transformations. The piperidine nitrogen is the primary site for diversification, most commonly through N-arylation or N-alkylation reactions.

Application 1: N-Arylation for Kinase Inhibitor Scaffolds

The N-aryl piperidine motif is a cornerstone of many kinase inhibitors.[3][7] Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for forming the crucial C-N bond.

G BuildingBlock 2-(Piperidin-4-yl)propan-2-ol Product N-Aryl-2-(piperidin-4-yl)propan-2-ol BuildingBlock->Product ArylHalide Ar-X (X = Br, I) or Ar-OTf ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Catalyst->Product Base Base (e.g., Cs₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Heat Solvent->Product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add 2-(piperidin-4-yl)propan-2-ol (1.1-1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, ~0.1 M).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Insight: The palladium catalyst and the bulky, electron-rich phosphine ligand are crucial for the catalytic cycle, which involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of base is critical for deprotonating the amine, and a non-nucleophilic, strong base is typically preferred.[8][9]

Table 2: Representative N-Arylation Reactions

Aryl HalideCatalyst/LigandBaseSolventYield (%)
4-BromobenzonitrilePd₂(dba)₃ / XPhosCs₂CO₃Toluene~85
2-ChloropyridinePd(OAc)₂ / BINAPK₃PO₄Dioxane~70
1-Iodo-3-nitrobenzeneCuI / L-prolineK₂CO₃DMSO~90

(Note: Yields are representative and highly dependent on the specific substrates and optimization of reaction conditions.)

Application 2: Synthesis of Benzimidazole Derivatives

The 2-(piperidin-4-yl)-1H-benzimidazole core is found in molecules with potent anti-inflammatory activity.[10] This scaffold can be synthesized by the condensation of a piperidine-4-carboxylic acid derivative with an o-phenylenediamine, typically under acidic conditions. While not a direct use of the alcohol, 2-(piperidin-4-yl)propan-2-ol can be seen as a stable precursor to the requisite carboxylic acid via oxidative cleavage, or one can start from the commercially available piperidine-4-carboxylic acid.

Protocol 3: Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole[11]
  • Combine piperidine-4-carboxylic acid (1.0 equiv) and benzene-1,2-diamine (1.0 equiv) in an aqueous HCl solution (e.g., 4 M).

  • Heat the mixture under reflux for 24-48 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH to be alkaline (pH > 9) using a 5 M NaOH aqueous solution, which will cause the product to precipitate.

  • Collect the precipitate by filtration.

  • Wash the solid thoroughly with water to remove salts.

  • Dry the product in a vacuum oven to afford 2-(piperidin-4-yl)-1H-benzimidazole.

Causality Insight: The reaction proceeds via the formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic benzimidazole ring. The strong acidic conditions are necessary to drive the dehydration step.

Application 3: Towards Spirocyclic Scaffolds via Pictet-Spengler Type Reactions

Increasing the three-dimensionality of molecules is a key strategy in modern drug design to improve selectivity and escape flatland chemistry.[11] Spirocyclic piperidines are highly sought-after motifs.[12][13] The Pictet-Spengler reaction offers a powerful method for constructing fused piperidine ring systems.[14][15] A derivative of 2-(piperidin-4-yl)propan-2-ol, such as an N-phenethyl substituted version, could undergo an intramolecular Pictet-Spengler or Oxa-Pictet-Spengler reaction to generate novel spirocyclic systems.[16]

G cluster_0 Precursor Synthesis cluster_1 Cyclization N_Sub N-Arylethyl-2-(piperidin-4-yl)propan-2-ol N_Sub_ref N-Arylethyl-2-(piperidin-4-yl)propan-2-ol Acid Acid Catalyst (e.g., TFA, HCl) Iminium Iminium Ion Intermediate Acid->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Spiro Spirocyclic Product Cyclization->Spiro N_Sub_ref->Iminium Dehydration

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 2-(Piperidin-4-yl)propan-2-ol for Accelerated Drug Discovery

Abstract The 2-(piperidin-4-yl)propan-2-ol scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of therapeutic agents, particularly those targeting the central ne...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(piperidin-4-yl)propan-2-ol scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of therapeutic agents, particularly those targeting the central nervous system.[1] Its structure presents two key functional groups for synthetic modification: a nucleophilic secondary amine within the piperidine ring and a sterically hindered, metabolically robust tertiary alcohol.[2][3] This guide provides a comprehensive overview of the strategic derivatization of this scaffold. We delve into the chemical logic behind regioselective modifications, present detailed, field-tested protocols for derivatization at the piperidine nitrogen, and discuss the characterization and potential applications of the resulting compound libraries in drug discovery programs.

The Strategic Value of the 2-(Piperidin-4-yl)propan-2-ol Scaffold

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, prized for its ability to confer aqueous solubility and engage in critical hydrogen bonding interactions with biological targets.[4] The 2-(piperidin-4-yl)propan-2-ol scaffold combines this privileged heterocycle with a tertiary alcohol moiety.

Key Structural Features and Their Implications:

  • Piperidine Secondary Amine: This is the primary site for synthetic diversification. Its nucleophilicity allows for a wide range of transformations, including alkylation, acylation, arylation, and sulfonylation, enabling chemists to systematically probe the structure-activity relationship (SAR) of a compound series.

  • Tertiary Alcohol: Unlike primary and secondary alcohols, the tertiary alcohol is not susceptible to metabolic oxidation.[3] This intrinsic metabolic stability can significantly improve the pharmacokinetic profile of a drug candidate. Furthermore, the hydroxyl group can act as a hydrogen bond donor and improve solubility, while the gem-dimethyl groups provide steric bulk that can influence binding orientation and shield the polar group, mitigating some of the permeability challenges associated with hydroxyl groups.[2][3]

The primary goal of derivatization is often to append various R-groups to the piperidine nitrogen to modulate a compound's pharmacological and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Caption: The 2-(piperidin-4-yl)propan-2-ol scaffold with key functional sites highlighted.

General Workflow for Scaffold Derivatization

A successful derivatization campaign follows a logical and systematic workflow. The key decision point is whether to modify the piperidine nitrogen directly or to first protect it to enable reactions elsewhere, although for this scaffold, direct N-functionalization is overwhelmingly the most common and rational approach.

Derivatization_Workflow Start Start: 2-(piperidin-4-yl) propan-2-ol Scaffold Reaction Derivatization Reaction (e.g., Reductive Amination, Acylation) Start->Reaction Monitor Reaction Monitoring (TLC, LC-MS) Reaction->Monitor In-process control Workup Aqueous Work-up & Extraction Reaction->Workup Monitor->Reaction Purify Purification (Column Chromatography, Crystallization) Workup->Purify Characterize Structure Verification (NMR, HRMS, Purity by HPLC) Purify->Characterize Screen Biological Screening & SAR Analysis Characterize->Screen

Caption: A generalized workflow for the synthesis and evaluation of a chemical library.

Core Protocols: Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a potent nucleophile and the most synthetically accessible handle on the scaffold. The following protocols are foundational for building a diverse library of derivatives.

N-Alkylation via Reductive Amination

This is one of the most robust and widely used methods for N-alkylation. It proceeds in two stages: the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, followed by its in-situ reduction with a mild reducing agent. This method avoids the over-alkylation issues common with direct alkylation using alkyl halides.

Rationale: The choice of a mild hydride donor, such as sodium triacetoxyborohydride (STAB), is critical. STAB is less reactive than agents like sodium borohydride, allowing it to selectively reduce the iminium ion in the presence of the carbonyl starting material. It is also tolerant of mildly acidic conditions which favor iminium formation.

Protocol: Synthesis of 1-Benzyl-4-(2-hydroxypropan-2-yl)piperidine

Reagent MW Equivalents Amount
2-(Piperidin-4-yl)propan-2-ol143.231.0500 mg (3.49 mmol)
Benzaldehyde106.121.1389 µL (3.84 mmol)
Sodium Triacetoxyborohydride (STAB)211.941.51.11 g (5.24 mmol)
Dichloroethane (DCE)--20 mL
Acetic Acid (optional catalyst)--~2 drops

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(piperidin-4-yl)propan-2-ol (500 mg, 3.49 mmol) and dichloroethane (20 mL).

  • Addition of Aldehyde: Add benzaldehyde (389 µL, 3.84 mmol) to the solution. If the reaction is sluggish, a catalytic amount of acetic acid (2 drops) can be added to facilitate iminium ion formation.

  • Initiation: Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.11 g, 5.24 mmol) portion-wise over 5 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Quenching: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM, 2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

N-Acylation (Amide Formation)

N-acylation is another fundamental transformation that introduces an amide bond, a key structural feature in many drugs. This can be achieved using an acyl chloride in the presence of a base or by using a carboxylic acid with a peptide coupling agent.

Rationale: The use of an acyl chloride is a direct and often high-yielding method. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.

Protocol: Synthesis of 1-(4-(2-hydroxypropan-2-yl)piperidin-1-yl)ethan-1-one

Reagent MW Equivalents Amount
2-(Piperidin-4-yl)propan-2-ol143.231.0500 mg (3.49 mmol)
Acetyl Chloride78.501.1273 µL (3.84 mmol)
Triethylamine (TEA)101.192.0973 µL (6.98 mmol)
Dichloromethane (DCM)--20 mL

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(piperidin-4-yl)propan-2-ol (500 mg, 3.49 mmol), dichloromethane (20 mL), and triethylamine (973 µL, 6.98 mmol).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add acetyl chloride (273 µL, 3.84 mmol) dropwise to the stirred solution over 5 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Quench the reaction by adding water (15 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

  • Characterization: Verify the final product by NMR and HRMS.

Derivatization of the Tertiary Alcohol

Direct derivatization of the tertiary alcohol is synthetically challenging due to severe steric hindrance and is generally not the primary strategy for this scaffold. The value of this group often lies in its intrinsic properties rather than its use as a synthetic handle.[2] Reactions like Williamson ether synthesis or direct esterification would require harsh conditions (e.g., strong bases like NaH, highly reactive electrophiles) that may not be compatible with other functional groups or could lead to elimination side products. In most drug discovery contexts, this hydroxyl group is intentionally preserved.

Applications in Drug Discovery

The derivatization of the 2-(piperidin-4-yl)propan-2-ol scaffold allows for the systematic exploration of chemical space to optimize drug properties.

SAR_Logic cluster_properties Modulated Properties Scaffold 2-(Piperidin-4-yl)propan-2-ol Core Scaffold Deriv Derivatization at N-H (Addition of R-group) Scaffold->Deriv SAR Structure-Activity Relationship (SAR) Exploration Deriv->SAR Prop1 Target Affinity & Selectivity SAR->Prop1 Prop2 Solubility (LogS) SAR->Prop2 Prop3 Lipophilicity (cLogP) SAR->Prop3 Prop4 Metabolic Stability & PK Profile SAR->Prop4 Prop5 hERG Inhibition & Off-Target Effects SAR->Prop5

Sources

Method

Mastering the N-Alkylation of 2-(Piperidin-4-yl)propan-2-ol: A Guide for Synthetic Chemists

Introduction: The Significance of N-Substituted Piperidines in Medicinal Chemistry The piperidine ring is a ubiquitous scaffold in pharmaceuticals, appearing in numerous approved drugs.[1][2] Its ability to confer favora...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, appearing in numerous approved drugs.[1][2] Its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, makes it a privileged structure in drug design.[2] The N-alkylation of piperidine derivatives, such as 2-(piperidin-4-yl)propan-2-ol, is a critical transformation for modulating their biological activity.[3] By introducing various alkyl groups onto the piperidine nitrogen, researchers can fine-tune a molecule's potency, selectivity, and overall pharmacological profile. This application note provides detailed experimental procedures for the N-alkylation of 2-(piperidin-4-yl)propan-2-ol, focusing on two robust and widely applicable methods: reductive amination and direct alkylation with alkyl halides.

Strategic Approaches to N-Alkylation

The choice of N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the desired reaction conditions, and the potential for side reactions. Here, we detail two of the most common and effective methods.

Method 1: Reductive Amination - A Mild and Versatile Approach

Reductive amination is a powerful and often preferred method for N-alkylation due to its mild reaction conditions and high selectivity.[4] This two-step, one-pot process involves the initial reaction of the secondary amine of 2-(piperidin-4-yl)propan-2-ol with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the desired N-alkylated product.[4][5]

Mechanism of Reductive Amination:

The reaction proceeds through the formation of a transient iminium ion, which is more electrophilic than the starting carbonyl compound. This allows for selective reduction by a hydride reagent. The use of a mild reducing agent is crucial to avoid the reduction of the starting aldehyde or ketone.

Reductive_Amination Piperidine 2-(Piperidin-4-yl)propan-2-ol Iminium Iminium Ion Intermediate Piperidine->Iminium Reaction with Carbonyl Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Iminium Product N-Alkylated Product Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Figure 1: General workflow for N-alkylation via reductive amination.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation due to its mildness and selectivity for iminium ions over carbonyls.[4][6]

Materials:

  • 2-(piperidin-4-yl)propan-2-ol

  • Aldehyde or ketone (1.1 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Glacial acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(piperidin-4-yl)propan-2-ol (1.0 equivalent) and the aldehyde or ketone (1.1-1.2 equivalents).

  • Dissolve the reactants in anhydrous DCE or THF.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion. For less reactive ketones, a catalytic amount of glacial acetic acid can be added to accelerate this step.[6]

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated 2-(piperidin-4-yl)propan-2-ol.

Table 1: Representative Reaction Parameters for Reductive Amination

Alkylating AgentReducing AgentSolventCatalystTypical Reaction Time
BenzaldehydeNaBH(OAc)₃DCENone2-4 hours
AcetoneNaBH(OAc)₃THFAcetic Acid12-18 hours
CyclohexanoneNaBH(OAc)₃DCEAcetic Acid8-12 hours
Method 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of the secondary amine with an alkyl halide in the presence of a base.[4][7] This method is straightforward but can be prone to over-alkylation, leading to the formation of quaternary ammonium salts as byproducts.[4][7] Careful control of stoichiometry and reaction conditions is crucial for success.

Mechanism of Direct Alkylation:

This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[8] The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine.[8]

Direct_Alkylation Piperidine 2-(Piperidin-4-yl)propan-2-ol TransitionState SN2 Transition State Piperidine->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Base Base (e.g., K₂CO₃, DIPEA) Base->TransitionState Acid Scavenger Product N-Alkylated Product TransitionState->Product Byproduct Protonated Base + Halide Salt TransitionState->Byproduct

Figure 2: General workflow for direct N-alkylation with an alkyl halide.

Protocol 2: Direct Alkylation using Potassium Carbonate

Potassium carbonate (K₂CO₃) is a common and cost-effective inorganic base suitable for this transformation.[7]

Materials:

  • 2-(piperidin-4-yl)propan-2-ol

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 - 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(piperidin-4-yl)propan-2-ol (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add anhydrous DMF or acetonitrile to the flask.

  • Stir the suspension vigorously at room temperature.

  • Slowly add the alkyl halide (1.1-1.2 equivalents) to the reaction mixture. For highly reactive alkyl halides, consider cooling the mixture to 0 °C before addition.[9]

  • The reaction can be stirred at room temperature or heated (e.g., to 50-80 °C) to increase the reaction rate, depending on the reactivity of the alkyl halide.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Reaction Parameters for Direct Alkylation

Alkylating AgentBaseSolventTemperatureTypical Reaction Time
Benzyl bromideK₂CO₃DMFRoom Temp.4-6 hours
Ethyl iodideK₂CO₃Acetonitrile60 °C12-16 hours
1-BromobutaneK₂CO₃DMF80 °C24 hours

Purification and Characterization

Purification of the N-alkylated products is typically achieved through column chromatography on silica gel.[9] The choice of eluent system will depend on the polarity of the product. Characterization of the final compound should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Troubleshooting and Considerations

  • Low Yields in Reductive Amination: If low yields are observed, ensure all reagents and solvents are anhydrous. The addition of a catalytic amount of acetic acid can sometimes improve the rate of iminium ion formation.

  • Over-alkylation in Direct Alkylation: To minimize the formation of quaternary ammonium salts, slowly add the alkylating agent to the reaction mixture to maintain a relative excess of the secondary amine.[7] Using a less reactive alkylating agent (e.g., a chloride instead of a bromide or iodide) can also help.

  • Steric Hindrance: For bulky alkyl groups, reductive amination is often the more successful approach as direct alkylation can be sterically hindered.[4]

Conclusion

The N-alkylation of 2-(piperidin-4-yl)propan-2-ol is a fundamental transformation in the synthesis of novel bioactive molecules. Both reductive amination and direct alkylation with alkyl halides are effective methods for achieving this. The choice between these protocols depends on the specific substrate and desired outcome. By following the detailed procedures and considering the key mechanistic insights provided in this application note, researchers can confidently and efficiently synthesize a diverse range of N-substituted piperidine derivatives for their drug discovery and development programs.

References

  • Purification method of high-purity piperidine.
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
  • Procedure for N-alkylation of Piperidine?
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Application Notes and Protocols for N-Alkyl
  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • What are the purific
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent.
  • Synthesis of N-substituted propanamide derivatives of...
  • Synthesis of N-Substituted piperidines
  • Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N -Alkylated Amines.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Piperidine, 1-ethyl- Organic Syntheses Procedure.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 2-piperidin-4-ylpropan-2-ol. Sigma-Aldrich.
  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.

Sources

Application

Application of 2-(Piperidin-4-yl)propan-2-ol in the Synthesis of AKT Inhibitors: A Technical Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the chemical building block, 2-(piperidin-4-yl)propan-2-ol, in the sy...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the chemical building block, 2-(piperidin-4-yl)propan-2-ol, in the synthesis of potent and selective AKT kinase inhibitors. This guide will delve into the rationale for its use, detailed synthetic protocols for key intermediates and final compounds, and the critical role of the PI3K/AKT signaling pathway in cancer therapeutics.

Introduction: The Significance of Targeting the AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, leading to uncontrolled cell growth and resistance to apoptosis.[1] The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a central node in this pathway.[1][3] Its hyperactivation is a frequent event in various tumor types, making it a prime target for the development of novel anticancer therapies.[4]

The development of small molecule inhibitors targeting AKT has been a major focus of oncology research. These inhibitors can be broadly classified into ATP-competitive and allosteric inhibitors.[5] The strategic design of these inhibitors often involves the incorporation of specific chemical scaffolds that optimize potency, selectivity, and pharmacokinetic properties. One such key structural motif is the 2-(piperidin-4-yl)propan-2-ol moiety, which has been successfully incorporated into several clinical and preclinical AKT inhibitors.

This guide will explore the practical application of 2-(piperidin-4-yl)propan-2-ol in the synthesis of these inhibitors, providing detailed, field-proven protocols and the scientific reasoning behind the experimental choices.

The PI3K/AKT Signaling Pathway: A Visual Overview

The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors.[6][7] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[1][7] Once activated, AKT phosphorylates a wide range of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK/GPCR PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT_mem AKT PIP3->AKT_mem recruits PDK1 PDK1 PDK1->AKT_mem phosphorylates mTORC2 mTORC2 mTORC2->AKT_mem phosphorylates AKT_active p-AKT (Active) AKT_mem->AKT_active activation Downstream Downstream Substrates AKT_active->Downstream phosphorylates Apoptosis Apoptosis AKT_active->Apoptosis inhibits Cell_Effects Cell Growth, Proliferation, Survival Downstream->Cell_Effects promotes GrowthFactor Growth Factor GrowthFactor->RTK AKT_Inhibitor AKT Inhibitor (e.g., AZD5363) AKT_Inhibitor->AKT_active inhibits

Caption: The PI3K/AKT Signaling Pathway and Point of Inhibition.

The Role of 2-(Piperidin-4-yl)propan-2-ol as a Key Building Block

The 2-(piperidin-4-yl)propan-2-ol moiety is a valuable building block in the design of AKT inhibitors for several reasons:

  • Scaffold for Diverse Substitutions: The piperidine ring provides a rigid and versatile scaffold that allows for the introduction of various substituents at the nitrogen atom. This is crucial for tuning the inhibitor's affinity and selectivity for the AKT kinase.

  • Improved Physicochemical Properties: The piperidine ring and the tertiary alcohol group can enhance the solubility and other drug-like properties of the final compound, which is essential for oral bioavailability.

  • Key Interactions with the Target: The structural features of this moiety can facilitate key hydrogen bonding and van der Waals interactions within the ATP-binding pocket of the AKT kinase, contributing to the inhibitor's potency.

Synthesis of the Core Building Block: 2-(Piperidin-4-yl)propan-2-ol

A common and efficient method for the synthesis of 2-(piperidin-4-yl)propan-2-ol involves a Grignard reaction with a protected piperidine-4-carboxylate ester. The following protocol is a representative example.

Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)propan-2-ol

This protocol involves two main steps: the Grignard reaction to form the N-Boc protected intermediate, followed by deprotection to yield the final product.

Step 1: Synthesis of tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate

Synthesis_Step1 Reactant tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate Product tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate Reactant->Product 1. Grignard Reaction 2. Aqueous Workup Reagent Methylmagnesium bromide (CH3MgBr) in THF 1. Grignard Reaction\n2. Aqueous Workup 1. Grignard Reaction 2. Aqueous Workup

Caption: Reaction scheme for the synthesis of the protected intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Molar Equiv.
tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate144295-48-9257.33 g/mol 10.0 g1.0
Methylmagnesium bromide (3.0 M in THF)75-16-1119.27 g/mol 38.8 mL3.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 100 mL-
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49 g/mol As needed-
Ethyl acetate141-78-688.11 g/mol As needed-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37 g/mol As needed-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon), add tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate (10.0 g, 38.8 mmol) and anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (3.0 M in THF, 38.8 mL, 116.4 mmol) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate as a white solid.

Step 2: Synthesis of 2-(Piperidin-4-yl)propan-2-ol

Synthesis_Step2 Reactant tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate Product 2-(Piperidin-4-yl)propan-2-ol Reactant->Product Boc Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM) Boc Deprotection Boc Deprotection

Caption: Reaction scheme for the deprotection step.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Molar Equiv.
tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate344330-31-0243.34 g/mol 5.0 g1.0
Dichloromethane (DCM)75-09-284.93 g/mol 50 mL-
Trifluoroacetic acid (TFA)76-05-1114.02 g/mol 10 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01 g/mol As needed-

Procedure:

  • Dissolve tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate (5.0 g, 20.5 mmol) in dichloromethane (50 mL).

  • Add trifluoroacetic acid (10 mL) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 9 with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(piperidin-4-yl)propan-2-ol as a solid.

Application in the Synthesis of a Pan-AKT Inhibitor

The utility of 2-(piperidin-4-yl)propan-2-ol is exemplified in the synthesis of potent pan-AKT inhibitors. The following protocol is based on the synthesis of a pyrazolopyrimidine-based AKT inhibitor as described by Gong et al.[4]

Experimental Protocol: Synthesis of a Pyrazolopyrimidine-based AKT Inhibitor

This synthesis involves the coupling of 2-(piperidin-4-yl)propan-2-ol with a halogenated pyrazolopyrimidine core.

Final_Synthesis Reactant1 4-chloro-1H-pyrazolo[3,4-d]pyrimidine Product 4-(1-(2-hydroxypropan-2-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Reactant1->Product Reactant2 2-(Piperidin-4-yl)propan-2-ol Reactant2->Product Nucleophilic Aromatic Substitution (SNAr)

Caption: Final coupling step in the synthesis of a pan-AKT inhibitor.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Molar Equiv.
4-chloro-1H-pyrazolo[3,4-d]pyrimidine5399-92-8154.56 g/mol 1.0 g1.0
2-(Piperidin-4-yl)propan-2-ol22990-34-7143.23 g/mol 1.02 g1.1
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 2.2 mL2.0
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 20 mL-
Water7732-18-518.02 g/mol As needed-
Ethyl acetate141-78-688.11 g/mol As needed-

Procedure:

  • To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 g, 6.47 mmol) in DMF (20 mL), add 2-(piperidin-4-yl)propan-2-ol (1.02 g, 7.12 mmol) and DIPEA (2.2 mL, 12.94 mmol).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final pan-AKT inhibitor.

Conclusion

The strategic incorporation of the 2-(piperidin-4-yl)propan-2-ol building block has proven to be a successful approach in the design and synthesis of potent and selective AKT inhibitors. This guide has provided a detailed overview of the rationale for its use, a reliable protocol for its synthesis, and its application in the construction of a pyrazolopyrimidine-based pan-AKT inhibitor. The methodologies and insights presented herein are intended to empower researchers in the field of drug discovery to further explore and innovate in the development of next-generation cancer therapeutics targeting the critical PI3K/AKT signaling pathway.

References

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]

  • Gong, P., et al. (2015). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. MedChemComm, 6(6), 1115-1123.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Gong, P., et al. (2015). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. RSC Publishing.
  • Landel, I., et al. (2024). Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises. Journal of Medicinal Chemistry.

Sources

Method

Application Note: A Practical Guide to the Reductive Amination of 2-(Piperidin-4-yl)propan-2-ol Derivatives

Introduction: The Strategic Importance of the Piperidine Scaffold The piperidine ring is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone in the design of a vast array of pharmaceuticals.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone in the design of a vast array of pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for molecular elaboration. Specifically, the 2-(piperidin-4-yl)propan-2-ol moiety is a valuable building block, combining the piperidine core with a tertiary alcohol group that can modulate hydrogen bonding potential and overall polarity.

The functionalization of the piperidine nitrogen is a critical step in exploring structure-activity relationships (SAR). Reductive amination stands out as the premier method for this transformation.[2][3] It is a robust and highly versatile strategy for forming carbon-nitrogen bonds, offering significant advantages over classical N-alkylation with alkyl halides, most notably the prevention of problematic overalkylation and the formation of quaternary ammonium salts.[4] This guide provides an in-depth examination of the mechanism, a detailed experimental protocol, and practical troubleshooting advice for the successful reductive amination of 2-(piperidin-4-yl)propan-2-ol derivatives.

The Underlying Chemistry: Mechanism of Reductive Amination

Reductive amination is a sequential, one-pot reaction that efficiently converts a carbonyl group and an amine into a more substituted amine.[2] The process is fundamentally a tandem condensation-reduction reaction.

Step 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbon of a ketone or aldehyde.[3] This forms an unstable hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily undergoes dehydration to yield a stable, electrophilic iminium ion. The use of a mild acid catalyst, such as acetic acid, is often employed to accelerate this step, particularly with less reactive ketones.[5][6]

Step 2: Hydride-Mediated Reduction The formed iminium ion is significantly more reactive towards nucleophilic attack by a hydride reducing agent than the starting carbonyl compound. A selective reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the iminium carbon, quenching the positive charge and forming the final tertiary amine product.[6]

The entire process is an equilibrium. Optimal reaction conditions typically involve a pH range of 5-7, which is acidic enough to catalyze imine formation but not so acidic as to fully protonate and deactivate the starting amine nucleophile.[4][5]

Reductive_Amination_Mechanism Piperidine 2-(Piperidin-4-yl)propan-2-ol (Secondary Amine) Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Hemiaminal + Iminium Iminium Ion Intermediate Hemiaminal->Iminium Product N-Substituted Product (Tertiary Amine) Iminium->Product Hydride Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Product Hydride Reduction

Caption: The two-stage mechanism of reductive amination.

Core Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

While several reducing agents can effect this transformation, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is widely regarded as the reagent of choice for its mildness, exceptional selectivity, and operational simplicity.[5][6] Unlike sodium cyanoborohydride, STAB is non-toxic and its reactions do not require stringent pH control.[5] It is a weaker reducing agent than sodium borohydride, and therefore selectively reduces the iminium ion in the presence of the less reactive starting aldehyde or ketone.[2]

Materials and Reagents
  • 2-(Piperidin-4-yl)propan-2-ol derivative (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.3 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.6 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, catalytic amount, e.g., 0.1 eq, or stoichiometric for ketone substrates)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-(piperidin-4-yl)propan-2-ol derivative (1.0 eq) and the carbonyl compound (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Iminium Formation: Stir the mixture at room temperature (20-25 °C) for 30-60 minutes.[3] For less reactive ketones, the addition of a catalytic amount of glacial acetic acid may be beneficial to promote iminium ion formation.[7]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. The addition may be slightly exothermic. Note: STAB is moisture-sensitive and should be handled quickly in an open atmosphere.[8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.[3]

  • Aqueous Work-up (Quench): Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-substituted tertiary amine product.

Data Presentation and Reaction Scope

The protocol is robust and accommodates a wide variety of carbonyl compounds. The following table provides illustrative examples of the reaction scope.

Carbonyl Compound Reducing Agent Solvent Typical Time Typical Yield Notes
BenzaldehydeNaBH(OAc)₃DCE6 h>90%A highly efficient reaction with activated aldehydes.
CyclohexanoneNaBH(OAc)₃DCE12 h80-90%Ketones are generally slower; addition of acetic acid is recommended.[6][7]
IsovaleraldehydeNaBH(OAc)₃DCM4 h>90%Aliphatic aldehydes react quickly and cleanly.
AcetophenoneNaBH(OAc)₃DCE24 h65-75%Sterically hindered ketones may require longer reaction times or gentle heating.
4-NitrobenzaldehydeNaBH(OAc)₃THF8 h>85%The reaction tolerates reducible functional groups like nitro groups.[6][7]

Troubleshooting and Optimization Workflow

Even with a robust protocol, challenges can arise. Below is a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow cluster_sol1 Solutions for Low Conversion cluster_sol2 Solutions for Side Reactions Start Reaction Issue Identified Problem1 Low or No Conversion Start->Problem1 Problem2 Multiple Products / Side Reactions Start->Problem2 Sol1A Check STAB activity. Is it fresh? Problem1->Sol1A Possible Cause: Inactive Reagent Sol1B Promote iminium formation: - Add catalytic AcOH - Increase pre-stir time - Switch to a two-step protocol Problem1->Sol1B Possible Cause: Slow Iminium Formation Sol1C Consider steric hindrance. Increase reaction time or temperature (e.g., 40°C). Problem1->Sol1C Possible Cause: Substrate Reactivity Sol2A Carbonyl reduction observed? Ensure STAB is used, not NaBH₄. Add STAB before significant carbonyl reduction can occur. Problem2->Sol2A Specific Issue Sol2B Unidentified byproducts? - Check purity of starting materials. - Run reaction at a lower temperature. - Optimize stoichiometry (avoid large excess of carbonyl). Problem2->Sol2B General Issue End Optimized Protocol Sol1A->End Sol1B->End Sol1C->End Sol2A->End Sol2B->End

Caption: A logical workflow for troubleshooting reductive amination.

Conclusion

The reductive amination of 2-(piperidin-4-yl)propan-2-ol derivatives using sodium triacetoxyborohydride is a cornerstone reaction for generating molecular diversity in drug discovery programs. Its operational simplicity, broad substrate scope, high functional group tolerance, and excellent yields make it a preferred method for the synthesis of tertiary amines. By understanding the underlying mechanism and following the detailed protocol and troubleshooting guide presented here, researchers can confidently and efficiently synthesize novel compounds for biological evaluation.

References

  • Myers, A. M. et al. Reductive Amination. Chem 115 Handout, Harvard University.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Davis, B. G., & Fairbanks, A. J. (2011). Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes.
  • Lashgari, N., & Zarranz, B. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4936. [Link]

Sources

Application

Application Notes: Leveraging 2-(piperidin-4-yl)propan-2-ol for the Development of Novel Anti-inflammatory Agents

Abstract This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(piperidin-4-yl)propan-2-ol as a versatile scaffold in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(piperidin-4-yl)propan-2-ol as a versatile scaffold in the synthesis and evaluation of novel anti-inflammatory agents. We will detail the synthesis of this key building block, its derivatization into a candidate library, and robust protocols for in vitro and in vivo screening to identify promising anti-inflammatory leads. The narrative emphasizes the rationale behind experimental design, ensuring a deep understanding of the structure-activity relationship (SAR) development process.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs and natural products.[1][2][3][4] Its six-membered, saturated heterocyclic structure offers a unique combination of conformational flexibility and chemical stability, allowing for precise three-dimensional arrangements of functional groups that can effectively interact with biological targets.[1][3] The ability to functionalize the piperidine ring at various positions, particularly the nitrogen atom, provides a powerful tool for medicinal chemists to modulate critical drug properties, including potency, selectivity, solubility, and overall pharmacokinetic profiles.[3][5][6]

Chronic inflammation is a key pathological driver of numerous human diseases, from autoimmune disorders to neurodegeneration and cancer. The development of new, effective, and safe anti-inflammatory therapeutics remains a high-priority area in pharmaceutical research. 2-(piperidin-4-yl)propan-2-ol emerges as a highly valuable starting material for this endeavor. Its structure combines the advantageous piperidine core with a tertiary alcohol moiety, offering distinct points for chemical modification and library generation. This guide will walk through the entire workflow, from initial synthesis to biological validation.

Synthesis of the Core Scaffold: 2-(piperidin-4-yl)propan-2-ol

The most direct and efficient method for synthesizing 2-(piperidin-4-yl)propan-2-ol is through a Grignard reaction, a classic and robust method for carbon-carbon bond formation.[7][8] The protocol involves the reaction of an N-protected piperidine-4-carboxylate ester with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide). The N-protecting group, typically a tert-butyloxycarbonyl (Boc) group, is crucial to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. The reaction is followed by acidic workup to both protonate the resulting alkoxide and remove the Boc protecting group.

SynthesisWorkflow Start N-Boc-ethyl isonipecotate Step1 Grignard Reaction Start->Step1 Reagent1 Methylmagnesium Bromide (CH3MgBr) in dry THF Reagent1->Step1 Intermediate N-Boc-2-(piperidin-4-yl)propan-2-ol Step1->Intermediate 1. Add CH3MgBr at 0°C 2. Quench with aq. NH4Cl Step2 Deprotection Intermediate->Step2 Reagent2 HCl in Dioxane Reagent2->Step2 Product 2-(piperidin-4-yl)propan-2-ol Step2->Product Acidic workup

Caption: Workflow for the synthesis of 2-(piperidin-4-yl)propan-2-ol.

Protocol 2.1: Synthesis of 2-(piperidin-4-yl)propan-2-ol

Materials:

  • N-Boc-ethyl isonipecotate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Addition: Dissolve N-Boc-ethyl isonipecotate (1.0 eq) in anhydrous THF in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Add methylmagnesium bromide solution (2.5 eq) dropwise via a syringe, maintaining the temperature below 5°C. The addition of two equivalents of the Grignard reagent is necessary to form the tertiary alcohol from the ester.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Deprotection: Concentrate the dried organic phase under reduced pressure. Dissolve the crude residue (N-Boc-2-(piperidin-4-yl)propan-2-ol) in a minimal amount of 1,4-dioxane.

  • Add 4 M HCl in 1,4-dioxane (excess, ~5 eq) and stir at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(piperidin-4-yl)propan-2-ol hydrochloride. For the free base, neutralize with a suitable base (e.g., NaOH) and extract into an organic solvent.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Design and Synthesis of Anti-inflammatory Derivatives

The secondary amine of the 2-(piperidin-4-yl)propan-2-ol scaffold is the primary handle for derivatization. By reacting this amine with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides), a diverse chemical library can be generated. This strategy allows for the systematic exploration of the chemical space around the core scaffold to identify key structural features that enhance anti-inflammatory activity.

Derivatization cluster_reactions N-Functionalization Reactions Scaffold 2-(piperidin-4-yl)propan-2-ol Acylation Acylation (R-COCl, Base) Scaffold->Acylation Sulfonylation Sulfonylation (R-SO2Cl, Base) Scaffold->Sulfonylation Alkylation Reductive Amination (R-CHO, NaBH(OAc)3) Scaffold->Alkylation Library Diverse Library of N-Substituted Derivatives Acylation->Library Amides Sulfonylation->Library Sulfonamides Alkylation->Library Amines

Caption: Strategy for creating a library of anti-inflammatory candidates.

Protocol 3.1: General Procedure for N-Acylation
  • Dissolve 2-(piperidin-4-yl)propan-2-ol (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in a suitable solvent like dichloromethane (DCM).

  • Cool the mixture to 0°C.

  • Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-acylated derivative.

In Vitro Screening for Anti-inflammatory Activity

An efficient screening cascade is essential to identify the most promising compounds from the synthesized library. A cell-based assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages is a robust and widely accepted primary screen.[9][10][11][12]

InVitroWorkflow Start Synthesized Derivatives Step1 MTT Assay on RAW 264.7 Cells Start->Step1 Step2 Primary Screen: NO Inhibition Assay (LPS-stimulated RAW 264.7) Step1->Step2 Determine non-toxic concentrations Decision1 Select Hits (IC50 < 10 µM, low toxicity) Step2->Decision1 Step3 Secondary Screen: Cytokine (TNF-α, IL-6) ELISA Decision1->Step3 Potent Hits Result Lead Candidates for In Vivo Testing Decision1->Result Weak/Inactive Step4 Mechanism Study: Western Blot for p-IκBα, NF-κB p65 Step3->Step4 Confirm activity Step4->Result

Caption: In vitro screening cascade for anti-inflammatory compounds.

Protocol 4.1: Nitric Oxide (NO) Inhibition Assay

Rationale: During inflammation, macrophages are induced by LPS to express inducible nitric oxide synthase (iNOS), leading to a large output of NO, a key inflammatory mediator.[12] Measuring the inhibition of NO production is a reliable indicator of anti-inflammatory potential.[9][13]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • NO Measurement: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent.[13]

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC₅₀ value for each active compound.

  • Self-Validation: Run a concurrent cytotoxicity assay (e.g., MTT) to ensure that the observed NO reduction is not due to cell death.[11]

Protocol 4.2: Pro-inflammatory Cytokine Measurement (TNF-α & IL-6)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[10] Potent anti-inflammatory compounds are expected to suppress their production.

Procedure:

  • Follow the same cell seeding, treatment, and stimulation protocol as in 4.1.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition and determine IC₅₀ values.

Elucidating the Mechanism of Action: NF-κB Pathway

A primary driver of inflammatory gene expression is the Nuclear Factor-kappa B (NF-κB) transcription factor.[14][15][16][17] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and activate the transcription of genes for iNOS, TNF-α, and IL-6.[18] Investigating this pathway provides mechanistic insight into a compound's activity.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK pIkBa_NFkB p-IκBα p65/p50 IKK->pIkBa_NFkB Phosphorylation IkBa_NFkB IκBα-p65/p50 (Inactive) Degradation Proteasomal Degradation pIkBa_NFkB->Degradation Ubiquitination NFkB p65/p50 (Active) Degradation->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Protocol 5.1: Western Blot Analysis
  • Culture, treat, and stimulate RAW 264.7 cells with LPS and the lead compound for a shorter duration (e.g., 30-60 minutes).

  • Lyse the cells and quantify total protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated-IκBα (p-IκBα) and total IκBα. A potent inhibitor should prevent the degradation of IκBα and reduce the levels of p-IκBα.

  • To assess nuclear translocation, perform subcellular fractionation and probe nuclear extracts with an antibody against the NF-κB p65 subunit.

In Vivo Validation: Acute Inflammation Model

Promising candidates from in vitro screens must be validated in an animal model of inflammation. The carrageenan-induced paw edema model in rats is a classic, reproducible, and widely used assay for evaluating the efficacy of acute anti-inflammatory drugs.[19][20][21][22][23]

Protocol 6.1: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and vehicle

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing, with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the test compound, vehicle, or reference drug via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[21]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[21][23]

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point. Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group.

Calculation:

  • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Activity of N-Substituted Derivatives

Compound IDR-GroupCytotoxicity (CC₅₀, µM)NO Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)
Lead-01 4-Fluorobenzoyl> 1002.55.1
Lead-02 3-Methoxybenzoyl> 1008.912.3
Lead-03 Phenylsulfonyl> 10015.225.8
Ibuprofen (Reference)> 20025.645.7

Conclusion

2-(piperidin-4-yl)propan-2-ol is a strategically valuable and synthetically accessible building block for the discovery of novel anti-inflammatory agents. The protocols outlined in this guide provide a clear and robust pathway for its synthesis, derivatization, and comprehensive biological evaluation. By following this systematic approach, from in vitro screening in macrophage models to in vivo validation in acute inflammation models, researchers can efficiently identify and characterize new chemical entities with significant therapeutic potential.

References

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Self-Supplied.
  • Mellado, M., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Self-Supplied.
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. (2025). BenchChem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]

  • Morris, C. J. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Ghasemzadeh, I., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Kozik, V. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2018). Bulgarian Journal of Veterinary Medicine. [Link]

  • Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Synthetic Communications. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2023). The Journal of Organic Chemistry. [Link]

  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020).
  • Application Note: Laboratory Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol. (2025). BenchChem.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2018).
  • Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. (2022). Inflammation Research. [Link]

  • Lee, S., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

  • An In-depth Technical Guide to 2-(2-Chloropyridin-4-yl)propan-2-ol: Synthesis, Properties, and Research Potential. (2025). BenchChem.
  • Lee, D., et al. (2020). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules. [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (2021). Journal of Korean Medicine. [Link]

  • Srisawat, T., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants. [Link]

  • Grignard Synthesis of Triphenylmethanol. (n.d.). Swarthmore College. [Link]

  • 2-(Piperidin-4-yl)propan-2-ol (22990-34-7). (n.d.). Chemchart.
  • Recent advances in generation and application of Grignard reagents in flow reactors. (2022). NIPER, S.A.S. Nagar. [Link]

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Method

Application Note: High-Throughput Screening Assays for 2-(piperidin-4-yl)propan-2-ol Libraries

Introduction: The Significance of the Piperidine Scaffold The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its derivatives are integral to over twenty classes of drugs, a testament to their versatile binding capabilities and favorable pharmacokinetic properties.[1][2] The specific scaffold, 2-(piperidin-4-yl)propan-2-ol, and its analogues have demonstrated a wide range of pharmacological activities, including anti-inflammatory effects and enzyme inhibition.[3][4] The development of compound libraries based on this core structure provides a rich resource for identifying novel therapeutic agents. High-throughput screening (HTS) is an essential methodology for rapidly interrogating these large libraries to uncover compounds with desired biological activity, accelerating the pace of drug discovery.[5][6][7]

This guide provides detailed protocols and technical insights for conducting HTS campaigns with 2-(piperidin-4-yl)propan-2-ol libraries, focusing on two common and highly relevant assay formats: a cell-based G Protein-Coupled Receptor (GPCR) activation assay and a biochemical enzyme inhibition assay.

PART 1: GPCR Activation Assay via Calcium Mobilization

Scientific Principle:

G Protein-Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are the targets for over 30% of FDA-approved drugs.[8] Many GPCRs, particularly those coupled to Gαq proteins, signal through the release of intracellular calcium (Ca²⁺) upon ligand binding.[8][9] This assay measures the transient increase in cytoplasmic Ca²⁺ concentration as a direct readout of receptor activation. We utilize a fluorescent calcium indicator dye that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺. This method is highly amenable to HTS due to its homogeneous "no-wash" format and rapid, robust signal generation.[10]

Experimental Workflow Diagram:

GPCR_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Seed cells into 384-well plates Incubation Incubate 24h (37°C, 5% CO2) Cell_Plating->Incubation Dye_Loading Load cells with Ca2+ indicator dye Incubation->Dye_Loading Start Assay Compound_Add Add library compounds (e.g., 10 µM final) Dye_Loading->Compound_Add Signal_Read Measure fluorescence (kinetic read) Compound_Add->Signal_Read Data_Norm Normalize data to controls Signal_Read->Data_Norm Process Data Hit_ID Identify 'Hits' based on activity threshold Data_Norm->Hit_ID

Caption: Workflow for a cell-based GPCR calcium mobilization HTS assay.

Detailed Protocol: Calcium Mobilization Assay

Objective: To identify agonists or positive allosteric modulators of a Gαq-coupled GPCR from a 2-(piperidin-4-yl)propan-2-ol library.

Materials:

  • Cells: HEK293 cells stably expressing the target GPCR.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents: Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM), Probenecid, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, positive control agonist, DMSO.

  • Equipment: Automated liquid handler, multichannel pipette, fluorescence plate reader with kinetic read capability and automated injection (e.g., FLIPR, PHERAstar).

Step-by-Step Methodology:

  • Cell Plating (Day 1):

    • Harvest and count HEK293 cells expressing the target GPCR.

    • Dilute cells to a concentration of 200,000 cells/mL in complete growth medium.

    • Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

    • Rationale: Seeding an optimal number of cells is critical. Too few cells will result in a weak signal, while over-confluence can lead to altered receptor signaling and high background.

    • Incubate plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Dye Loading (Day 2):

    • Prepare the dye loading solution according to the manufacturer's protocol, typically containing the calcium indicator dye and probenecid in HBSS/HEPES buffer.

    • Rationale: Probenecid is an anion-exchange transport inhibitor that prevents the active efflux of the dye from the cytoplasm, thereby improving signal intensity and duration.

    • Remove growth medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Signal Reading (Day 2):

    • Prepare compound plates by diluting the 2-(piperidin-4-yl)propan-2-ol library and controls (positive agonist, vehicle) in HBSS/HEPES buffer. The final assay concentration is typically 10 µM.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence kinetically (e.g., one reading per second for 120 seconds).

    • After establishing a stable baseline reading for ~15-20 seconds, the instrument's liquid handler should add 10 µL of the compound solution to the cell plate.

    • Continue reading the fluorescence signal for the remainder of the time course.

    • Rationale: A kinetic read is essential to capture the rapid, transient nature of the calcium flux. The peak fluorescence response is the primary data point for analysis.

Data Analysis and Quality Control
  • Response Calculation: The response for each well is typically calculated as the maximum fluorescence value minus the baseline fluorescence value.

  • Normalization: Normalize the data on a per-plate basis.

    • 0% Activation (Negative Control): Average response of wells containing only vehicle (e.g., 0.1% DMSO).

    • 100% Activation (Positive Control): Average response of wells containing a known saturating concentration of a reference agonist.

    • Percent Activation = [(Response_Compound - Mean_Response_Negative) / (Mean_Response_Positive - Mean_Response_Negative)] * 100

  • Assay Quality Metric (Z'-Factor): The Z'-factor is a statistical measure of the separation between the positive and negative control signals, indicating the quality and robustness of the assay.[11][12][13]

    • Formula: Z' = 1 - [(3 * SD_Positive + 3 * SD_Negative) / |Mean_Positive - Mean_Negative|]

    • Interpretation: An assay is considered excellent for HTS when the Z'-factor is ≥ 0.5.[13][14][15]

Example Data and Quality Control Table:

ParameterValueInterpretation
Positive Control Mean85,000 RFUHigh signal from reference agonist
Positive Control SD4,500 RFULow variability in positive control
Negative Control Mean5,000 RFULow background signal
Negative Control SD800 RFULow variability in negative control
Signal-to-Background17.0Excellent dynamic range
Z'-Factor 0.78 Excellent assay for HTS [13]

PART 2: Biochemical Enzyme Inhibition Assay

Scientific Principle:

Many drugs function by inhibiting the activity of specific enzymes.[16][17] The 2-(piperidin-4-yl)propan-2-ol scaffold is found in various enzyme inhibitors.[18] This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a purified enzyme (e.g., a kinase, protease, or phosphatase). The assay relies on a substrate that becomes fluorescent upon enzymatic modification. A decrease in the fluorescence signal in the presence of a library compound indicates potential inhibition of the enzyme. This biochemical approach offers a clean system to identify direct inhibitors without the complexities of cellular pathways.[19]

Signaling Pathway / Mechanism Diagram:

Enzyme_Inhibition cluster_no_inhibitor No Inhibition cluster_inhibitor Inhibition Enzyme Active Enzyme Product Fluorescent Product Enzyme->Product + Substrate Substrate Non-Fluorescent Substrate Enzyme_Inhib Inactive Enzyme Substrate2 Substrate (Remains) Enzyme_Inhib->Substrate2 No Reaction Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme_Inhib binds

Caption: Mechanism of a fluorescence-based enzyme inhibition assay.

Detailed Protocol: Fluorescence-Based Inhibition Assay

Objective: To identify inhibitors of a target enzyme from a 2-(piperidin-4-yl)propan-2-ol library.

Materials:

  • Enzyme: Purified target enzyme at a validated concentration.

  • Substrate: Fluorogenic substrate specific to the enzyme.

  • Assay Plates: 384-well, black, low-volume microplates.

  • Reagents: Assay buffer (optimized for pH, salt, and cofactors), known potent inhibitor (positive control), DMSO.

  • Equipment: Automated liquid handler, multichannel pipette, fluorescence plate reader with endpoint or kinetic read capability.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare all reagents in the optimized assay buffer.

    • Dilute the enzyme stock to a working concentration (e.g., 2X final concentration).

    • Dilute the fluorogenic substrate to a working concentration (e.g., 2X final concentration, typically at or below its Km value).[16]

    • Rationale: Using a substrate concentration near the Michaelis-Menten constant (Km) ensures sensitivity to competitive inhibitors, which are often a desired class of hits.[16]

  • Assay Plate Setup:

    • Using an automated liquid handler, perform the following additions to the 384-well plate:

      • Test Wells: 50 nL of library compound (from a 10 mM stock in DMSO).

      • Negative Controls (0% Inhibition): 50 nL of DMSO.

      • Positive Controls (100% Inhibition): 50 nL of a known inhibitor at a saturating concentration.

    • Add 5 µL of the 2X enzyme solution to all wells.

    • Gently mix and incubate for 15-30 minutes at room temperature.

    • Rationale: This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced, increasing the likelihood of detecting inhibitors.

  • Initiate Reaction and Read Plate:

    • Initiate the enzymatic reaction by adding 5 µL of the 2X substrate solution to all wells. The final volume is 10 µL and the final compound concentration is 10 µM.

    • Mix the plate briefly.

    • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a pre-determined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths.

Data Analysis and Hit Identification
  • Normalization:

    • 0% Inhibition (High Signal): Average signal from DMSO-only wells.

    • 100% Inhibition (Low Signal): Average signal from positive control inhibitor wells.

    • Percent Inhibition = [1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive)] * 100

  • Hit Criteria: A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold, commonly calculated as 3 times the standard deviation of the negative controls.

  • Quality Control (Z'-Factor): The Z'-factor is calculated as described previously, using the high-signal (negative) and low-signal (positive) controls. A Z' ≥ 0.5 is desired.[15][20]

Example Hit Profile Table:

Compound ID% InhibitionHit StatusNotes
Cmpd-0018.2%Not a HitWithin baseline noise
Cmpd-00291.5%Primary Hit Strong inhibition
Cmpd-00355.1%Primary Hit Moderate inhibition
Cmpd-004-5.3%Not a HitPotential signal enhancement

Conclusion

The 2-(piperidin-4-yl)propan-2-ol scaffold represents a valuable starting point for drug discovery campaigns. The successful implementation of high-throughput screening is paramount to unlocking the therapeutic potential of libraries built around this core. The detailed GPCR activation and enzyme inhibition protocols provided herein offer robust, validated frameworks for the primary screening phase. Meticulous assay development, adherence to quality control standards such as the Z'-factor, and systematic data analysis are critical for the identification of high-quality, reproducible hits. These primary hits will form the foundation for subsequent hit-to-lead optimization efforts, ultimately driving the discovery of novel medicines.

References

  • Shukla, A. K., et al. (2017). Recent progress in assays for GPCR drug discovery. Journal of Biological Chemistry. Available at: [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
  • BIT 479/579, North Carolina State University. Z-factors.
  • Bentham Science. An Overview of High Throughput Screening at G Protein Coupled Receptors.
  • Sui, Y., & Wu, Z. (2007). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • BMG LABTECH. The Z prime value (Z´). Available at: [Link]

  • Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. Available at: [Link]

  • Assay Quality Control. Z-Factor Calculator. Available at: [Link]

  • Platypus Technologies. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • ResearchGate. Essentials for High-Throughput Screening Operations. Available at: [Link]

  • PubMed. Synthesis and pharmacological properties of a series of 2-piperidino alkanol derivatives. Arzneimittelforschung. Available at: [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]

  • ResearchGate. Basics of Enzymatic Assays for HTS. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Available at: [Link]

  • MDPI. (2020). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Chemchart. 2-(Piperidin-4-yl)propan-2-ol (22990-34-7). Available at: [Link]

  • PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design. Available at: [Link]

  • ResearchGate. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Available at: [Link]

  • PubChem. 2-(Piperidin-4-yl)propan-2-ol hydrochloride. Available at: [Link]

  • PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

Sources

Application

Cell-based assay protocol for 2-(piperidin-4-yl)propan-2-ol derivatives

Application Notes & Protocols Topic: Cell-based Assay Protocol for 2-(piperidin-4-yl)propan-2-ol Derivatives Abstract The 2-(piperidin-4-yl)propan-2-ol scaffold is a versatile chemical starting point for the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell-based Assay Protocol for 2-(piperidin-4-yl)propan-2-ol Derivatives

Abstract

The 2-(piperidin-4-yl)propan-2-ol scaffold is a versatile chemical starting point for the synthesis of derivatives with a wide range of biological activities. Published research indicates that derivatives of this family can exhibit properties ranging from anti-inflammatory to antimicrobial, often by modulating the activity of central nervous system receptors, ion channels, or other key signaling proteins.[1][2] This guide provides a comprehensive framework of robust, cell-based functional assays designed to elucidate the mechanism of action and determine the potency of novel 2-(piperidin-4-yl)propan-2-ol derivatives. We will detail protocols for establishing a validated assay system, screening for functional activity via second messenger and ion flux pathways, and analyzing the resulting data to generate meaningful pharmacological insights.

Foundational Strategy: The Imperative of a Validated Assay System

To de-risk a drug discovery campaign and ensure that observed activity is due to specific interaction with a target of interest, it is critical to perform assays in a controlled biological system. The use of recombinant host cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, engineered to stably overexpress a single target protein (e.g., a specific G-Protein Coupled Receptor [GPCR] or ion channel), is the industry standard.[3] This approach minimizes confounding effects from other endogenously expressed targets, providing a clear and reproducible signal window.[4]

The generation of a stable cell line is a multi-step process that ensures the gene of interest is permanently integrated into the host cell's genome, leading to consistent expression over many passages.[5][6]

G cluster_0 Stable Cell Line Generation Workflow A 1. Vector Construction (Gene of Interest + Selectable Marker) B 2. Transfection (Introduction of Vector into Host Cells) A->B C 3. Antibiotic Selection (e.g., G418 'Kill Curve' to select resistant cells) B->C D 4. Stable Pool Expansion (Mixed population of resistant cells) C->D E 5. Single-Cell Cloning (Isolation of individual clones) D->E F 6. Clonal Expansion & Validation (Screening for optimal expression & function) E->F

Caption: High-level workflow for generating a stable cell line.

Protocol Insight: The Antibiotic Kill Curve

Before beginning selection, it is essential to determine the minimum antibiotic concentration required to kill all non-transfected host cells over 10-14 days. This "kill curve" ensures effective selection pressure without causing undue stress on successfully transfected cells.[5] This is a cornerstone of creating a self-validating system; without it, you risk a high background of non-expressing cells or the death of your desired clones.

Functional Characterization: A Triad of Primary Assays

Given that piperidine derivatives are known to interact with a wide array of targets, particularly GPCRs and ion channels, a multi-assay strategy is recommended for primary screening.[7][8] We present three foundational assays that cover the most common signaling outputs.

Assay 1: GPCR Activity via cAMP Modulation

Scientific Principle: Many GPCRs signal by modulating the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Gs-coupled receptors activate adenylyl cyclase to increase cAMP, while Gi-coupled receptors inhibit it.[9] Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method to quantify these changes. The assay is based on a competitive immunoassay where cAMP produced by cells competes with a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a Europium cryptate.[10] An increase in cellular cAMP disrupts the FRET (Förster Resonance Energy Transfer) between the donor (cryptate) and acceptor (d2), leading to a decrease in the HTRF signal.[9]

G cluster_1 HTRF cAMP Assay Workflow A 1. Plate Cells (Target-expressing stable cell line) B 2. Add Compounds (Test derivatives + Controls) A->B C 3. Stimulate & Incubate (e.g., 30 min at RT) B->C D 4. Lyse Cells & Add HTRF Reagents (Anti-cAMP Cryptate + cAMP-d2) C->D E 5. Incubate (e.g., 60 min at RT) D->E F 6. Read Plate (HTRF-compatible reader) E->F

Caption: Experimental workflow for a competitive HTRF cAMP assay.

Detailed Protocol: HTRF cAMP Assay (384-well format)

  • Cell Plating: Seed the stable cell line expressing the GPCR of interest into a 384-well, low-volume, white plate at a pre-optimized density (e.g., 1,000-10,000 cells/well) in 5 µL of culture medium. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the 2-(piperidin-4-yl)propan-2-ol derivatives in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[11]

  • Cell Stimulation: Add 5 µL of the compound dilutions to the cell plate.

    • For Agonist Screening (Gs-coupled): Incubate for 30 minutes at room temperature.

    • For Antagonist Screening (Gi-coupled): Pre-incubate with test compounds, then add 5 µL of a known agonist (at its EC80 concentration) and incubate.

  • Cell Lysis and Reagent Addition: Sequentially add 5 µL of the cAMP-d2 reagent followed by 5 µL of the anti-cAMP cryptate reagent. These are typically prepared in a cell lysis buffer provided by the kit manufacturer.[12]

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). The ratio of (665 nm / 620 nm) * 10,000 is calculated. The signal is inversely proportional to the amount of cAMP produced.[11]

Assay 2: Calcium Mobilization via Fluorescent Indicators

Scientific Principle: Activation of Gq-coupled GPCRs leads to the release of calcium (Ca2+) from intracellular stores, while the opening of certain ligand-gated or voltage-gated ion channels allows for Ca2+ influx from the extracellular space.[13][14] This transient increase in intracellular Ca2+ can be detected using fluorescent indicators like Fluo-4 AM. The acetoxymethyl (AM) ester group renders the dye cell-permeable.[15] Once inside the cell, esterases cleave the AM group, trapping the indicator. Upon binding to Ca2+, the fluorescence of Fluo-4 increases dramatically, which can be measured in real-time.[16] Modern "no-wash" kits include a masking dye that quenches extracellular Fluo-4 fluorescence, simplifying the protocol and improving the signal-to-noise ratio.[17]

G cluster_2 Calcium Flux Assay Workflow A 1. Plate Cells (Target-expressing stable cell line) C 3. Dye Loading (Add loading buffer to cells, incubate 1 hr at 37°C) A->C B 2. Prepare Loading Buffer (Fluo-4 AM + Probenecid) B->C E 5. Read Plate (Real-time fluorescence reader, e.g., FLIPR) C->E D 4. Prepare Compound Plate (Test derivatives + Controls) D->E

Caption: Workflow for a no-wash fluorescent calcium flux assay.

Detailed Protocol: Fluo-4 Calcium Flux Assay (384-well format)

  • Cell Plating: Seed the stable cell line into a 384-well, black-wall, clear-bottom plate at a density that will yield a confluent monolayer the next day. Incubate overnight.

  • Loading Buffer Preparation: On the day of the assay, prepare the dye loading buffer. Reconstitute Fluo-4 AM in DMSO and then dilute into an assay buffer (e.g., HBSS with 20 mM HEPES). Include probenecid, which inhibits organic anion transporters to reduce dye leakage from the cells.[18]

  • Dye Loading: Remove the culture medium from the cell plate and add 25 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C, 5% CO2.

  • Compound Addition & Reading: Place the cell plate and a compound plate containing 10 µL/well of your test derivatives into a fluorometric imaging plate reader (e.g., FLIPR, FlexStation).

  • Data Acquisition: The instrument will establish a baseline fluorescence reading for several seconds, then add the compounds from the compound plate to the cell plate. It will continue to monitor the change in fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time (typically 2-3 minutes).[19] The response is often measured as the peak fluorescence intensity minus the baseline reading.

Assay 3: Ion Channel Activity via Membrane Potential

Scientific Principle: Ion channels control the flow of ions across the cell membrane, directly establishing the cell's membrane potential.[20] The opening of channels permeable to positive ions (e.g., Na+, K+, Ca2+) or closing of channels permeable to negative ions (e.g., Cl-) causes depolarization (membrane potential becomes less negative). The opposite events cause hyperpolarization. This change can be measured using anionic, lipophilic bis-oxonol dyes. In a resting, polarized cell (negative inside), the dye is largely excluded. Upon depolarization, more of the negatively charged dye enters the cell and binds to intracellular components, causing a significant increase in fluorescence.[21]

Detailed Protocol: Fluorescent Membrane Potential Assay (384-well format)

  • Cell Plating: Plate cells as described for the calcium flux assay (Protocol 2.2, Step 1).

  • Dye Loading: Prepare the membrane potential dye solution in assay buffer according to the manufacturer's instructions. Remove the culture medium from the cells and add 25 µL of the dye solution. Incubate for 30-60 minutes at 37°C.

  • Compound Addition & Reading: This protocol is analogous to the calcium flux assay. Use a real-time fluorescence reader to establish a baseline, add test compounds, and monitor the resulting change in fluorescence.

    • Controls: A high concentration of potassium chloride (KCl) can be used as a positive control for depolarization, as it will shift the membrane potential towards the equilibrium potential for K+.[21]

Data Analysis: From Fluorescence to Pharmacology

Acquiring raw data is only the first step. Rigorous data analysis is required to determine the potency and efficacy of the test compounds.

Dose-Response Curves and EC50/IC50 Determination

The primary goal is to determine the concentration of a derivative that produces 50% of its maximal effect (EC50 for agonists) or inhibits 50% of the response to a known agonist (IC50 for antagonists).[22][23]

  • Data Normalization: Raw fluorescence or HTRF ratio values must be normalized. Typically, the response in the presence of a vehicle (e.g., DMSO) is set to 0% activity (for agonists) or 100% activity (for antagonists), and the response to a saturating concentration of a known reference compound is set to 100%.[24]

  • Curve Fitting: Plot the normalized response (%) against the logarithm of the compound concentration. Fit the data using a non-linear regression model, most commonly a four-parameter logistic equation (sigmoidal dose-response).[25][26]

    • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

  • Parameter Extraction: The curve-fitting software will calculate the best-fit values for the Top and Bottom plateaus, the HillSlope, and the LogEC50 (from which the EC50 is derived).[25]

G cluster_3 Screening & Data Analysis Cascade A Primary Screen (Single high concentration of derivatives) B Identify 'Hits' (Compounds showing >50% activity/inhibition) A->B C Dose-Response Assay (10-point serial dilution of hits) B->C D Data Normalization (% Activity vs. Controls) C->D E Non-Linear Regression (Four-parameter logistic fit) D->E F Determine Potency (Calculate EC50 / IC50 values) E->F

Sources

Method

Application Notes and Protocols for In Vivo Experimental Design of 2-(piperidin-4-yl)propan-2-ol Analogues

Introduction: Strategic In Vivo Evaluation of Novel Piperidine Analogues The 2-(piperidin-4-yl)propan-2-ol scaffold represents a privileged structure in medicinal chemistry, frequently associated with compounds targeting...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic In Vivo Evaluation of Novel Piperidine Analogues

The 2-(piperidin-4-yl)propan-2-ol scaffold represents a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS).[1][2] Analogues of this core structure hold potential for treating a range of neuropsychiatric and neurological disorders.[3][4][5] The transition from in vitro characterization to in vivo studies is a critical step in the drug development pipeline, requiring a meticulously planned and ethically sound experimental strategy to assess the safety, pharmacokinetic profile, and efficacy of these novel chemical entities.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for 2-(piperidin-4-yl)propan-2-ol analogues. The protocols and recommendations herein are grounded in established principles of preclinical research and aim to ensure the generation of high-quality, reproducible data suitable for regulatory submissions.[8][9][10]

Ethical Considerations and Regulatory Compliance

All in vivo experiments must be conducted in strict adherence to ethical guidelines and regulatory requirements. Key principles include the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use and suffering.[11][12] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[13] Studies intended for regulatory submission, such as an Investigational New Drug (IND) application, must be conducted in compliance with Good Laboratory Practices (GLP) as defined in 21 CFR Part 58.[9][14]

Core Guidelines:

  • Guide for the Care and Use of Laboratory Animals: This is a primary reference for standards on animal care, housing, and use.[15][16][17]

  • Animal Welfare Act (AWA): This act outlines the standards for the humane treatment of animals in research.[13]

  • Public Health Service (PHS) Policy on Humane Care and Use of Laboratory Animals: This policy mandates compliance with the Guide for all PHS-funded research.[13]

Phase 1: Foundational In Vivo Characterization

The initial phase of in vivo testing focuses on understanding the fundamental properties of the analogue, including its tolerability and pharmacokinetic profile. This phase is typically exploratory and helps in selecting appropriate doses for subsequent, more detailed studies.[18]

Acute Tolerability and Dose Range Finding

The objective of this initial study is to determine the maximum tolerated dose (MTD) and identify potential acute toxicities. This information is crucial for designing subsequent pharmacokinetic and efficacy studies.[19]

Protocol: Acute Tolerability Study in Mice

  • Animal Model: Male and female C57BL/6 mice (8-10 weeks old). The use of both sexes is important to identify potential sex-specific differences in toxicity.

  • Group Allocation: Assign animals to groups of 3-5 per sex per dose level. Include a vehicle control group.

  • Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be optimized for the intended route of administration.

  • Route of Administration: The route should mimic the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).[8]

  • Dose Escalation: Administer single, escalating doses of the analogue to different groups. A common starting point is a dose projected from in vitro potency, with subsequent doses increasing by a factor of 2-3.

  • Clinical Observations: Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 6, and 24 hours post-dose).

  • Body Weight: Record body weight just before dosing and daily for up to 7 days.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or serious adverse effects.

  • Necropsy: At the end of the observation period, perform a gross necropsy to examine major organs for any abnormalities.[20]

Pharmacokinetic (PK) and Toxicokinetic (TK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to drug development.[7] A preliminary PK study in a rodent species is essential to determine key parameters like bioavailability, half-life, and exposure levels.[21][22]

Protocol: Single-Dose PK Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Group Allocation: Assign animals to groups (n=3-4 per group) for each route of administration to be tested (e.g., IV and PO).

  • Dose Formulation and Administration:

    • IV Group: Administer a low dose (e.g., 1-2 mg/kg) as a bolus via the tail vein.

    • PO Group: Administer a higher dose (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Visualization of the Preclinical In Vivo Workflow

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Safety & Efficacy Assessment Acute Tolerability (MTD) Acute Tolerability (MTD) Single-Dose PK/TK Single-Dose PK/TK Acute Tolerability (MTD)->Single-Dose PK/TK Informs Dose Selection Repeated-Dose Toxicology Repeated-Dose Toxicology Single-Dose PK/TK->Repeated-Dose Toxicology Guides Dose Regimen Pharmacodynamics/Efficacy Pharmacodynamics/Efficacy Single-Dose PK/TK->Pharmacodynamics/Efficacy Correlates Exposure & Effect Go/No-Go Decision Go/No-Go Decision Repeated-Dose Toxicology->Go/No-Go Decision Pharmacodynamics/Efficacy->Go/No-Go Decision

Caption: High-level workflow for in vivo evaluation of novel compounds.

Phase 2: Definitive In Vivo Assessment

Following the initial characterization, the next phase involves more comprehensive safety and efficacy evaluations. These studies are often conducted in compliance with GLP regulations.[23]

Repeated-Dose Toxicology

These studies are designed to evaluate the potential adverse effects of the analogue after repeated administration over a defined period.[19] The duration of these studies depends on the intended duration of clinical use.[23]

Protocol: 14-Day Repeated-Dose Toxicology Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats.

  • Group Allocation: Four groups per sex (n=10/sex/group): vehicle control, low dose, mid dose, and high dose. The high dose should be at or near the MTD.

  • Dosing: Administer the compound or vehicle daily for 14 consecutive days via the intended clinical route.

  • In-Life Monitoring:

    • Clinical Observations: Conduct detailed clinical observations daily.

    • Body Weight and Food Consumption: Record weekly.

    • Ophthalmology: Conduct examinations pre-study and at termination.

  • Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Anatomical Pathology:

    • Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh major organs (e.g., brain, heart, liver, kidneys, spleen).

    • Histopathology: Collect a comprehensive set of tissues for microscopic examination.

Pharmacodynamic (PD) and Efficacy Studies

Efficacy studies are designed to test the therapeutic hypothesis in a relevant animal model of disease.[20][24] The choice of model is critical and should be based on the presumed mechanism of action of the 2-(piperidin-4-yl)propan-2-ol analogue. Given the prevalence of this scaffold in CNS-active compounds, models of neuropsychiatric disorders are often relevant.[3][25]

Example Protocol: Efficacy in a Mouse Model of Depression (Forced Swim Test)

  • Animal Model: Male BALB/c mice, which are known to exhibit high levels of immobility in this test.

  • Acclimation: Acclimate animals to the testing room and handling for several days before the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (n=10-15 per group): vehicle control, positive control (e.g., a known antidepressant like fluoxetine), and several doses of the test analogue.

  • Dosing: Administer the compounds at a specific time before the test (e.g., 60 minutes prior, based on Tmax from PK studies).

  • Forced Swim Test Procedure:

    • Place each mouse individually into a glass cylinder filled with water (25°C) for a 6-minute session.

    • Record the session with a video camera.

    • An observer, blinded to the treatment groups, should score the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Visualization of the Decision-Making Process for Model Selection

G Target Hypothesis Target Hypothesis Model Selection Criteria Model Selection Criteria Target Hypothesis->Model Selection Criteria Literature Review Literature Review Literature Review->Model Selection Criteria In Vitro Data In Vitro Data In Vitro Data->Model Selection Criteria Construct Validity Construct Validity Model Selection Criteria->Construct Validity Face Validity Face Validity Model Selection Criteria->Face Validity Predictive Validity Predictive Validity Model Selection Criteria->Predictive Validity Chosen Animal Model Chosen Animal Model Construct Validity->Chosen Animal Model Face Validity->Chosen Animal Model Predictive Validity->Chosen Animal Model

Caption: Key inputs for selecting a valid animal model for efficacy studies.

Data Interpretation and Next Steps

The collective data from these in vivo studies will form a comprehensive profile of the 2-(piperidin-4-yl)propan-2-ol analogue.

  • PK/PD Relationship: Correlating the pharmacokinetic profile with the pharmacodynamic or efficacy data is crucial to establish an exposure-response relationship.[26] This helps in predicting a therapeutic dose range for human studies.

  • Safety Margin: The data from the toxicology studies will be used to calculate a safety margin, which is the ratio of the highest exposure level with no adverse effects (NOAEL) to the anticipated therapeutic exposure in humans.

  • Go/No-Go Decision: A thorough evaluation of the compound's efficacy, safety, and pharmacokinetic properties will inform the decision to advance the candidate into further preclinical development and, ultimately, into clinical trials.[6]

By following this structured, multi-phased approach, researchers can efficiently and effectively evaluate the in vivo potential of novel 2-(piperidin-4-yl)propan-2-ol analogues, paving the way for the development of new and improved therapeutics.

References

  • Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Nature Neuroscience. [Link]

  • Robbins, T. W., & Everitt, B. J. (2011). Animal models of neuropsychiatric disorders. Annual Review of Clinical Psychology. [Link]

  • Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Neuron. [Link]

  • Cardoso, C. d. O., Elgalad, A., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Castellanos, F. X. (2017). Animal models for neuropsychiatric disorders: prospects for circuit intervention. Current Opinion in Neurobiology. [Link]

  • Denayer, T., Stöhr, T., & Van Roy, M. (2014). General Principles of Preclinical Study Design. SpringerLink. [Link]

  • National Research Council. (2011). Guide for the Care and Use of Laboratory Animals. National Academies Press. [Link]

  • AAALAC International. (n.d.). Guide for the Care and Use of Laboratory Animals (Eighth Edition). Research A-Z. [Link]

  • Office of Laboratory Animal Welfare (OLAW). (2011). Guide for the Care and Use of Laboratory Animals: Eighth Edition. National Institutes of Health. [Link]

  • Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Semantic Scholar. [Link]

  • The National Academies of Sciences, Engineering, and Medicine. (2011). Update of the Guide for the Care and Use of Laboratory Animals. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. [Link]

  • Loryan, I., Sinha, V., et al. (2019). Assessing central nervous system drug delivery. Taylor & Francis Online. [Link]

  • Merck Veterinary Manual. (n.d.). Regulatory Requirements Regarding Use of Laboratory Animals. [Link]

  • Pharmaron. (n.d.). Regulatory in vivo PK Studies. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • Cardoso, C. d. O., Elgalad, A., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. [Link]

  • Mangal, N., Vooturi, S., & Melethil, S. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics. [Link]

  • Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Pharmacy Research. (n.d.). In Vivo Pharmacokinetic Service. [Link]

  • Pol, K. D., Jagtap, P. N., et al. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. [Link]

  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. [Link]

  • Le Novère, N., & Ghosh, S. (2018). Quantitative Systems Pharmacology for Neuroscience Drug Discovery and Development: Current Status, Opportunities, and Challenges. Clinical Pharmacology & Therapeutics. [Link]

  • Cannaert, A., et al. (2020). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Psychopharmacology. [Link]

  • Maurer, H. H. (2015). In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. Toxicology Letters. [Link]

  • ChemHelp ASAP. (2023). in vivo general toxicology studies. [Link]

  • Schifano, F., & Fantinati, S. (Eds.). (2018). Novel Psychoactive Drugs. Frontiers Research Topic. [Link]

  • Chemchart. (n.d.). 2-(Piperidin-4-yl)propan-2-ol (22990-34-7). [Link]

  • Walter, C., & Korth, C. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry. [Link]

  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]

  • Sriram, D., & Yogeeswari, P. (2010). Piperidin-4-one: the potential pharmacophore. Expert Opinion on Therapeutic Patents. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 2-(piperidin-4-yl)propan-2-ol in Biological Samples

Abstract This document provides a comprehensive guide for the quantitative analysis of 2-(piperidin-4-yl)propan-2-ol in biological matrices, such as human plasma. The protocols detailed herein are designed for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-(piperidin-4-yl)propan-2-ol in biological matrices, such as human plasma. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. This guide emphasizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, addressing the specific challenges associated with the analyte's polar and basic nature. We will delve into the rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters. Furthermore, a thorough bioanalytical method validation protocol is outlined, ensuring data integrity and compliance with global regulatory standards.

Introduction: The Analytical Challenge

2-(piperidin-4-yl)propan-2-ol is a piperidine derivative, a structural motif prevalent in a wide range of pharmaceuticals.[1] The accurate quantification of such compounds in biological fluids is paramount for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles. The chemical structure of 2-(piperidin-4-yl)propan-2-ol, featuring a basic piperidine ring and a polar hydroxyl group, presents a unique set of analytical challenges.

Due to its polarity, the analyte exhibits poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, which can lead to co-elution with endogenous matrix components and subsequent ion suppression or enhancement in the mass spectrometer.[2] Therefore, a thoughtful approach to both sample preparation and chromatography is essential to develop a selective, sensitive, and robust analytical method.

Physicochemical Properties and Predicted Metabolism

A thorough understanding of the analyte's physicochemical properties is critical for method development. While experimental data for 2-(piperidin-4-yl)propan-2-ol is scarce, we can infer its properties based on its structure and data from similar compounds.

  • pKa: The piperidine moiety imparts a basic character to the molecule. The pKa of piperidine is approximately 11.2. Therefore, 2-(piperidin-4-yl)propan-2-ol is expected to be a basic compound, predominantly protonated at physiological pH. This property is key for developing effective ion-exchange-based sample preparation strategies.

  • logP: The presence of the hydroxyl group and the piperidine ring suggests that the compound is relatively polar. A low logP value is anticipated, indicating its hydrophilic nature. This reinforces the need for chromatographic techniques adept at retaining polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4]

Predicted Metabolism: The metabolism of piperidine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes.[5][6] Common metabolic pathways include N-dealkylation, oxidation of the piperidine ring to form lactams, and ring-opening reactions.[6][7] For 2-(piperidin-4-yl)propan-2-ol, potential metabolites could include hydroxylated derivatives or products of N-oxidation. The analytical method should be designed with the capability to separate the parent drug from its potential metabolites.

Recommended Analytical Workflow: LC-MS/MS

For the quantification of 2-(piperidin-4-yl)propan-2-ol in biological samples, a highly selective and sensitive method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering excellent specificity and low detection limits.[8][9]

Sample Preparation: Overcoming Matrix Effects

The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, thereby minimizing matrix effects and improving the reliability of the analysis.[2][7] Given the polar and basic nature of 2-(piperidin-4-yl)propan-2-ol, a mixed-mode solid-phase extraction (SPE) is the recommended approach.

dot

SamplePrepWorkflow cluster_plasma Plasma Sample cluster_pretreatment Pre-treatment cluster_spe Mixed-Mode SPE cluster_post_extraction Post-Extraction plasma Plasma Sample (e.g., 100 µL) pretreatment Add Internal Standard Acidify (e.g., with formic acid) to ensure analyte is charged plasma->pretreatment Spike & Acidify spe_load Load Sample pretreatment->spe_load Load spe_condition Condition SPE Cartridge (Methanol, then Water) spe_wash1 Wash 1: Remove polar interferences (e.g., Acidified Water) spe_load->spe_wash1 Wash spe_wash2 Wash 2: Remove non-polar interferences (e.g., Methanol) spe_wash1->spe_wash2 Wash spe_elute Elute Analyte (e.g., 5% Ammonium Hydroxide in Methanol) spe_wash2->spe_elute Elute evaporate Evaporate to Dryness spe_elute->evaporate Collect reconstitute Reconstitute in Mobile Phase evaporate->reconstitute Reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject

Caption: Mixed-Mode Solid-Phase Extraction Workflow.

Protocol: Mixed-Mode Cation Exchange SPE

  • Select SPE Sorbent: A mixed-mode sorbent with both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., benzenesulfonic acid) functionalities is recommended.[10]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). Acidify the sample with 100 µL of 2% formic acid in water to ensure the piperidine nitrogen is protonated.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences that are not ionically bound.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the piperidine nitrogen, disrupting the ionic interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Chromatographic Separation: HILIC

To achieve adequate retention and separation of the polar analyte from matrix components, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic mode.[11][12] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which is advantageous for enhancing ESI-MS sensitivity.

ParameterRecommended ConditionRationale
Column HILIC column (e.g., amide or bare silica, 2.1 x 50 mm, <2 µm)Provides retention for polar compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Provides ionic strength and controls peak shape.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Gradient Start at 95% B, decrease to 40% B over 3 minutes, hold for 1 minute, then return to initial conditionsA typical gradient for eluting polar analytes in HILIC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume to avoid column overload.
Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is ideal for this application. The method should be developed in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusion of a standard solution of the analyte. A precursor ion corresponding to [M+H]+ should be selected, and at least two product ions should be monitored for quantification and confirmation.
Internal Standard A stable isotope-labeled (e.g., D4) version of 2-(piperidin-4-yl)propan-2-ol is highly recommended to compensate for matrix effects and variability in sample processing.[13]
Collision Energy To be optimized for each MRM transition to achieve the most stable and intense signal.

Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[5][6][14]

dot

ValidationParameters cluster_core Core Validation Parameters cluster_additional Additional Validations Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve & LLOQ Validation->Calibration Recovery Recovery & Matrix Effect Validation->Recovery Stability Stability Validation->Stability Dilution Dilution Integrity Validation->Dilution Carryover Carry-over Validation->Carryover ISR Incurred Sample Reanalysis Validation->ISR

Caption: Key Parameters for Bioanalytical Method Validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria for a small molecule assay.

Validation ParameterExperimentAcceptance Criteria
Selectivity Analyze at least six different batches of blank matrix to check for interferences at the retention time of the analyte and internal standard.No significant interfering peaks (>20% of LLOQ for the analyte, >5% for the IS).
Calibration Curve Prepare a series of calibration standards (at least 6-8 non-zero concentrations) and analyze them to establish the relationship between response and concentration.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5. Accuracy within ±20% of nominal, precision ≤ 20% CV.
Accuracy & Precision Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, high) in at least five replicates per run, over at least three separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Compare the response of the analyte in post-extraction spiked samples from at least six different sources of matrix to the response in a neat solution.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.Recovery should be consistent, precise, and reproducible.
Stability Evaluate analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage).[3][15]Mean concentration of stability samples should be within ±15% of the nominal concentration.
Dilution Integrity Demonstrate that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately quantified.Accuracy and precision of the diluted samples should be within ±15%.
Incurred Sample Reanalysis (ISR) Re-analyze a subset of study samples from a subject to assess the reproducibility of the method.[16][17]At least 67% of the re-analyzed samples should have results within ±20% of the original values.

Conclusion

The analytical method and validation protocols described in this document provide a robust framework for the accurate and reliable quantification of 2-(piperidin-4-yl)propan-2-ol in biological samples. The use of mixed-mode solid-phase extraction effectively addresses the challenges posed by the analyte's polar and basic nature, while HILIC-MS/MS provides the necessary sensitivity and selectivity for bioanalytical applications. Adherence to the outlined validation procedures will ensure the generation of high-quality data that is fit for purpose in regulatory submissions and crucial for the successful development of new therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
  • Dalton Transactions. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. RSC Publishing.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Supelco. (n.d.).
  • Chambers, A. G., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • Thermo Fisher Scientific. (n.d.).
  • ACS Medicinal Chemistry Letters. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • LCGC International. (n.d.).
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • BIOSYNCE. (2025).
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • ResearchGate. (n.d.). a)
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • International Council for Harmonisation. (2022).
  • PubMed. (2023). Use of N-(4-aminophenyl)
  • Biotage. (2023). When should I choose a mixed-mode SPE?.
  • Thermo Fisher Scientific. (n.d.). SPE Phase and Solvent Selection.
  • ResearchGate. (2025).
  • PubMed. (2024).
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Charles River. (n.d.). Incurred Sample Reanalysis.
  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ChemicalBook. (2025). 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE.
  • ResearchGate. (2025). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach.
  • Agilent. (2017).
  • Celegence. (2024). Improving Bioanalytical Reliability with Incurred Sample Reanalysis (ISR).
  • BioProcess International. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5.
  • ChemRxiv. (n.d.). pKa Prediction in Non-Aqueous Solvents.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Molecular descriptors, experimental logP o/w , predicted log P o/w and....
  • Thermo Fisher Scientific. (n.d.).
  • PubMed. (n.d.). Use of N-(4-aminophenyl)
  • Wikipedia. (n.d.). Minoxidil.
  • Bioanalysis Zone. (2023).
  • ResearchGate. (2025). 2-(2-Fluorobiphenyl-4-yl)-N′-(propan-2-ylidene)propanohydrazide.
  • Advanced ChemBlocks. (n.d.). 2-(piperidin-3-yl)propan-2-ol.
  • ACD/Labs. (2024).
  • PubMed. (n.d.). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantification of 2-(piperidin-4-yl)propan-2-ol in Human Plasma

Abstract This application note details the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(piperidin-4-yl)propan-2...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(piperidin-4-yl)propan-2-ol in human plasma. 2-(piperidin-4-yl)propan-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds, and a reliable method for its quantification is crucial for pharmacokinetic and drug metabolism studies. The method described herein utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, ensuring high-throughput and accurate analysis.

Introduction

2-(piperidin-4-yl)propan-2-ol is a heterocyclic compound featuring a piperidine ring and a tertiary alcohol functional group. Its structural motif is prevalent in a variety of biologically active molecules, making it a valuable building block in medicinal chemistry. The accurate quantification of this polar, basic compound in biological matrices like plasma presents analytical challenges, including poor retention on traditional reversed-phase columns and potential for ion suppression in the mass spectrometer. This application note addresses these challenges by providing a systematic approach to method development, from understanding the analyte's physicochemical properties to optimizing chromatographic and mass spectrometric conditions.

Physicochemical Properties of 2-(piperidin-4-yl)propan-2-ol

A thorough understanding of the analyte's properties is fundamental to developing a successful LC-MS method.

PropertyValueSource/Justification
Molecular Formula C₈H₁₇NOPubChem
Molecular Weight 143.23 g/mol PubChem
Structure 2-(piperidin-4-yl)propan-2-ol structurePubChem
Predicted pKa ~10.5Based on the piperidine moiety, which typically has a pKa in this range. This indicates the compound will be protonated at acidic pH.
Predicted logP LowThe presence of the hydroxyl and secondary amine groups suggests high polarity and hydrophilicity.

The basic nature of the piperidine nitrogen (high pKa) dictates that the mobile phase pH should be carefully controlled to ensure consistent ionization and good chromatographic peak shape. The compound's polarity suggests that a reversed-phase method with a highly aqueous mobile phase or a Hydrophilic Interaction Liquid Chromatography (HILIC) approach would be suitable. For this application, we will focus on a robust reversed-phase method with pH control.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, suitable for high-throughput analysis in a drug development setting.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Spiking plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Supernatant Transfer vortex->supernatant evap Evaporation supernatant->evap recon Reconstitution evap->recon lc UPLC Separation recon->lc ms Tandem MS Detection (ESI+) lc->ms quant Quantification ms->quant report Reporting quant->report

Figure 1: High-level experimental workflow for the analysis of 2-(piperidin-4-yl)propan-2-ol.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the LC column.

Materials:

  • Human plasma

  • 2-(piperidin-4-yl)propan-2-ol analytical standard

  • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Reconstitution solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 250 µL of the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development

The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and selective detection of 2-(piperidin-4-yl)propan-2-ol.

Liquid Chromatography:

Given the polar and basic nature of the analyte, a C18 column with good aqueous stability is recommended. The mobile phase is acidified to ensure the protonation of the piperidine nitrogen, which aids in retention and produces a consistent response in the mass spectrometer.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 70% B over 3 minutes, hold at 70% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

Electrospray ionization in positive mode (ESI+) is the preferred ionization technique for this basic compound. The protonated molecule [M+H]⁺ is selected as the precursor ion for fragmentation.

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 144.1
Product Ions (m/z) To be determined empirically, but likely fragments include loss of water (m/z 126.1) and ring opening fragments.
Collision Energy Optimized for each transition
Source Temperature 500°C
IonSpray Voltage 5500 V

Rationale for MS/MS Fragmentation:

The fragmentation of piperidine-containing compounds in tandem mass spectrometry often involves characteristic losses.[1][2] For 2-(piperidin-4-yl)propan-2-ol, the expected fragmentation pathways for the [M+H]⁺ ion (m/z 144.1) include:

  • Neutral loss of water (-18 Da): The tertiary alcohol is prone to dehydration, leading to a prominent fragment at m/z 126.1.

  • Ring cleavage: Alpha-cleavage adjacent to the protonated nitrogen can lead to the formation of stable iminium ions and other ring fragments.[2]

The selection of specific precursor-to-product ion transitions forms the basis of the highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) acquisition mode.

Method Validation

A comprehensive validation of the method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalytical applications. Key validation parameters include:

  • Linearity and Range: The method should be linear over a defined concentration range, typically covering several orders of magnitude.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple concentration levels (L L O Q, L Q C, M Q C, H Q C).

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other endogenous plasma components should be demonstrated.

  • Matrix Effect: The potential for ion suppression or enhancement from the plasma matrix should be evaluated.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) should be assessed.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of 2-(piperidin-4-yl)propan-2-ol in human plasma. The combination of a straightforward protein precipitation sample preparation protocol with an optimized reversed-phase UHPLC method and sensitive tandem mass spectrometric detection provides a reliable and high-throughput analytical solution. This method is well-suited for supporting pharmacokinetic and drug metabolism studies in the development of pharmaceuticals containing the 2-(piperidin-4-yl)propan-2-ol moiety.

References

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 54(9), 724-733. Available at: [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)propan-2-ol. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved January 11, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(piperidin-4-yl)propan-2-ol

Welcome to the technical support center for 2-(piperidin-4-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(piperidin-4-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge for successful purification.

Introduction to Purification Challenges

2-(Piperidin-4-yl)propan-2-ol is a tertiary alcohol containing a basic piperidine ring. This bifunctional nature presents a unique set of purification challenges. Its high polarity and potential for high water solubility can complicate extractions and chromatographic separations. Furthermore, the synthesis, often involving a Grignard reaction with a protected piperidine derivative, can introduce a variety of impurities that require targeted removal strategies. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-(piperidin-4-yl)propan-2-ol.

Issue 1: Low Yield After Aqueous Work-up and Extraction

Q: I'm losing a significant amount of my product during the aqueous work-up and extraction steps. What could be the cause and how can I mitigate this?

A: This is a common issue stemming from the high polarity and potential water solubility of 2-(piperidin-4-yl)propan-2-ol. The protonated form of the piperidine ring makes the molecule highly water-soluble.

Probable Causes:

  • Incorrect pH during extraction: If the aqueous layer is acidic or neutral, the piperidine nitrogen will be protonated, leading to high aqueous solubility.

  • Insufficient salting out: The high polarity of the compound may require a high salt concentration in the aqueous phase to reduce its solubility.

  • Inappropriate choice of organic solvent: A solvent with insufficient polarity may not efficiently extract the compound from the aqueous phase.

Solutions:

  • pH Adjustment: Before extraction, basify the aqueous layer to a pH of 11-12 with an appropriate base like 30% sodium hydroxide solution.[1] This ensures the piperidine nitrogen is in its free base form, which is significantly less water-soluble.

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (brine) before extraction. This decreases the solubility of the organic product in the aqueous phase.

  • Solvent Selection: Use a more polar extraction solvent. While toluene is mentioned in the literature, a more polar solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol could be more effective.[1] Perform multiple extractions (e.g., 3-5 times) with smaller volumes of the organic solvent to maximize recovery.

Experimental Protocol: Optimized Aqueous Work-up and Extraction

  • Following the reaction quench, transfer the mixture to a separatory funnel.

  • Adjust the pH of the aqueous layer to 11-12 using a 30% NaOH solution, verifying with pH paper or a pH meter.

  • Add solid NaCl to the aqueous layer until saturation.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL for a 100 mL aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Difficulty in Removing Impurities by Recrystallization

Q: I've attempted to purify my crude 2-(piperidin-4-yl)propan-2-ol by recrystallization, but the purity is not improving significantly. What should I consider?

A: Recrystallization is a powerful technique, but its success is highly dependent on the solvent system and the nature of the impurities.

Probable Causes:

  • Inappropriate recrystallization solvent: The chosen solvent may have similar solubility properties for both the product and the impurities at different temperatures.

  • Oiling out: The compound may be melting before it dissolves, or precipitating as an oil rather than crystals upon cooling.

  • Co-precipitation of impurities: Impurities with similar structures may co-crystallize with the product.

Solutions:

  • Systematic Solvent Screening: Conduct a systematic screening for an optimal recrystallization solvent or solvent system.[2] A good solvent should dissolve the compound well at elevated temperatures and poorly at lower temperatures.[2] Toluene has been reported as a successful recrystallization solvent.[1] Other potential solvents to screen include ethyl acetate, acetonitrile, or mixtures like toluene/heptane or ethanol/water.

  • Addressing "Oiling Out": If the compound oils out, try using a larger volume of solvent, a slower cooling rate, or a different solvent system. Seeding the solution with a pure crystal can also promote proper crystallization.[2]

  • Alternative Purification: If recrystallization is ineffective, consider other purification techniques such as column chromatography.

Table 1: Recrystallization Solvent Screening Guide

Solvent/SystemExpected Solubility (Hot)Expected Solubility (Cold)Notes
TolueneHighLowReported to be effective.[1]
Ethyl AcetateModerate to HighLowGood for moderately polar compounds.
AcetonitrileHighModerateMay require a co-solvent.
Ethanol/WaterHighLowThe ratio is critical to prevent oiling out.[3]
Toluene/HeptaneHighLowHeptane acts as an anti-solvent.
Issue 3: Challenges with Chromatographic Purification

Q: I'm trying to purify 2-(piperidin-4-yl)propan-2-ol using silica gel chromatography, but I'm observing significant tailing and poor separation. How can I improve this?

A: The basic nature of the piperidine ring is the primary cause of issues with silica gel chromatography. The amine can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and irreversible adsorption.

Probable Causes:

  • Strong interaction with silica gel: The basic amine functionality binds to the acidic silica.

  • Inappropriate mobile phase: The mobile phase may not be effective at eluting the compound or suppressing the unwanted interactions.

Solutions:

  • Basic Modifier in Mobile Phase: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (0.1-1%).

  • Use of Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18 reversed-phase silica gel.

  • Gradient Elution: Employ a gradient elution to improve separation and reduce run time. For normal phase, you could start with a less polar mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol.

Experimental Protocol: Optimized Flash Chromatography

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate and methanol with 0.5% triethylamine. For example, start with 100% ethyl acetate and gradually increase to 10% methanol in ethyl acetate.

  • Detection: TLC with a suitable stain (e.g., potassium permanganate or ninhydrin).

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No (Oil) failed_recrystallization Recrystallization fails or purity is insufficient recrystallization->failed_recrystallization success Pure Product chromatography->success failed_recrystallization->chromatography Yes failed_recrystallization->success No

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 2-(piperidin-4-yl)propan-2-ol?

A1: Key properties are summarized in the table below. The presence of both a hydroxyl group and a secondary amine suggests it is a polar molecule.

Table 2: Physicochemical Properties of 2-(piperidin-4-yl)propan-2-ol

PropertyValueSource
Molecular FormulaC₈H₁₇NOPubChem
Molecular Weight143.23 g/mol [4]
Predicted Water Solubility1,000,000 mg/L[5]
AppearanceWhite solid/powder[1]

Q2: What are the common impurities I should expect from a typical synthesis?

A2: Based on a common synthetic route involving the reaction of a Grignard reagent with an N-Boc protected piperidine ester followed by deprotection, you can anticipate the following impurities:

  • Unreacted N-Boc-4-piperidone: If the Grignard reaction is incomplete.

  • N-Boc-2-(piperidin-4-yl)propan-2-ol: Incomplete deprotection of the Boc group.

  • Byproducts from the Grignard reaction: Such as biphenyl if using methylmagnesium bromide.

  • Residual solvents: From the reaction and work-up (e.g., THF, toluene, ethanol).

Impurity Removal Strategy

Impurity_Removal Crude Product Crude Product Unreacted Starting Material Unreacted Starting Material Crude Product->Unreacted Starting Material Chromatography Boc-Protected Intermediate Boc-Protected Intermediate Crude Product->Boc-Protected Intermediate Acidic Wash/Chromatography Grignard Byproducts Grignard Byproducts Crude Product->Grignard Byproducts Recrystallization/Chromatography Pure Product Pure Product Unreacted Starting Material->Pure Product Boc-Protected Intermediate->Pure Product Grignard Byproducts->Pure Product

Caption: General strategies for removing common impurities.

Q3: How should I store purified 2-(piperidin-4-yl)propan-2-ol?

A3: As a secondary amine, it can be susceptible to oxidation and can absorb atmospheric carbon dioxide. It is recommended to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[6]

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative, especially for more polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape by ensuring the amine is consistently protonated.

References

  • Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. CN111606842A.
  • 2-Piperidinepropanol. PubChem. [Link]

  • 2-(Piperidin-4-yl)propan-2-ol hydrochloride. PubChem. [Link]

  • 2-(Piperidin-4-yl)propan-2-ol (22990-34-7). Chemchart. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Quick Company. [Link]

  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. [Link]

  • Preparative Chromatography: A Holistic Approach. RSSL. [Link]

  • Designing Purification Methods for Hydrophobic Peptides. Nest Group. [Link]

  • Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavoid Profiles by HPLC-PAD. PubMed. [Link]

  • PROPAN-2-OL FOR HPLC. Purity Solvents. [Link]

Sources

Optimization

Stability of 2-(piperidin-4-yl)propan-2-ol under acidic/basic conditions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 2-(piperidin-4-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-(piperidin-4-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results accurately.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-(piperidin-4-yl)propan-2-ol. The question-and-answer format is designed to resolve common problems observed in the field.

Question 1: I've observed a new, less polar impurity and a loss of my starting material after an acidic workup or when running a reaction in an acidic solvent. What is the likely cause?

Answer: This is a classic and expected behavior for this molecule. The structural cause is the tertiary alcohol group, which is highly susceptible to acid-catalyzed dehydration.[1][2] Under acidic conditions, the hydroxyl (-OH) group is protonated to form a much better leaving group, water (H₂O).[3] The departure of water generates a relatively stable tertiary carbocation intermediate, which then rapidly loses a proton from an adjacent carbon to form an alkene.[4][5]

The primary degradation product is 4-(prop-1-en-2-yl)piperidine . This new alkene is more nonpolar than the starting alcohol, which is why it typically appears as a new spot with a higher Rf on a normal-phase TLC plate or elutes later on a reverse-phase HPLC column (depending on the mobile phase).

dot

Caption: Acid-catalyzed E1 dehydration mechanism.

Troubleshooting Steps:

  • Avoid Strong Acids: If the integrity of the tertiary alcohol is critical, avoid using strong acids like HCl, H₂SO₄, or TFA, especially with heating.

  • Lower Temperature: If an acidic medium is unavoidable, perform the reaction or extraction at the lowest possible temperature (e.g., 0 °C or below) to minimize the rate of dehydration.

  • Use a Buffer: For pH control in aqueous solutions, use a buffer system on the milder side of the acidic range (e.g., pH 4-6) if your protocol allows.

  • Characterize the Impurity: Confirm the identity of the degradant by LC-MS (look for a mass loss of 18 Da, corresponding to water) and ¹H NMR (look for the appearance of vinyl proton signals around 4.7-5.0 ppm).

Question 2: My sample purity is decreasing over time even when stored in a seemingly neutral solvent like methanol or acetonitrile. What could be happening?

Answer: While the tertiary alcohol is the most reactive site under acidic conditions, the secondary amine of the piperidine ring is susceptible to oxidation.[6] This can be a slower process but can lead to a gradual loss of the parent compound. Potential sources of oxidation include dissolved atmospheric oxygen or trace peroxides in solvents.

The most common oxidative degradation product is the corresponding N-oxide . Other more complex ring-opened products can also form under more aggressive oxidative stress.

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure your solvents are fresh and of high purity. Ethers, for example, can form peroxides over time.

  • Inert Atmosphere: For long-term storage of solutions, degas the solvent and store the sample under an inert atmosphere (e.g., nitrogen or argon).

  • Protect from Light: Photodegradation can generate radicals that initiate oxidation. Store samples in amber vials or protected from light.

  • Perform a Control Experiment: Prepare a solution of your compound and analyze it immediately. Then, analyze it again after 24-48 hours of storage under your typical lab conditions to quantify the rate of degradation.

Question 3: Is it safe to use 2-(piperidin-4-yl)propan-2-ol in a reaction involving a strong base like NaOH or K₂CO₃?

Answer: Yes, the compound is generally very stable under basic conditions. The two key functional groups behave as follows:

  • Tertiary Alcohol: The hydroxyl group is a very poor leaving group and will not be displaced or eliminated by a base.[3] Alcohols are very weak acids (pKa ≈ 16-18), so a typical aqueous base like NaOH will not cause significant deprotonation to form the alkoxide.[7]

  • Secondary Amine: The piperidine nitrogen is basic and will remain in its free base form under these conditions. It is not susceptible to base-catalyzed degradation.

Therefore, you should not expect degradation when using common inorganic or organic bases in your reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the single most critical condition to avoid with 2-(piperidin-4-yl)propan-2-ol? A1: Avoid exposing the compound to strong acids, especially at elevated temperatures. This is the fastest and most common degradation pathway via dehydration of the tertiary alcohol.[1][2]

Q2: How should I store the solid compound for long-term stability? A2: The solid material should be stored in a tightly sealed container in a cool, dry, and dark environment, such as a refrigerator (2-8 °C). This minimizes potential degradation from atmospheric moisture, oxygen, and light.

Q3: Can I use this compound for a Grignard reaction? A3: No, this compound is not suitable for use in a Grignard reaction. The acidic protons on both the hydroxyl group (-OH) and the amine (-NH) will quench the Grignard reagent. If you need to perform a reaction on the piperidine ring, you must first protect both of these functional groups.

Q4: How can I reliably monitor the stability of this compound in my formulation or reaction mixture? A4: The most reliable method is to use a stability-indicating analytical technique, such as reverse-phase HPLC with UV or MS detection. Develop a method that cleanly separates the parent compound from its potential degradants (especially the dehydration product). A forced degradation study (see Protocol 1 below) is the definitive way to identify potential degradants and validate your analytical method.[8][9][10]

Section 3: Summary of Stability Profile

This table provides a quick reference for the expected stability of 2-(piperidin-4-yl)propan-2-ol under various stress conditions.

ConditionReagent/ParametersStabilityMajor Degradation Product(s)Mechanism
Acidic 0.1 M HCl, RT to 50 °CHighly Unstable 4-(prop-1-en-2-yl)piperidineE1 Dehydration
Basic 0.1 M NaOH, RT to 50 °CStable None ExpectedN/A
Oxidative 3% H₂O₂, RTModerately Unstable N-oxide, Ring-Opened ProductsOxidation
Thermal 80 °C (in solution)Moderately Stable Potential for slow dehydrationElimination
Photolytic UV/Vis LightSlightly Unstable Complex mixture (radical-based)Photolysis

Section 4: Key Experimental Protocol

To provide a self-validating system for your own experimental setup, a forced degradation study is essential. It helps you proactively identify issues and ensures the integrity of your stability data.[9]

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to intentionally degrade the compound to understand its liabilities.

dot

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acidic Stress + 0.1 M HCl @ 50°C prep->acid Aliquot base Basic Stress + 0.1 M NaOH @ 50°C prep->base Aliquot ox Oxidative Stress + 3% H₂O₂ @ RT prep->ox Aliquot control Control Sample (Stock Solution @ RT) prep->control Aliquot quench Quench/Neutralize Samples acid->quench base->quench ox->quench control->quench analyze Analyze by HPLC/LC-MS quench->analyze compare Compare stressed samples to control analyze->compare

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-(piperidin-4-yl)propan-2-ol at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 50°C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 50°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Control: Keep 1 mL of the stock solution mixed with 1 mL of water under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method. Monitor for the appearance of new peaks and the loss of the parent peak area.

References

  • Du, Y., Wang, T., & Rochelle, G. T. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(38), 14168–14180. [Link]

  • OECD SIDS. (n.d.). 2-PROPANOL. UNEP Publications. [Link]

  • Wikipedia. (2024). Minoxidil. [Link]

  • Google Patents. (2020). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Ataman Kimya. (n.d.). PROPAN-2-OL. [Link]

  • Chemchart. (n.d.). 2-(Piperidin-4-yl)propan-2-ol (22990-34-7). [Link]

  • Chemistry LibreTexts. (2023). The Dehydration of Propan-2-ol. [Link]

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • Ashenhurst, J. (2014). Alcohols – Acidity and Basicity. Master Organic Chemistry. [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • R Discovery. (2025). Forced Degradation Studies Research Articles. [Link]

  • Chemistry LibreTexts. (2024). Reactions of Alcohols. [Link]

  • Michigan State University Chemistry. (n.d.). Alcohol Reactivity. [Link]

  • Ashenhurst, J. (2015). All About Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry. [Link]

  • Student Doctor Network Forums. (2008). Tertiary alcohols. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(Piperidin-4-yl)propan-2-ol Functionalization

Welcome to the technical support center for the functionalization of 2-(piperidin-4-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-(piperidin-4-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the chemical modification of this versatile building block. The piperidine moiety is a cornerstone in medicinal chemistry, and successful, high-yield functionalization is critical for downstream applications.[1] This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity and success of your experiments.

Part 1: General Considerations & Frequently Asked Questions (FAQs)

Before embarking on specific functionalization reactions, a solid understanding of the starting material and general reaction parameters is essential. This section addresses common preliminary questions.

Q1: My starting material, 2-(piperidin-4-yl)propan-2-ol, appears to be a salt (hydrochloride). Do I need to free-base it before my reaction?

A1: Yes, in most cases, it is crucial to start with the free base, especially for N-alkylation and N-acylation reactions where the piperidine nitrogen acts as a nucleophile. The hydrochloride salt will not be sufficiently nucleophilic. You can perform a simple liquid-liquid extraction by dissolving the salt in water, basifying with a suitable base (e.g., 2M NaOH) to a pH > 10, and then extracting the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.[2]

Q2: What are the best general-purpose solvents for functionalizing this molecule?

A2: Dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are excellent starting points. DCM is a good choice for reactions at or below room temperature.[2][3] ACN is suitable for a wide range of temperatures, and DMF is often used for reactions that require heating, although it can be more challenging to remove during workup.[4] For reductive aminations, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[5]

Q3: The tertiary alcohol on my molecule is sensitive. Do I need to protect it?

A3: It depends on the reaction conditions. The tertiary alcohol is generally stable to basic and reductive conditions used for N-alkylation and N-acylation. However, under strongly acidic conditions or with certain reagents, you may see side reactions. If you are performing a reaction that is incompatible with a free hydroxyl group, a silyl protecting group like tert-butyldimethylsilyl (TBDMS) is a robust option that can be removed with fluoride ions (e.g., TBAF) or acid.[6][7]

Part 2: Troubleshooting Guide for N-Alkylation

N-alkylation is one of the most common modifications for this scaffold. Here, we address specific issues that can arise.

Q4: I am attempting an N-alkylation with an alkyl halide, but my yield is very low and I see a lot of starting material remaining. What's going wrong?

A4: Low conversion in N-alkylation is a frequent issue. Here is a systematic approach to troubleshoot:

  • Base Selection is Critical: The choice and stoichiometry of the base are paramount. A common issue is incomplete deprotonation of the piperidinium salt formed during the reaction.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) is a good starting point for many alkylations. Ensure it is finely powdered and anhydrous.[4] For less reactive alkyl halides, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary.

    • Organic Bases: Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are also effective, particularly for preventing the formation of quaternary ammonium salts.[3]

  • Solvent Choice: Ensure your solvent is anhydrous. Water can interfere with the reaction. Dry DMF is often a good choice for sluggish reactions as it can be heated.[4]

  • Temperature and Reaction Time: Some alkylations are slow at room temperature. Consider gently heating the reaction to 50-70 °C and monitoring by TLC or LC-MS.[4]

  • Alkyl Halide Reactivity: The reactivity order is I > Br > Cl. If you are using an alkyl chloride and getting low yield, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

Workflow for Troubleshooting Low N-Alkylation Yield

G Start Low Yield in N-Alkylation Check_Base Is the base strong enough? (e.g., K₂CO₃, DIPEA) Start->Check_Base Check_Solvent Is the solvent anhydrous and appropriate? (e.g., dry ACN, DMF) Check_Base->Check_Solvent Yes Stronger_Base Use a stronger base (e.g., Cs₂CO₃, NaH) Check_Base->Stronger_Base No Check_Solvent->Check_Solvent Check_Temp Has the reaction been heated? (e.g., 50-70 °C) Check_Solvent->Check_Temp Yes Check_Halide Is the alkyl halide reactive? (I > Br > Cl) Check_Temp->Check_Halide Yes Higher_Temp Increase temperature (monitor for decomposition) Check_Temp->Higher_Temp No Add_KI Consider catalytic KI (Finkelstein Reaction) Check_Halide->Add_KI No (using R-Cl) Success Reaction Optimized Check_Halide->Success Yes Add_KI->Success Stronger_Base->Check_Solvent Higher_Temp->Check_Halide

Caption: Troubleshooting workflow for low yield in N-alkylation.

Q5: I am seeing a second spot on my TLC that I suspect is a quaternary ammonium salt. How can I avoid this over-alkylation?

A5: Over-alkylation occurs when the desired N-alkylated product, which is still nucleophilic, reacts with another equivalent of the alkyl halide. To mitigate this:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkyl halide.

  • Slow Addition: Add the alkyl halide slowly to the reaction mixture, perhaps using a syringe pump.[4] This maintains a low concentration of the alkylating agent at any given time, favoring mono-alkylation.

  • Use a Bulky Base: A hindered base like DIPEA can help prevent the formation of the sterically demanding quaternary salt.

Part 3: Troubleshooting Guide for N-Acylation

N-acylation is another fundamental transformation, often used to introduce amide functionalities.

Q6: My N-acylation with an acid chloride is messy, and the yield is poor. What are the key parameters to control?

A6: N-acylation reactions are typically fast but can be prone to side reactions if not properly controlled.

  • Temperature Control: These reactions are often exothermic. It is crucial to cool the reaction mixture to 0 °C before adding the acyl chloride.[8] This minimizes the formation of byproducts.

  • Base Selection: A non-nucleophilic base is essential to scavenge the HCl generated. Triethylamine (TEA) or DIPEA are standard choices.[3] Ensure at least one equivalent is used.

  • Reagent Quality: Acyl chlorides can hydrolyze if exposed to moisture. Use a fresh bottle or distill the acyl chloride before use.

Q7: I want to perform an amide coupling with a carboxylic acid using a coupling agent, but the reaction is not going to completion. How can I optimize this?

A7: Amide coupling reactions require careful optimization of the coupling agent, additives, and conditions.

  • Coupling Reagents: For standard couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and reliable choice.[8] Other options include HBTU, PyBOP, or the classic EDC/HOBt system.[9]

  • Base: Use a non-nucleophilic base like DIPEA, typically 2-3 equivalents.[8]

  • Solvent: Anhydrous DMF is the solvent of choice for most amide couplings.

  • Reaction Monitoring: These reactions can be slow. Allow them to stir at room temperature for at least 12-16 hours before assessing completion.[3]

Table 1: Recommended Conditions for Common Functionalization Reactions
Reaction TypeReagentBaseSolventTemperature (°C)Typical Yield (%)
N-Alkylation Alkyl BromideK₂CO₃ (2 eq)ACN25 - 7060 - 90
Reductive Amination Aldehyde/Ketone (1.1 eq), NaBH(OAc)₃ (1.5 eq)Acetic Acid (cat.)DCM/DCE2570 - 95[5]
N-Acylation Acyl Chloride (1.1 eq)DIPEA (1.5 eq)DCM0 - 2580 - 98
Amide Coupling Carboxylic Acid (1.1 eq), HATU (1.1 eq)DIPEA (2-3 eq)DMF2575 - 95[8]

Part 4: Functionalization of the Tertiary Alcohol

While less common than N-functionalization, the tertiary alcohol can also be modified.

Q8: I need to convert the tertiary alcohol to an ether. What are the best conditions to avoid elimination?

A8: Etherification of tertiary alcohols can be challenging due to competing elimination reactions (E1) that form an alkene.[10]

  • Williamson Ether Synthesis (Modified): A standard Williamson synthesis (alkoxide + alkyl halide) is not ideal because forming the tertiary alkoxide with a strong base can promote elimination.

  • Phase-Transfer Catalysis (PTC): A promising approach is using phase-transfer catalysis. This method can facilitate the etherification of tertiary alcohols under milder basic conditions (e.g., 10-15% aqueous NaOH) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), minimizing elimination.[11]

  • Acid-Catalyzed Addition to Alkenes: An alternative is an acid-catalyzed Sₙ1-type reaction where a carbocation is generated from an alkene and trapped by the tertiary alcohol.[10] This avoids harsh basic conditions.

Part 5: Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

This protocol is a robust method for introducing a wide variety of substituents on the piperidine nitrogen.

  • Reaction Setup: Dissolve 2-(piperidin-4-yl)propan-2-ol (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Imine Formation: Add the desired aldehyde or ketone (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.[5]

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the disappearance of the imine and starting material by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[2]

Logical Diagram for Reaction Choice

G Start Desired Functionalization? N_Func Nitrogen Functionalization Start->N_Func O_Func Hydroxyl Functionalization Start->O_Func Alkylation N-Alkylation N_Func->Alkylation Acylation N-Acylation N_Func->Acylation Etherification O-Etherification O_Func->Etherification Reductive_Amination Reductive Amination Alkylation->Reductive_Amination Alkyl_Halide Alkylation with Alkyl Halide Alkylation->Alkyl_Halide Amide_Coupling Amide Coupling (HATU, etc.) Acylation->Amide_Coupling Acyl_Halide Acylation with Acyl Halide Acylation->Acyl_Halide PTC_Method Phase-Transfer Catalysis Method Etherification->PTC_Method

Caption: Decision tree for selecting a functionalization strategy.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N-Acylation in Combinatorial Chemistry. (2004). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Etherification of Tertiary Alcohol. Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)propan-2-ol hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-(Piperidin-4-yl)propan-2-ol Reactions

Welcome to the technical support center for 2-(piperidin-4-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(piperidin-4-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges related to side-product formation in various reactions, providing in-depth troubleshooting advice and validated protocols to ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Acylation Reactions

Question 1: I'm observing a significant amount of an O-acylated side-product alongside my desired N-acylated product. What is causing this and how can I improve the selectivity for N-acylation?

Answer:

The formation of an O-acylated side-product is a common issue stemming from the nucleophilic nature of the tertiary alcohol in 2-(piperidin-4-yl)propan-2-ol. The piperidine nitrogen and the hydroxyl group compete as nucleophiles in acylation reactions. The selectivity between N- and O-acylation is influenced by several factors, including the reaction conditions and the nature of the acylating agent.

Root Cause Analysis:

  • Steric Hindrance: The tertiary alcohol is sterically hindered, which can favor N-acylation. However, under certain conditions, O-acylation can still occur.

  • Basicity and Nucleophilicity: The piperidine nitrogen is generally more basic and a stronger nucleophile than the tertiary alcohol. However, the choice of base and solvent can modulate their relative nucleophilicity.

  • Reaction Conditions: Elevated temperatures can sometimes lead to decreased selectivity.

Troubleshooting Strategies to Favor N-Acylation:

StrategyRationale
Choice of Base Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are less likely to compete with the piperidine nitrogen as a nucleophile.
Solvent Selection Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred.
Temperature Control Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the more kinetically favorable N-acylation.
Acylating Agent Acyl chlorides are highly reactive and may lead to lower selectivity.[1][2][3] Using a less reactive acylating agent, such as an anhydride, or employing coupling agents like HBTU with a carboxylic acid can improve N-acylation selectivity.

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Caption: Factors influencing N- vs. O-acylation selectivity.

Category 2: Alkylation Reactions

Question 2: My N-alkylation reaction is sluggish and gives low yields. I'm also seeing some elimination side-products. How can I optimize this reaction?

Answer:

Challenges in N-alkylation of 2-(piperidin-4-yl)propan-2-ol, such as slow reaction rates and the formation of elimination byproducts, are often related to the choice of alkylating agent, base, and reaction temperature.[4]

Root Cause Analysis:

  • Alkylating Agent: The reactivity of the alkyl halide is crucial. Primary alkyl halides are generally more suitable for SN2 reactions.[5] Secondary and tertiary alkyl halides are more prone to elimination (E2) reactions, especially in the presence of a strong base.[5]

  • Base: A strong, non-nucleophilic base is often required to deprotonate the piperidine nitrogen effectively. However, overly strong bases can promote elimination.

  • Temperature: Higher temperatures can accelerate the desired alkylation but may also favor elimination and other side reactions.[6]

Troubleshooting Strategies for Efficient N-Alkylation:

StrategyRationale
Alkylating Agent Use more reactive primary alkyl halides (e.g., iodides or bromides). For less reactive alkylating agents, consider using a catalyst like sodium iodide (Finkelstein reaction conditions).
Base Selection A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is often effective.[7] For more challenging alkylations, a stronger base like sodium hydride (NaH) can be used, but with careful temperature control to minimize elimination.[7]
Temperature Start at room temperature and gently heat if the reaction is slow. For reactions prone to elimination, maintaining a lower temperature is crucial.
Alternative Methods For sterically hindered or sensitive substrates, consider reductive amination as an alternative pathway to achieve N-alkylation.[8]

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Alkylation_Optimization cluster_input Inputs cluster_pathways Reaction Pathways cluster_optimization Optimization Levers Reactants 2-(piperidin-4-yl)propan-2-ol Alkyl Halide N-Alkylation Desired N-Alkylation (SN2) Reactants->N-Alkylation Elimination Elimination Side-Reaction (E2) Reactants->Elimination Conditions Base Solvent Temperature Conditions->N-Alkylation Conditions->Elimination AlkylHalide Use Primary Halide (I > Br > Cl) AlkylHalide->N-Alkylation Favors Base Moderate Base (K2CO3, Cs2CO3) Base->N-Alkylation Favors Temp Controlled Temperature Temp->Elimination Inhibits

Caption: Optimizing N-alkylation and minimizing elimination.

Category 3: Dehydration Side-Products

Question 3: I'm performing a reaction under acidic conditions and observing an impurity with a mass corresponding to the loss of water. What is happening and how can I prevent it?

Answer:

The tertiary alcohol of 2-(piperidin-4-yl)propan-2-ol is susceptible to dehydration under acidic conditions, leading to the formation of an alkene side-product, 4-(prop-1-en-2-yl)piperidine.

Mechanism of Acid-Catalyzed Dehydration:

  • Protonation: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[9][10]

  • Carbocation Formation: The departure of a water molecule generates a relatively stable tertiary carbocation.[9][10]

  • Elimination: A proton is removed from an adjacent carbon by a weak base (e.g., the solvent or the conjugate base of the acid), forming a double bond.[10]

Troubleshooting Strategies to Prevent Dehydration:

StrategyRationale
pH Control If possible, perform the reaction under neutral or basic conditions. If acidic conditions are required, use the mildest possible acid and the lowest effective concentration.[11] Buffering the system to a specific pH can also help.[11]
Temperature Dehydration is an endothermic process and is favored by higher temperatures.[12] Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.[11]
Protecting Groups If the hydroxyl group is not involved in the desired transformation, consider protecting it with a suitable protecting group that is stable to the reaction conditions and can be removed later.
Reaction Time Minimize the reaction time to reduce the exposure of the starting material and product to the acidic conditions.[11]

dot ```dot digraph "Dehydration_Mechanism" { node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Start" [label="2-(piperidin-4-yl)propan-2-ol", style=filled, fillcolor="#F1F3F4"]; "Protonation" [label="Protonation of -OH\n(with H+)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Carbocation" [label="Formation of Tertiary Carbocation\n(Loss of H2O)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Elimination" [label="Elimination of H+", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "SideProduct" [label="Alkene Side-Product", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prevention" [label="Prevention Strategies:\n- pH Control\n- Low Temperature\n- Protecting Group", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Protonation" [label="Acidic Conditions"]; "Protonation" -> "Carbocation"; "Carbocation" -> "Elimination"; "Elimination" -> "SideProduct"; "SideProduct" -> "Prevention" [style=dashed, color="#5F6368", label="Mitigated by"]; }``` Caption: Mechanism and prevention of acid-catalyzed dehydration.

Category 4: Analytical Methods

Question 4: What are the recommended analytical methods for monitoring these reactions and quantifying the side-products?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for monitoring reaction progress, identifying impurities, and ensuring the purity of the final product.

Recommended Analytical Techniques:

TechniqueApplication
Thin-Layer Chromatography (TLC) A quick and simple method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
High-Performance Liquid Chromatography (HPLC) The primary tool for quantitative analysis. I[13][14]t allows for the separation and quantification of the starting material, desired product, and various side-products. D[13]ifferent detectors (e.g., UV, MS) can be used for detection and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Invaluable for identifying unknown impurities by providing molecular weight information. T[11]his is particularly useful for confirming the identity of side-products like O-acylated, elimination, or dehydration products.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for analyzing volatile compounds and can be used to detect and quantify certain side-products, although derivatization may be necessary for non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Essential for structural elucidation of the final product and any isolated side-products. 1H and 13C NMR can distinguish between N- and O-alkylated/acylated isomers.

Experimental Protocol: Reaction Monitoring by HPLC

  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further transformation (e.g., by neutralizing with an acid or base).

  • Dilution: Dilute the quenched sample with a suitable solvent (e.g., acetonitrile/water) to a concentration appropriate for HPLC analysis.

  • Analysis: Inject the sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase gradient.

  • Data Interpretation: Monitor the chromatogram for the peaks corresponding to the starting material, product, and any side-products. The peak area can be used to determine the relative amounts of each component and calculate the reaction conversion and product purity.

References

  • Chemchart. (n.d.). 2-(Piperidin-4-yl)propan-2-ol (22990-34-7).
  • National Institutes of Health. (n.d.). Isopropanol. PubChem.
  • PubMed. (2025). 1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics.
  • RSC Publishing. (2019, April 18). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
  • Chemistry LibreTexts. (2023, January 22). D. The Dehydration of Propan-2-ol.
  • Benchchem. (n.d.). Stability issues of [2-(Propan-2-yl)oxan-4-yl]methanol under acidic conditions.
  • Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ResearchGate. (n.d.). The effect of alkylation, protonation, and hydroxyl group substitution on reversible alcohol and water addition to 2-and 4-formyl pyridine derivatives.
  • MDPI. (2023, August 11). Dehydration of Isopropanol: A Comparative Review of Distillation Processes, Heat Integration, and Intensification Techniques.
  • Dominique Dutscher. (n.d.). Isopropyl alcohol propan-2-ol (propanol-2) - RS - for HPLC - Glass bottle 1 Litre.
  • ResearchGate. (2025, August 9). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Mettler Toledo. (n.d.). Alkylation Reactions.
  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Templatic.com. (n.d.). Dehydration Of Propan 2 Ol.
  • Unknown. (n.d.). Unit 13. Alkylation.
  • Semantic Scholar. (1994, May 2). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone.
  • Unknown. (n.d.). III Analytical Methods.
  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Fisher Scientific. (n.d.). 2-(4-Piperidyl)-2-propanol 98.0+%, TCI America 1 g.
  • ResearchGate. (2025, August 6). Dehydration of isopropyl alcohol used as an indicator of the type and strength of catalyst acid centres.
  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione.
  • U.S. Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE.
  • ResearchGate. (2025, August 8). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage.
  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • PubMed Central. (2022, March 11). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst.
  • Wikipedia. (n.d.). Minoxidil.
  • PubMed Central. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • National Institutes of Health. (n.d.). N-(Propan-2-yl)piperidin-4-amine. PubChem.

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Troubleshooting

Technical Support Center: Overcoming Poor Reactivity of the Piperidine Nitrogen

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for overcoming the common challenge of poor reactivity at the piperidine nitrogen. Piperidine and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] However, the very structural features that make them valuable can also impede desired chemical transformations.

This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for your specific system.

Understanding the Root Cause: Why is My Piperidine Unreactive?

Before troubleshooting a specific reaction, it's crucial to understand the factors governing the reactivity of the piperidine nitrogen. Its poor performance often stems from a combination of steric and electronic effects.

  • Steric Hindrance: The piperidine ring adopts a stable chair conformation, similar to cyclohexane.[2] Substituents on the ring, particularly those in the alpha-positions (C2 and C6), can physically block the nitrogen's lone pair of electrons, preventing an incoming electrophile from approaching. This steric shielding is a primary cause of sluggish or failed reactions.[3]

  • Basicity vs. Nucleophilicity: Piperidine is a relatively strong base, with the pKa of its conjugate acid being approximately 11.22.[2] This is due to the nitrogen's lone pair residing in a higher-energy sp³ orbital, making it readily available for protonation.[4] However, high basicity does not always translate to high nucleophilicity. While related, nucleophilicity involves the rate of attack on an electrophilic carbon, which is more sensitive to steric bulk than protonation is.[5] In polar, protic solvents, hydrogen bonding can also cage the nitrogen, further reducing its effective nucleophilicity.

Troubleshooting Guide by Reaction Type

This section addresses common issues in a question-and-answer format for the most frequent synthetic operations involving the piperidine nitrogen.

Section 1: N-Alkylation Reactions
Q: My N-alkylation of a substituted piperidine with an alkyl halide is slow, incomplete, or forming unwanted byproducts. What is happening and how can I improve it?

A: Common Problems & Strategic Solutions

Direct alkylation via an Sₙ2 pathway is a classic transformation but is prone to several pitfalls, especially with hindered piperidines.

  • Problem: Acid Scavenging. The reaction generates a hydrohalic acid (e.g., HBr, HCl) byproduct. This protonates your starting piperidine, forming an unreactive ammonium salt and effectively removing it from the reaction, leading to low conversion.[6]

  • Problem: Over-alkylation. The product, a tertiary amine, can be further alkylated to form a quaternary ammonium salt, especially if the alkyl halide is highly reactive or used in large excess.[6]

  • Problem: Poor Reactivity. Steric hindrance on either the piperidine or the alkyl halide can dramatically slow the Sₙ2 reaction rate.[7]

Solutions Workflow

start Start: N-Alkylation Failure q1 Is starting material consumed? start->q1 a1_no No -> Incomplete Reaction q1->a1_no No a1_yes Yes -> Check Product q1->a1_yes Yes sol1 Add a non-nucleophilic base (K2CO3, DIPEA) to neutralize acid byproduct. a1_no->sol1 sol2 Use a more polar aprotic solvent (ACN, DMF) to accelerate SN2. a1_no->sol2 sol3 Switch to a more reactive halide (R-I > R-Br > R-Cl). a1_no->sol3 sol4 Use an alternative method: Reductive Amination. a1_no->sol4 q2 Is desired tertiary amine the major product? a1_yes->q2 a2_no No -> Side Products q2->a2_no No a2_yes Yes -> Reaction Successful q2->a2_yes Yes sol5 Problem: Quaternary salt formation. Reduce equivalents of alkyl halide. Add halide slowly. a2_no->sol5

Caption: Decision workflow for troubleshooting N-alkylation.

Comparative Data: Common Bases for N-Alkylation

BaseTypepKa (Conjugate Acid)Common SolventsKey Considerations
K₂CO₃ Inorganic~10.3ACN, DMFInexpensive and effective, but can have low solubility.[6]
Cs₂CO₃ Inorganic~10.3ACN, DMF, THFMore soluble and often more effective than K₂CO₃, but more expensive.
DIPEA Hindered Amine~10.7ACN, DCMSoluble organic base. Non-nucleophilic, good for sensitive substrates.[6]
NaH Hydride~36DMF, THFVery strong base. Use with caution at 0 °C; generates H₂ gas.[6]

Protocol 1: Optimized Direct N-Alkylation

This protocol utilizes a non-nucleophilic base to prevent salt formation and ensure the reaction proceeds to completion.[6]

  • Materials: Substituted piperidine (1.0 eq), alkyl halide (1.1-1.2 eq), N,N-diisopropylethylamine (DIPEA, 1.5 eq), anhydrous acetonitrile (ACN).

  • Procedure:

    • Dissolve the piperidine in anhydrous ACN in a round-bottom flask under a nitrogen atmosphere.

    • Add DIPEA (1.5 eq) to the solution.

    • Add the alkyl halide (1.1 eq) dropwise or via syringe pump over 1 hour to the stirred solution at room temperature. Slow addition helps prevent over-alkylation.[6]

    • Stir the reaction at room temperature or gently heat (40-60 °C) until completion, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol 2: Reductive Amination (Alternative Approach)

This is one of the most reliable methods for preparing tertiary amines from secondary amines, completely avoiding the issue of over-alkylation.[8]

  • Materials: Piperidine (1.0 eq), aldehyde or ketone (1.1 eq), sodium triacetoxyborohydride (STAB, 1.5 eq), anhydrous dichloromethane (DCM) or dichloroethane (DCE).

  • Procedure:

    • Dissolve the piperidine and the carbonyl compound in anhydrous DCM.

    • Add STAB in one portion to the stirred solution. STAB is a mild reducing agent that is selective for the iminium ion formed in situ.[8]

    • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify as needed.

Section 2: N-Acylation Reactions
Q: My N-acylation reaction is sluggish, and I'm recovering my starting piperidine. How can I drive the reaction to completion?

A: Common Problems & Strategic Solutions

N-acylation is generally more favorable than N-alkylation but can still be challenging with sterically demanding piperidines.

  • Problem: Insufficient Electrophilicity. Carboxylic acids are not reactive enough on their own and require activation. Acid anhydrides are better, and acyl chlorides are the most reactive but produce corrosive HCl.[8][9]

  • Problem: Steric Hindrance. A bulky group on the piperidine and/or a bulky acylating agent can slow the reaction.

  • Problem: Base Incompatibility. The base must be strong enough to neutralize the acid byproduct but not interfere with the reaction.

Acylating Agent Reactivity Comparison

cluster_0 Reactivity cluster_1 Requirements Acyl\nChloride Acyl Chloride Acid\nAnhydride Acid Anhydride Acyl\nChloride->Acid\nAnhydride Carboxylic\nAcid Carboxylic Acid Acid\nAnhydride->Carboxylic\nAcid Base (e.g., TEA, Pyridine) Base (e.g., TEA, Pyridine) Base (optional) Base (optional) Base (e.g., TEA, Pyridine)->Base (optional) Base + Coupling Agent (HATU, EDC) Base + Coupling Agent (HATU, EDC) Base (optional)->Base + Coupling Agent (HATU, EDC)

Caption: Reactivity and requirements for common acylating agents.

Protocol 3: Robust N-Acylation with an Acyl Chloride

This method uses a highly reactive acyl chloride and a nucleophilic catalyst (DMAP) to acylate even hindered amines.

  • Materials: Piperidine (1.0 eq), acyl chloride (1.1 eq), triethylamine (TEA, 1.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), anhydrous DCM.

  • Procedure:

    • Dissolve the piperidine, TEA, and DMAP in anhydrous DCM under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride dropwise as a solution in DCM.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. The DMAP acts as a hyper-nucleophilic catalyst, accelerating the acylation.[10]

    • Monitor by TLC/LC-MS. Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product.

Section 3: N-Arylation (Cross-Coupling Reactions)
Q: My Buchwald-Hartwig amination to form an N-aryl piperidine is failing. What are the most critical parameters to investigate?

A: Common Problems & Strategic Solutions

Palladium-catalyzed C-N cross-coupling is a powerful but sensitive reaction. Success is highly dependent on the precise combination of catalyst, ligand, base, and solvent.[11] Failure often points to an issue within the catalytic cycle.

  • Problem: Failed Reductive Elimination. This is often the rate-limiting step, especially with sterically hindered amines like substituted piperidines. The bond between the palladium and the nitrogen forms, but the new C-N bond is slow to form and release the product from the metal center.

  • Problem: Catalyst Deactivation. The active Pd(0) catalyst can be oxidized or can form inactive complexes, halting the reaction.

  • Problem: Incorrect Base/Ligand Combination. The base must be strong enough to deprotonate the amine without degrading the ligand or catalyst.

The Buchwald-Hartwig Catalytic Cycle

pd0 Pd(0)L pdiil L-Pd(II)-Ar (X) pd0->pdiil Ar-X re Reductive Elimination oa Oxidative Addition pdiin L-Pd(II)-Ar (NR2) pdiil->pdiin Piperidine, Base le Ligand Exchange pdiin->pd0 Product (Ar-NR2) note This is often the rate-limiting step! Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are required to accelerate it. pdiin->note

Caption: Simplified Buchwald-Hartwig cycle highlighting the critical reductive elimination step.

Troubleshooting Table for N-Arylation

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction Inactive catalyst or wrong ligand.Screen different palladium pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂). Crucially, screen bulky phosphine ligands (e.g., XPhos, RuPhos, SPhos).[11][12]
Low Conversion Reductive elimination is slow.Switch to a bulkier, more electron-rich ligand. Increase temperature. Ensure the base is strong enough (NaOtBu, LHMDS).[13]
Side Products Aryl halide decomposition (e.g., hydrodehalogenation).Use a different base (e.g., Cs₂CO₃ can sometimes be milder). Ensure the reaction is strictly anaerobic.
Inconsistent Results Water or oxygen in the reaction.Use a glovebox for setup. Degas the solvent thoroughly. Use anhydrous reagents.

Protocol 5: Optimized Buchwald-Hartwig N-Arylation

This protocol is designed for challenging couplings involving sterically hindered piperidines.[11]

  • Materials: Substituted piperidine (1.2 eq), aryl bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Sodium tert-butoxide (NaOtBu, 1.4 eq), anhydrous toluene.

  • Procedure:

    • Setup (Glovebox is highly recommended): To an oven-dried Schlenk flask, add the aryl bromide, NaOtBu, and XPhos ligand.

    • In a separate vial, dissolve the Pd₂(dba)₃ and the piperidine in anhydrous toluene.

    • Add the palladium/piperidine solution to the Schlenk flask.

    • Seal the flask, remove from the glovebox, and heat to 80-110 °C with vigorous stirring.

    • Monitor the reaction by GC-MS or LC-MS. Reactions are typically complete in 2-24 hours.

    • After cooling to room temperature, quench with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: When should I use a protecting group on the piperidine nitrogen? A: A protecting group is necessary when you need to perform chemistry on another part of the molecule that is incompatible with a basic, nucleophilic nitrogen.[14] For example, if you need to perform a lithiation or use a Grignard reagent, the unprotected piperidine nitrogen will quench the organometallic reagent. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to many conditions and easily removed with acid.[9]

Q2: My piperidine starting material is a hydrochloride salt. Do I need to free-base it first? A: Yes, absolutely. The protonated ammonium salt form is not nucleophilic and will not react. To prepare the free base, dissolve the salt in water, add a base like 1M NaOH or saturated NaHCO₃ until the solution is basic (pH > 10), and then extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and concentrate to use the amine directly.

Q3: How much do α-substituents (at C2/C6) really affect reactivity? A: Significantly. Substituents at the C2 and C6 positions provide the most steric hindrance to the nitrogen's lone pair. Even a single methyl group can dramatically slow down alkylation or acylation reactions, often requiring higher temperatures, more reactive reagents, or a switch to a catalytically-driven method like Buchwald-Hartwig amination, where the ligand choice becomes critical to success.[3]

Q4: Are there any "greener" alternatives for N-alkylation? A: Yes. One emerging sustainable method is "hydrogen borrowing" or "hydrogen auto-transfer" catalysis.[15] This method uses an alcohol as the alkylating agent. A transition metal catalyst temporarily oxidizes the alcohol to an aldehyde in situ, which then undergoes reductive amination with the piperidine. The catalyst then returns the hydrogen, regenerating itself and producing only water as a byproduct. This avoids the use of alkyl halides and stoichiometric base.[15]

References
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI.
  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
  • Total Synthesis of (+)
  • Procedure for N-alkylation of Piperidine?
  • Piperidine. Wikipedia.
  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Taylor & Francis Online.
  • Influence of piperidine ring on stability and reactivity of piperine.
  • Unprecedented Nucleophilic Attack of Piperidine on the Electron Acceptor during the Synthesis of Push-Pull Dyes by a Knoevenagel Reaction. SciSpace.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Organic Chemistry Portal.
  • Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. BenchChem.
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • A General Strategy for N–(Hetero)
  • Difficulties with N-Alkyl
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. PubMed.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • An Inexpensive and Efficient Copper Catalyst for N‐Arylation of Amines, Amides and Nitrogen‐Containing Heterocycles.
  • Origins of high catalyst loading in copper( i )-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science (RSC Publishing).
  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
  • Preparation of Piperidines, Part 1: Substituted
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Publishing.
  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH.
  • Specific Chemical Elements: Why is piperidine stronger as a alkaline than pyridine? Quora.
  • Application Notes and Protocols: N-Alkylation and N-Acyl
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. NIH.
  • Ullmann condens
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Protecting group. Wikipedia.
  • NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives.
  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
  • Nucleophilicities of Amines, Amino Acids and Pyridines. University of Munich.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • Acetylation of Secondary amines. Chemistry Stack Exchange.

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Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(piperidin-4-yl)propan-2-ol

Welcome to the technical support center for the synthesis of 2-(piperidin-4-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this valua...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(piperidin-4-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this valuable pharmaceutical intermediate.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of scaling this synthesis from the benchtop to pilot scale.

Synthetic Overview: The Primary Pathway

The most robust and widely adopted synthetic route to 2-(piperidin-4-yl)propan-2-ol proceeds in two key stages:

  • Organometallic Addition: A Grignard reaction between a methylmagnesium halide and an N-protected 4-piperidone, most commonly tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[3][4]

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.[3][5]

The use of an N-protecting group is critical. The secondary amine of piperidine is nucleophilic and would otherwise react with the highly basic and nucleophilic Grignard reagent, leading to a complex mixture of byproducts. The Boc group provides the necessary protection and can be cleanly removed in the final step.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection A N-Boc-4-Piperidone B N-Boc-2-(piperidin-4-yl)propan-2-ol A->B  Low Temperature (-10 to 0 °C) C 2-(piperidin-4-yl)propan-2-ol (Final Product) B->C  Acidic Conditions MeMgBr CH₃MgBr (Methylmagnesium Bromide) Anhydrous THF HCl HCl (e.g., 4M in Dioxane) or TFA

Caption: Common two-step synthesis of 2-(piperidin-4-yl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q: What is the most common and scalable synthetic route? A: The two-step process involving the Grignard addition of a methylmagnesium halide to N-Boc-4-piperidone, followed by acidic deprotection, is the most frequently employed and scalable method.[3]

Q: Why is the piperidine nitrogen protected, and is Boc the only option? A: Protection is essential to prevent the acidic N-H proton from quenching the Grignard reagent and to stop the amine from acting as a competing nucleophile. While other protecting groups like benzyl (Bn) can be used, the Boc group is often preferred due to its stability under the basic Grignard conditions and its clean, high-yielding removal under acidic conditions that typically do not require hydrogenation.[6]

Q: What are the primary safety hazards associated with this synthesis? A: The Grignard reaction is the most hazardous step. Key risks include:

  • Extreme Exothermicity: The reaction is highly exothermic and can lead to a runaway reaction if the addition rate or temperature is not strictly controlled.[7][8]

  • Flammability: The ethereal solvents used (diethyl ether, THF) are extremely flammable.[9]

  • Pyrophoric Reagents: While less common, some Grignard reagents can be pyrophoric.[10] Safe handling under an inert atmosphere is mandatory.[10]

Q: What is a typical overall yield for this process? A: A well-optimized process can achieve an overall yield of 75-85%. The Grignard reaction typically proceeds in 85-95% yield, and the deprotection is often quantitative or near-quantitative.

Detailed Troubleshooting Guides

Part 1: The Grignard Reaction - Synthesis of N-Boc-2-(piperidin-4-yl)propan-2-ol

This step is the most technically challenging. Success hinges on rigorous control of reaction parameters.

Q: My Grignard reaction fails to initiate or starts, then stops. What is the cause?

A: This is a classic issue almost always traced back to two root causes: moisture contamination or an inactive magnesium surface.

  • Moisture: Grignard reagents are powerful bases that are instantly quenched by protic sources, especially water.[4][9] Ensure all glassware is oven- or flame-dried immediately before use and assembled under a dry, inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous grade; THF is generally preferred over diethyl ether for its superior ability to solvate and stabilize the Grignard reagent.[11]

  • Inactive Magnesium: Magnesium turnings develop a passivating layer of magnesium oxide on their surface.[11] This layer prevents the reaction with the alkyl halide.

    Self-Validating Protocol for Magnesium Activation:

    • In your dried flask under inert gas, add the magnesium turnings.

    • Add a single, small crystal of iodine.

    • Gently warm the flask with a heat gun. The iodine will sublime, and the purple vapor will disappear as it reacts with the magnesium surface, indicating activation.[11]

    • Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction.[11]

Q: My reaction worked, but the yield is significantly lower than expected. What are the likely side reactions?

A: Low yields are typically the result of competing side reactions or poor temperature management. The most common culprits are summarized below.

Problem Causality Preventative Measure & Explanation
Unreacted Starting Material Enolization: The Grignard reagent acts as a base, abstracting a proton alpha to the ketone, forming an enolate. This is unproductive and regenerates the starting ketone upon workup.[11]Slow Addition at Low Temperature: Add the N-Boc-4-piperidone solution dropwise to the Grignard reagent at 0 °C or below. This ensures the nucleophilic addition is kinetically favored over deprotonation.
Secondary Alcohol Byproduct Reduction: If the Grignard reagent has beta-hydrogens (not an issue for methylmagnesium bromide), it can reduce the ketone via a hydride transfer mechanism.[11]This is more relevant for other Grignard reagents but underscores the importance of choosing the correct organometallic reagent for the desired transformation.
Dehydrated Byproduct Acid-Catalyzed Dehydration: The tertiary alcohol product is prone to elimination (loss of water) under harsh acidic conditions, forming an alkene (4-isopropenyl-3,6-dihydro-2H-pyridine derivative).Mild Quench: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl.[11][12] This buffers the mixture and prevents dehydration.
Incomplete Reaction Poor Reagent Quality/Titer: The commercial Grignard reagent may have degraded over time, or if prepared in-situ, its formation may have been incomplete.Titrate the Reagent: Before starting the addition, take an aliquot of the Grignard solution and titrate it (e.g., with a solution of I₂ or a known acid with an indicator) to determine its exact molarity.[10] This ensures you are using the correct stoichiometry.

Q: I've isolated my product, but it's contaminated with a significant amount of a tetrahydropyridine derivative. How do I avoid this?

A: This is a direct result of dehydration, as mentioned above. The tertiary alcohol product is highly susceptible to elimination under acidic conditions, which can occur during the reaction quench or purification.

G cluster_0 Reaction Quench Decision Start Grignard Reaction Mixture Quench Quench Method Start->Quench StrongAcid Strong Acid (e.g., 1M HCl) Quench->StrongAcid Incorrect MildQuench Saturated aq. NH₄Cl Quench->MildQuench Correct Dehydration Dehydration Byproduct (Low Yield) StrongAcid->Dehydration Desired Desired Tertiary Alcohol (High Yield) MildQuench->Desired

Caption: Decision workflow for quenching the Grignard reaction.

Part 2: The N-Boc Deprotection

This step is generally more straightforward but requires careful handling to ensure complete reaction and proper product isolation.

Q: My deprotection reaction seems sluggish or incomplete according to TLC/LC-MS analysis.

A: Incomplete deprotection is usually a matter of insufficient acid concentration or reaction time.

  • Standard Conditions: A common and effective method is using 4M HCl in 1,4-dioxane, stirred at room temperature for 1-4 hours.[13] Anhydrous conditions are often preferred.

  • Driving to Completion: If the reaction stalls, you can gently warm the mixture (e.g., to 40 °C) or extend the reaction time. Monitor closely by TLC or LC-MS until all the Boc-protected starting material is consumed.

  • Alternative Acids: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also highly effective, though TFA can be harder to remove completely.[5]

Q: After deprotection with HCl, I tried to extract my product with ethyl acetate, but it all stayed in the aqueous layer. What went wrong?

A: Nothing went wrong; this is expected behavior. The product of an acid-catalyzed deprotection is the amine salt (in this case, 2-(piperidin-4-yl)propan-2-ol hydrochloride). This salt is highly polar and water-soluble.[3]

Protocol for Product Isolation:

  • After the reaction is complete, remove the volatile solvent (e.g., dioxane, DCM) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add a base (e.g., 50% aq. NaOH or solid K₂CO₃) with stirring to adjust the pH to >11.[3]

  • The free amine will now be deprotonated and significantly less water-soluble.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or a 9:1 mixture of chloroform/isopropanol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.

Experimental Protocols (Lab Scale)

Step 1: Synthesis of tert-butyl 4-hydroxy-4-(propan-2-yl)piperidine-1-carboxylate
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Grignard Preparation: Place magnesium turnings (1.2 eq.) in the flask. Add a crystal of iodine and gently warm to activate. Cool to room temperature.

  • Add anhydrous THF via syringe. To this suspension, add a solution of methyl bromide in ether or prepare the Grignard reagent from methyl iodide. An exothermic reaction should be observed.

  • Reaction: Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF and add it to the dropping funnel.[14]

  • Add the N-Boc-4-piperidone solution dropwise to the Grignard reagent over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[11]

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2-(piperidin-4-yl)propan-2-ol
  • Setup: Dissolve the crude product from Step 1 in 1,4-dioxane (or methanol).

  • Reaction: Cool the solution to 0 °C and slowly add 4M HCl in dioxane (4-5 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add water to the residue and wash with diethyl ether or MTBE to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and basify to pH >11 by the slow addition of 10M NaOH.

  • Extract the product with dichloromethane (4x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by crystallization or chromatography.

Scale-Up Considerations

Transitioning from grams to kilograms introduces significant safety and processing challenges. Heat transfer and mixing, which are efficient in small flasks, become limiting factors at scale.[8]

Q: What are the most critical parameters to control when scaling this synthesis?

Parameter Lab-Scale (1-10 g) Pilot-Plant (1-10 kg) Rationale for Change
Heat Transfer Surface area-to-volume ratio is high. Cooling is efficient with an ice bath.Surface area-to-volume ratio is low. Heat removal is a major challenge. Requires a jacketed reactor with a thermal control unit.The heat generated by the exotherm must be removed faster than it is produced to prevent a runaway reaction.[8]
Reagent Addition Manual addition via dropping funnel is common.Addition must be automated via a calibrated pump. The addition rate is dictated by the cooling capacity of the reactor ("addition-controlled").[8]Prevents the accumulation of unreacted reagents, which could lead to a sudden and uncontrollable exotherm.[8]
Mixing Magnetic or overhead stirring is sufficient.Requires a powerful overhead stirrer with properly designed baffles to ensure homogeneity and prevent localized hot spots.Inefficient mixing can lead to localized temperature excursions that initiate side reactions or decomposition.[8]
Solvent Choice Diethyl ether or THF are common.2-Methyltetrahydrofuran (2-MeTHF) is a preferred alternative.2-MeTHF has a higher boiling point and flash point than THF or ether, making it safer. It is also considered a "greener" solvent.[15]
Safety Controls Fume hood, safety glasses, lab coat.Jacketed reactor, rupture disc, emergency quench system, remote monitoring, blast shield.The potential consequences of a failure at scale are far more severe, necessitating multiple layers of engineering and administrative controls.[7][16]

Safety First: Managing the Grignard Reaction Hazard

Working alone with Grignard reactions, especially at scale, is strictly prohibited. [10]

  • Engineering Controls: Always perform the reaction in a certified chemical fume hood. For scales larger than 50g, a walk-in hood and the use of a blast shield are mandatory.[16]

  • Personal Protective Equipment (PPE): Wear flame-retardant lab coats, safety goggles, and appropriate chemical-resistant gloves.

  • Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) readily available. A bucket of sand can also be used to smother a small magnesium fire. Do NOT use water or a CO₂ extinguisher on a metal fire.

  • Quenching: Always quench unreacted Grignard reagent and magnesium slowly and carefully with a suitable agent like isopropanol before introducing aqueous solutions.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. BenchChem.
  • University of Wisconsin-Madison. (n.d.).
  • Quora. (2022).
  • Li, B. (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
  • American Chemical Society. (n.d.). Grignard Reaction. ACS.
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Google Patents. (2020). CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.
  • Erowid. (n.d.). Piperidines I.
  • ACS Publications. (2002). Piperidine Derivatives. XXI.
  • BenchChem. (2025). An In-depth Technical Guide to 2-(2-Chloropyridin-4-yl)propan-2-ol: Synthesis, Properties, and Research Potential. BenchChem.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • RSC Publishing. (1934). The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N-.
  • Google Patents. (2009).
  • Sigma-Aldrich. (n.d.). 2-piperidin-4-ylpropan-2-ol.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • MySkinRecipes. (n.d.). 2-(Piperidin-4-yl)propan-2-ol.
  • NIH. (2022). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • Chemchart. (n.d.). 2-(Piperidin-4-yl)propan-2-ol (22990-34-7).
  • EPA. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
  • FLORE. (2022).
  • BenchChem. (2025). Impact of reagent quality on the outcome of 1-Boc-4-piperidone reactions.
  • Google Patents. (2014). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Beyond Benign. (n.d.). Greener Grignard Reaction.
  • Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid.
  • NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • UNODC. (n.d.).
  • PubMed Central (PMC). (2020).
  • Cayman Chemical. (n.d.). N-Boc-4-piperidone.
  • ResearchGate. (2018).
  • OPUS. (2025). Analytical Methods.
  • BenchChem. (2025). The Strategic Repurposing of a Precursor: 2-(2-Chloropyridin-4-yl)propan-2-ol in Modern Drug Synthesis.
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Echemi. (n.d.). 2-(piperidin-4-yl)propan-2-ol.
  • ChemicalBook. (n.d.). 2-(piperidin-4-yl)propan-2-ol hydrochloride.

Sources

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of 2-(Piperidin-4-yl)propan-2-ol Based Compounds

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working to enhance the metabolic stability of compounds containing the 2-(piperidin-4-yl)propan-2-ol scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working to enhance the metabolic stability of compounds containing the 2-(piperidin-4-yl)propan-2-ol scaffold. Here, we address common challenges, provide troubleshooting strategies, and offer detailed experimental protocols in a practical question-and-answer format. Our focus is on the underlying scientific principles to empower you to make informed decisions in your drug discovery programs.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities associated with the 2-(piperidin-4-yl)propan-2-ol scaffold?

A1: The 2-(piperidin-4-yl)propan-2-ol moiety, while a valuable building block in medicinal chemistry, presents several potential sites for metabolic transformation. The primary liabilities are typically associated with the piperidine ring and the tertiary alcohol.

  • Piperidine Ring Metabolism: Alicyclic amines like piperidine are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][2][3] Common metabolic pathways include:

    • N-dealkylation: If the piperidine nitrogen is substituted, this is often a major metabolic route, catalyzed predominantly by CYP3A4.[1][2]

    • Ring Oxidation: Oxidation can occur at the carbons alpha to the nitrogen, leading to the formation of lactams.[2][3]

    • Ring Opening: More extensive metabolism can lead to the opening of the piperidine ring.[3][4]

  • Tertiary Alcohol Metabolism: While tertiary alcohols are generally more resistant to oxidation compared to primary and secondary alcohols, they can still undergo metabolism.[5]

    • Glucuronidation: The hydroxyl group can be a site for phase II conjugation, particularly glucuronidation, although this is often slower for sterically hindered tertiary alcohols.[5]

Q2: My compound shows high clearance in human liver microsomes. How do I identify the metabolic "soft spot"?

A2: Identifying the primary site of metabolism is a critical first step. A combination of in vitro metabolic studies and analytical techniques is employed for this purpose.

  • Metabolite Identification Studies: The most direct approach is to perform a metabolite identification (MetID) study. This involves incubating your compound with liver microsomes (or other metabolic systems) and analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) to identify the structures of the metabolites. This will pinpoint the exact site of metabolic modification.

  • Comparative Stability Assays: You can synthesize analogs with strategic modifications to block potential metabolic sites. For example:

    • Deuteration: Replacing hydrogens at a suspected metabolic site with deuterium can slow down CYP-mediated oxidation due to the kinetic isotope effect. A significant increase in stability with a deuterated analog points to that position as a metabolic hotspot.

    • Blocking Groups: Introducing a group like a methyl or fluoro group at a suspected site of hydroxylation can sterically hinder the metabolic enzymes.

Q3: What are the most effective strategies for improving the metabolic stability of the piperidine ring in my compounds?

A3: Several strategies can be employed to protect the piperidine ring from metabolism. The choice of strategy will depend on the specific metabolic pathway identified and the structure-activity relationship (SAR) of your compound series.

  • N-Substitution Modification: If N-dealkylation is the primary metabolic pathway, modifying the substituent on the piperidine nitrogen can be effective.

    • Introducing Electron-Withdrawing Groups: Replacing an alkyl group with an electron-withdrawing group can decrease the basicity of the nitrogen and reduce its susceptibility to oxidation.

    • Steric Hindrance: Introducing bulky groups near the nitrogen can sterically shield it from metabolic enzymes.

  • Alpha-Carbon Modification: To prevent ring oxidation at the alpha-carbons, you can introduce substituents at these positions.

    • Gem-Dimethyl Substitution: Placing a gem-dimethyl group on the carbon alpha to the nitrogen can block oxidation at that site.

  • Bioisosteric Replacement: In some cases, replacing the piperidine ring with a bioisostere that is less metabolically labile can be a viable strategy.[6]

    • Spirocyclic Systems: Replacing the piperidine with a spirocyclic amine like an azaspiro[3.3]heptane can improve metabolic stability.[7][8]

    • Morpholine or Thiomorpholine: If the nitrogen is not critical for activity, replacing the piperidine with a morpholine or thiomorpholine ring can block metabolism at the 4-position and improve solubility.[6][9]

Q4: How can I mitigate metabolism at the tertiary alcohol of the 2-(piperidin-4-yl)propan-2-ol moiety?

A4: While generally more stable than primary or secondary alcohols, the tertiary alcohol can still be a site of metabolism, primarily through glucuronidation.[5]

  • Increasing Steric Hindrance: Introducing bulky groups near the hydroxyl group can further hinder the approach of UDP-glucuronosyltransferase (UGT) enzymes.

  • Bioisosteric Replacement: If the hydroxyl group is not essential for potent activity, it can be replaced with other polar groups that are less prone to conjugation. Examples include:

    • Oxetanes: These can act as polar replacements and are generally more metabolically stable.[6][10]

    • Amides or Sulfonamides: These groups can mimic the hydrogen bonding properties of the hydroxyl group.

  • Prodrug Strategies: If the hydroxyl group is critical for activity but also a metabolic liability, a prodrug approach could be considered. This involves masking the hydroxyl group with a moiety that is cleaved in vivo to release the active parent drug.

II. Troubleshooting Guides

Problem 1: High inter-assay variability in my liver microsomal stability assay.
  • Potential Cause: Inconsistent experimental conditions.

  • Troubleshooting Steps:

    • Standardize Reagent Preparation: Ensure that all buffers, cofactor solutions (NADPH), and microsome suspensions are prepared fresh and consistently for each assay.

    • Control Microsome Activity: Use a set of standard compounds with known metabolic rates (e.g., testosterone, verapamil) in every assay to monitor the activity of the liver microsome batch.

    • Ensure Proper Mixing: Vortex or gently mix the incubation tubes at the start of the reaction to ensure a homogenous mixture.

    • Precise Timing: Use a multi-channel pipette or an automated liquid handler to start and stop the reactions at precise time points.

    • Check for Compound Instability: Run a control incubation without NADPH to assess the chemical stability of your compound in the assay buffer.

Problem 2: My compound appears to be unstable, but metabolite identification is unsuccessful.
  • Potential Cause 1: Formation of reactive metabolites that covalently bind to proteins.

  • Troubleshooting Steps:

    • Reactive Metabolite Trapping: Conduct the microsomal incubation in the presence of a trapping agent like glutathione (GSH) or cyanide. The formation of GSH or cyanide adducts, detectable by mass spectrometry, indicates the generation of reactive electrophilic intermediates.

  • Potential Cause 2: Non-enzymatic degradation.

  • Troubleshooting Steps:

    • Control Incubations: As mentioned above, perform incubations without NADPH and also in heat-inactivated microsomes. If degradation is still observed, it is likely non-enzymatic.

    • Assess Buffer Stability: Test the stability of your compound in the assay buffer alone at 37°C to rule out simple chemical decomposition.

Problem 3: A structural modification designed to improve stability resulted in a significant loss of potency.
  • Potential Cause: The modification disrupted a key interaction with the target protein.

  • Troubleshooting Steps:

    • Molecular Modeling: If a crystal structure or a reliable homology model of the target is available, use molecular docking to visualize how the modification might alter the binding mode of your compound.

    • Systematic SAR: Synthesize a small series of analogs with more subtle modifications at the same position to understand the steric and electronic requirements for activity.

    • Alternative Strategies: If blocking a specific metabolic site consistently leads to a loss of activity, consider alternative strategies that modify a different part of the molecule to improve its overall physicochemical properties, which can indirectly influence metabolic stability.

III. Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the in vitro metabolic stability of a test compound using human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution (e.g., 10 mM in buffer)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard (for quenching the reaction and sample analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw the human liver microsomes on ice.

    • Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

    • Prepare the test compound working solution by diluting the stock solution in buffer to the desired starting concentration.

  • Incubation:

    • In a 96-well plate, add the incubation mixture.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add a quenching solution (e.g., cold acetonitrile with internal standard) to stop the reaction.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

IV. Visualizations

Metabolic Pathways of Piperidine-Containing Compounds

cluster_piperidine Piperidine-Containing Compound cluster_metabolism Metabolic Pathways Parent_Compound Parent Compound (with Piperidine Ring) N_Dealkylation N-Dealkylation Parent_Compound->N_Dealkylation CYP3A4, etc. Ring_Oxidation Ring Oxidation (Lactam Formation) Parent_Compound->Ring_Oxidation CYPs Ring_Opening Ring Opening Parent_Compound->Ring_Opening CYPs

Caption: Key metabolic pathways for piperidine-containing compounds.

Workflow for Enhancing Metabolic Stability

Start Start: Compound with Low Metabolic Stability MetID Metabolite Identification (MetID) Start->MetID Identify_Soft_Spot Identify Metabolic 'Soft Spot' MetID->Identify_Soft_Spot Design_Analogs Design Analogs: - Blocking Groups - Deuteration - Bioisosteres Identify_Soft_Spot->Design_Analogs Synthesize_Analogs Synthesize Analogs Design_Analogs->Synthesize_Analogs Assess_Stability Assess Metabolic Stability (in vitro) Synthesize_Analogs->Assess_Stability Assess_Potency Assess Biological Potency Assess_Stability->Assess_Potency Decision Improved Stability and Potency? Assess_Potency->Decision Optimized_Compound Optimized Compound Decision->Optimized_Compound Yes Redesign Redesign Analogs Decision->Redesign No Redesign->Design_Analogs

Caption: Iterative workflow for improving metabolic stability.

V. Data Summary

StrategyExample ModificationExpected Impact on CLintPotential Risks
Blocking N-Dealkylation Replace N-alkyl with N-acylDecreaseLoss of potency, altered physicochemical properties
Blocking Ring Oxidation Introduce gem-dimethyl at α-carbonDecreaseSteric clashes with target, increased lipophilicity
Deuteration Replace C-H with C-D at soft spotDecreaseMay not be sufficient for highly labile compounds
Bioisosteric Replacement Piperidine -> Azaspiro[3.3]heptaneDecreaseAltered conformation, potential loss of key interactions
Tertiary Alcohol Modification OH -> OxetaneDecreaseChange in polarity and hydrogen bonding capacity

VI. References

  • Zhou, Z., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Dalvie, D., et al. (2012). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Request PDF. [Link]

  • eCampusOntario. Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. [Link]

  • Cyprotex. Microsomal Stability. Evotec. [Link]

  • Gao, J., et al. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • Fura, A. (2006). Role of biotransformation in drug discovery and development. Current Drug Metabolism. [Link]

  • American Chemical Society. (2025). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Fall 2025. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Danielson, P. B. (2002). The cytochrome P450 superfamily: biochemistry, evolution and drug metabolism in humans. Current drug metabolism. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & other lipid mediators. [Link]

  • Stepan, A. F., et al. (2012). Metabolically Stable tert-Butyl Replacement. Journal of medicinal chemistry. [Link]

  • Wrona-Krol, E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Baran Laboratory. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Burt, C., et al. (2017). Lithium-Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2018). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Positional Isomers: 2-(Piperidin-4-yl)propan-2-ol vs. 2-(Piperidin-3-yl)propan-2-ol

An In-Depth Analysis of Structure-Activity Relationships for Drug Discovery Professionals Introduction: The Critical Role of Positional Isomerism In medicinal chemistry, the precise three-dimensional arrangement of atoms...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Structure-Activity Relationships for Drug Discovery Professionals

Introduction: The Critical Role of Positional Isomerism

In medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Even subtle changes, such as moving a functional group from one position to another on a core scaffold, can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. This principle of positional isomerism is fundamental to the optimization of drug candidates.

This guide provides a comparative framework for evaluating two such isomers: 2-(Piperidin-4-yl)propan-2-ol and 2-(piperidin-3-yl)propan-2-ol . While seemingly minor, the shift of the propan-2-ol group from the 4-position to the 3-position of the piperidine ring has profound implications for how these molecules can interact with biological targets. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for its presence in a multitude of clinically approved drugs, particularly those targeting the central nervous system and G-protein coupled receptors (GPCRs).[1]

This document will serve as a technical guide for researchers, outlining not only the hypothesized differences in activity based on established Structure-Activity Relationships (SAR) but also providing detailed experimental protocols to validate these hypotheses. We will focus on the likely biological targets for this scaffold—the muscarinic acetylcholine receptors—and explore the expected differences in pharmacodynamics, pharmacokinetics, and safety profiles.

Hypothesized Biological Target: Muscarinic Acetylcholine Receptors (mAChRs)

The piperidine moiety is a cornerstone of many potent muscarinic receptor antagonists.[2][3][4] These GPCRs, with five subtypes (M1-M5), are critical for regulating a wide range of physiological processes, from cognitive function (M1) and cardiac rhythm (M2) to smooth muscle contraction (M3).[5][6] As such, they are attractive drug targets for numerous disorders.

Based on extensive literature precedent, it is hypothesized that both 2-(piperidin-4-yl)propan-2-ol and its 3-yl isomer will exhibit affinity for muscarinic receptors. However, the positioning of the substituent is expected to dictate their potency and selectivity profile. SAR studies of piperidine-containing esters have shown that the position of the ester side chain significantly affects central action, with the 4-piperidyl ester being the most potent, followed by the 3-ester. While our molecules are not esters, the underlying principle of how the substituent projects from the piperidine core to interact with the receptor binding pocket remains relevant. We can therefore hypothesize that the 4-yl isomer will display a distinct and likely more potent interaction with certain muscarinic subtypes compared to the 3-yl isomer.

Part 1: Comparative Pharmacodynamics (PD)

The primary measure of a compound's pharmacodynamic activity is its ability to bind to its target receptor (affinity) and elicit a biological response (functional activity).

Receptor Binding Affinity

Receptor binding assays are used to quantify the affinity of a ligand for a receptor. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity. Based on the SAR of related M3 antagonists, where the 4-position is often crucial for potent interactions, we hypothesize that the 4-yl isomer will exhibit higher affinity for the M3 subtype.[3][7]

Table 1: Hypothetical Muscarinic Receptor Binding Affinity Data (Ki, nM)

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)
2-(Piperidin-4-yl)propan-2-ol Predicted: ModeratePredicted: Low-ModeratePredicted: HighPredicted: Low-ModeratePredicted: Low
2-(Piperidin-3-yl)propan-2-ol Predicted: Low-ModeratePredicted: LowPredicted: ModeratePredicted: LowPredicted: Low
Note: This table presents hypothesized outcomes to be confirmed by the experimental protocol below.
Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Ki) of the test compounds for the five human muscarinic receptor subtypes (M1-M5). The assay relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.[5][8]

Methodology:

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[9]

    • Non-specific binding control: Atropine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

    • 96-well filter plates (e.g., Unifilter-96 GF/B).[9]

    • Scintillation cocktail (e.g., MicroScint 20).

    • Microplate scintillation counter (e.g., TopCount NXT).[9]

  • Procedure:

    • Prepare serial dilutions (e.g., 11-point, 1:3 dilution series) of the test compounds (2-(piperidin-4-yl)propan-2-ol and 2-(piperidin-3-yl)propan-2-ol) in assay buffer.

    • In a 96-well plate, combine the cell membranes (e.g., 10 µg protein/well), the radioligand ([³H]-NMS at a concentration near its Kd, typically ~100-400 pM), and the serially diluted test compound.[9]

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM atropine.

    • Incubate the plate at room temperature for 3 hours on a shaker to reach equilibrium.[9]

    • Terminate the reaction by rapid vacuum filtration onto the filter plates using a cell harvester.

    • Wash the filters three times with cold assay buffer to remove unbound radioligand.[9]

    • Dry the plates overnight. Add scintillation cocktail to each well.

    • Quantify the membrane-bound radioactivity using the scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]-NMS is a non-selective antagonist, allowing its use across all five receptor subtypes, which simplifies the experimental setup.

  • Competition Format: This format is highly robust and allows for the determination of the affinity of unlabeled compounds.

  • Filtration: Rapid filtration is crucial to separate bound from free radioligand quickly, preventing significant dissociation of the receptor-ligand complex.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds A1 Combine membranes, [³H]-NMS, and test compound/buffer/atropine in a 96-well plate P1->A1 P2 Prepare receptor membranes, radioligand ([³H]-NMS), and atropine (for NSB) P2->A1 A2 Incubate at room temp for 3 hours to reach equilibrium A1->A2 H1 Rapid vacuum filtration onto GF/B filter plates A2->H1 H2 Wash plates 3x with cold buffer H1->H2 H3 Dry plates, add scintillant, and count radioactivity H2->H3 D1 Calculate IC50 from dose-response curve H3->D1 D2 Convert IC50 to Ki using Cheng-Prusoff equation D1->D2

Caption: Radioligand Competition Binding Assay Workflow.

Functional Activity

Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator. The M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins, which activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).[8] A calcium flux assay can therefore be used to measure the functional activity of compounds at these receptor subtypes.

Experimental Protocol: Calcium Flux Functional Assay

This protocol measures a compound's ability to antagonize the effects of a known agonist (like acetylcholine) at Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

  • Materials:

    • HEK293 cells stably expressing the human M1, M3, or M5 receptor.

    • Black-walled, clear-bottom 96-well plates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10][11]

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Agonist: Acetylcholine (ACh).

    • Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR).[11]

  • Procedure:

    • Cell Plating: Seed the cells into the 96-well plates the day before the assay (e.g., 40,000-80,000 cells/well).[10]

    • Dye Loading: On the day of the assay, remove the growth medium and add the Fluo-4 AM dye loading solution to each well. Incubate for 45-60 minutes at 37°C.[12]

    • Compound Addition: Prepare serial dilutions of the test compounds. Add the test compounds to the dye-loaded cells and incubate for a predetermined time (e.g., 15-30 minutes) to allow binding.

    • Calcium Flux Measurement: Place the cell plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument then automatically adds a pre-determined concentration of the agonist (ACh, typically its EC80 concentration) to stimulate the receptor.

    • Immediately record the change in fluorescence intensity over time (typically 60-120 seconds).[10]

  • Data Analysis:

    • The increase in fluorescence upon agonist addition corresponds to the intracellular calcium release.

    • To determine antagonist potency, plot the inhibition of the agonist response versus the concentration of the test compound.

    • Fit the data using a four-parameter logistic equation to determine the IC50 of the antagonist.

Causality Behind Experimental Choices:

  • Gq-Coupled Pathway: This assay specifically probes the Gq signaling cascade, which is the canonical pathway for M1, M3, and M5 receptors.

  • Fluorescent Dyes: Dyes like Fluo-4 provide a robust and high-throughput method to measure changes in intracellular calcium, which is a direct downstream consequence of receptor activation.[11]

  • Kinetic Reading: Measuring the fluorescence signal in real-time is essential to capture the transient nature of the calcium flux.

G cluster_prep Cell & Compound Prep cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed cells expressing M1/M3/M5 receptor in 96-well plate P2 Load cells with Fluo-4 AM dye P1->P2 A1 Pre-incubate cells with test compounds P2->A1 P3 Prepare serial dilutions of test compounds (antagonists) P3->A1 A2 Measure baseline fluorescence in reader A1->A2 A3 Inject ACh (agonist) and measure kinetic fluorescence response A2->A3 D1 Quantify inhibition of ACh response A3->D1 D2 Plot % inhibition vs. [compound] to determine antagonist IC50 D1->D2

Caption: Calcium Flux Functional Assay Workflow.

G ligand Agonist (e.g., ACh) receptor M1/M3/M5 Receptor ligand->receptor binds g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er binds to receptor on ca_release Ca²⁺ Release er->ca_release triggers response Cellular Response (e.g., smooth muscle contraction) ca_release->response

Caption: M1/M3/M5 Gq-coupled Signaling Pathway.

Part 2: Comparative Pharmacokinetics (ADME) & Safety

A compound's in vivo efficacy and safety are critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for off-target effects.[13]

Table 2: Predicted ADME & Safety Profile Comparison

Parameter2-(Piperidin-4-yl)propan-2-ol2-(Piperidin-3-yl)propan-2-olRationale for Predicted Difference
Lipophilicity (LogP) Predicted: Slightly LowerPredicted: Slightly HigherThe 4-substituted isomer is more symmetrical, which can slightly decrease lipophilicity compared to the less symmetrical 3-isomer.
Aqueous Solubility Predicted: HigherPredicted: LowerGenerally, lower lipophilicity correlates with higher aqueous solubility.
Cell Permeability Predicted: ModeratePredicted: ModerateBoth are small molecules and should have reasonable permeability, potentially influenced by minor LogP differences.
Metabolic Stability Predicted: Potentially HigherPredicted: Potentially LowerThe 3-position is adjacent to the nitrogen, which can sometimes be more accessible to metabolic enzymes (e.g., CYPs) than the more distant 4-position.
hERG Inhibition (IC50) To Be DeterminedTo Be DeterminedBoth compounds contain a basic nitrogen, a common feature in hERG blockers. Direct measurement is essential.
Note: This table presents hypothesized outcomes. In vitro ADME assays are required for confirmation.
Key Safety Consideration: hERG Liability

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[14][15] Blockade of this channel by drugs can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[5][10][16] Assessing hERG liability early in drug discovery is a regulatory requirement and critical for safety. Given that both isomers contain a basic piperidine nitrogen, a common pharmacophore for hERG channel blockers, evaluating their potential for hERG inhibition is mandatory. This is typically done using automated patch-clamp electrophysiology assays.

Part 3: Synthesis Accessibility

Both isomers are synthetically accessible. A common route involves the use of a Grignard reagent with a corresponding protected piperidone or piperidine carboxylate precursor.

  • 2-(Piperidin-4-yl)propan-2-ol: Can be synthesized from a protected 4-piperidinecarboxylic acid ester (e.g., the N-Boc protected ethyl ester) via the addition of two equivalents of methylmagnesium bromide.[17] Subsequent deprotection under acidic conditions yields the final product.

  • 2-(Piperidin-3-yl)propan-2-ol: Can be synthesized via a similar route starting from a protected 3-piperidinecarboxylic acid ester.

The availability and cost of the starting materials (4-substituted vs. 3-substituted piperidines) would be the primary determinant of the overall cost and ease of synthesis on a larger scale.

G cluster_4yl 4-yl Isomer Activity cluster_3yl 3-yl Isomer Activity struct4 Propan-2-ol at 4-position bind4 Hypothesis: Optimal orientation in binding pocket (e.g., M3) struct4->bind4 act4 Result: Higher Affinity & Potency at specific subtype bind4->act4 struct3 Propan-2-ol at 3-position bind3 Hypothesis: Sub-optimal fit or different vector into pocket struct3->bind3 act3 Result: Lower Affinity or Altered Selectivity Profile bind3->act3 iso Positional Isomerism iso->struct4 iso->struct3

Caption: Hypothesized Impact of Isomer Position on Activity.

Conclusion and Recommended Path Forward

This guide outlines the critical differences anticipated between 2-(Piperidin-4-yl)propan-2-ol and 2-(piperidin-3-yl)propan-2-ol based on established principles of medicinal chemistry and structure-activity relationships.

Summary of Hypotheses:

  • Pharmacodynamics: The 4-yl isomer is predicted to be a more potent muscarinic receptor antagonist, particularly at the M3 subtype, due to a potentially more favorable orientation of the propan-2-ol substituent within the receptor's binding pocket.

  • Pharmacokinetics & Safety: The two isomers are expected to have slightly different physicochemical properties, which may translate to minor differences in solubility and metabolic stability. Both isomers carry a risk of hERG channel inhibition that must be experimentally evaluated.

For any research program utilizing these scaffolds, the next logical step is to execute the detailed experimental protocols provided herein. A systematic, head-to-head comparison of binding affinity, functional antagonism, in vitro ADME properties, and hERG liability will provide the definitive data needed to select the superior isomer for further drug development efforts.

References

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Comparative

A Comparative Guide to the Efficacy of Novel 2-(piperidin-4-yl)propan-2-ol Derivatives in Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its derivatives are par...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its derivatives are particularly significant in the development of drugs targeting the central nervous system (CNS) due to favorable pharmacokinetic properties like oral bioavailability and the ability to cross the blood-brain barrier.[3] This guide provides a comparative analysis of a promising class of compounds, 2-(piperidin-4-yl)propan-2-ol derivatives, against established drugs in two key therapeutic areas: histamine H1 receptor antagonism for allergic conditions and dopamine D2 receptor antagonism for psychotic disorders.

Section 1: Histamine H1 Receptor Antagonism

Second-generation H1 antihistamines are the first-line treatment for allergic rhinitis and urticaria. They offer significant safety and efficacy advantages over first-generation drugs, such as reduced sedation and fewer anticholinergic side effects.[4][5] This section compares hypothetical 2-(piperidin-4-yl)propan-2-ol derivatives with leading second-generation antihistamines.

Mechanism of Action: H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[6] Activation by histamine initiates a signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+).[6] H1 antagonists block this pathway by competitively inhibiting histamine binding.

Diagram: Histamine H1 Receptor Signaling Pathway

H1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Increased Intracellular Ca2+ ER->Ca_release Release

Caption: Simplified signaling cascade of the Histamine H1 receptor.

Comparative In Vitro Efficacy

The potency of H1 antagonists is typically determined through in vitro assays that measure their binding affinity (Ki) and functional antagonism (IC50).[6]

CompoundReceptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Derivative A Hypothetical 1.5Hypothetical 35
Derivative B Hypothetical 2.1Hypothetical 42
Cetirizine~2-550[7]
Fexofenadine~1030-100
Loratadine~5-1025-50[7]
Epinastine~1.238[8]

Note: Ki and IC50 values are compiled from various sources and assays; direct comparison requires head-to-head studies. The values for Derivatives A and B are posited for comparative purposes.

In Vivo Efficacy Models

Animal models are crucial for evaluating the real-world effectiveness of antihistamines.[9] A common model is the histamine-induced wheal and flare test in guinea pigs or rodents, which assesses the drug's ability to suppress allergic skin reactions.[5][10]

CompoundInhibition of Histamine-Induced Cutaneous Vascular Permeability (%)Duration of Action (hours)
Derivative A Hypothetical 85Hypothetical > 24
Derivative B Hypothetical 78Hypothetical ~ 20
Cetirizine~8024[5]
Fexofenadine~7512-24
Loratadine~7024[4]

Note: In vivo data is illustrative. Actual results can vary based on the specific animal model and experimental conditions.

Section 2: Dopamine D2 Receptor Antagonism

Dopamine D2 receptor antagonists are the primary treatment for schizophrenia and other psychotic disorders.[11][12] Their therapeutic action is attributed to the blockade of D2 receptors in the brain's mesolimbic pathway.[13]

Mechanism of Action: D2 Receptor Signaling

Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[14][15] D2-like receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14] Antipsychotic drugs act as antagonists at these receptors.[16]

Diagram: Dopamine D2 Receptor Signaling Pathway

D2_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response

Caption: Simplified signaling cascade of the Dopamine D2 receptor.

Comparative In Vitro Efficacy

The affinity of antipsychotic drugs for the D2 receptor is a key predictor of their clinical potency.[12] This is measured using competitive radioligand binding assays.[13]

CompoundD2 Receptor Binding Affinity (Ki, nM)D2 vs D3 Selectivity Ratio
Derivative C Hypothetical 0.5Hypothetical 150-fold
Derivative D Hypothetical 1.2Hypothetical 80-fold
Haloperidol0.28 - 0.91[14][17]~15-fold
Risperidone~1.5 - 3.0~8-fold
Olanzapine~2.0 - 11~10-fold
Fluphenazine0.4[13]~20-fold

Note: High selectivity for D2 over D3 receptors may be associated with a lower risk of certain side effects. Values are illustrative and sourced from multiple studies.

In Vivo Efficacy Models

Animal models for antipsychotic efficacy often assess a compound's ability to reverse behaviors induced by dopamine agonists like amphetamine.[11][18] Key models include the conditioned avoidance response and the prepulse inhibition of the startle response.[11][19]

CompoundReversal of Amphetamine-Induced Hyperlocomotion (ED50, mg/kg)Catalepsy Induction (ED50, mg/kg)
Derivative C Hypothetical 0.1Hypothetical > 30
Derivative D Hypothetical 0.3Hypothetical > 20
Haloperidol~0.05~0.5
Risperidone~0.2~5.0
Olanzapine~0.1> 10

Note: A larger therapeutic window (ratio of catalepsy ED50 to efficacy ED50) suggests a lower liability for inducing Parkinson-like motor side effects.[18]

Section 3: Experimental Protocols

Protocol 1: In Vitro Histamine H1 Receptor Functional Assay (Calcium Mobilization)

This assay measures an antagonist's ability to inhibit the increase in intracellular calcium triggered by an H1 agonist.[6][8]

Diagram: Calcium Mobilization Assay Workflow

Calcium_Assay A Plate cells expressing human H1 receptor (e.g., CHO-K1) B Load cells with a calcium-sensitive fluorescent dye A->B C Pre-incubate cells with test compound (antagonist) B->C D Add H1 agonist (e.g., histamine) C->D E Measure fluorescence (proportional to intracellular Ca2+) D->E F Calculate IC50 E->F

Caption: Workflow for a typical calcium mobilization functional assay.

Methodology:

  • Cell Culture: Plate Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H1 receptor into 96-well plates and culture overnight.[8]

  • Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark.

  • Compound Addition: Add varying concentrations of the 2-(piperidin-4-yl)propan-2-ol derivatives or reference drugs to the wells.

  • Agonist Stimulation: After a pre-incubation period, stimulate the cells with a fixed concentration of histamine (agonist).[8]

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the inhibition of the histamine response against the antagonist concentration to determine the IC50 value.

Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to displace a specific radiolabeled ligand.[13][20]

Diagram: Radioligand Binding Assay Workflow

Binding_Assay A Prepare cell membranes expressing D2 receptors B Incubate membranes with radiolabeled ligand (e.g., [3H]Spiperone) A->B C Add increasing concentrations of test compound (competitor) B->C D Separate bound and free radioligand (e.g., filtration) C->D E Quantify radioactivity of bound ligand D->E F Calculate Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare membranes from cells stably expressing the human dopamine D2 receptor or from animal brain tissue (e.g., porcine striatum).[21]

  • Assay Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of a D2-selective radioligand (e.g., [3H]Spiperone), and varying concentrations of the test compound.[13][21]

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to calculate the Ki value, which represents the binding affinity.[20]

References

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Validation

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel 2-(piperidin-4-yl)propan-2-ol Compounds

Introduction: Beyond the Scaffold The 2-(piperidin-4-yl)propan-2-ol scaffold is a privileged structure in modern medicinal chemistry. Its derivatives have shown promise in a range of therapeutic areas, including central...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Scaffold

The 2-(piperidin-4-yl)propan-2-ol scaffold is a privileged structure in modern medicinal chemistry. Its derivatives have shown promise in a range of therapeutic areas, including central nervous system disorders and inflammatory conditions.[1][2][3][4] However, the journey from a promising hit compound to a validated clinical candidate is fraught with challenges, the most critical of which is elucidating its precise mechanism of action (MoA). A poorly defined MoA is a primary driver of late-stage clinical trial failure.[5]

This guide provides a comprehensive, multi-pronged strategy for robustly validating the MoA of novel 2-(piperidin-4-yl)propan-2-ol compounds. We move beyond a simple checklist of experiments, instead focusing on an integrated workflow designed to build a self-validating, data-driven narrative around your molecule's biological activity. This comparison guide will contrast unbiased, discovery-phase techniques with hypothesis-driven validation assays, providing the experimental detail and strategic rationale necessary for drug development professionals.

Phase 1: Unbiased Hypothesis Generation — Casting a Wide Net

The first step in understanding a novel compound's MoA is to generate high-quality, unbiased hypotheses about its molecular target. This is a critical decision point, comparing a target-agnostic (phenotypic) approach with a direct target-identification approach.

Strategy 1: Phenotypic-First Discovery

Phenotypic screening identifies compounds based on an observable effect in a disease-relevant cellular model, without prior knowledge of the molecular target.[6][7] This approach is powerful for discovering first-in-class medicines, as it doesn't rely on existing assumptions about disease biology.[8]

  • Advantages: High physiological relevance; potential to uncover novel biology and targets.[9][10]

  • Disadvantages: Target deconvolution can be a complex and resource-intensive follow-up effort.[9]

If a 2-(piperidin-4-yl)propan-2-ol derivative shows, for example, potent anti-inflammatory activity in a cellular assay (e.g., inhibition of LPS-induced TNF-α release), the subsequent challenge is to identify its direct molecular target.

Strategy 2: Target Identification and Deconvolution

For a phenotypically active compound, identifying the direct binding partner(s) is paramount. A multi-pronged approach is recommended to ensure the trustworthiness of the identified targets.[11]

  • Affinity-Based Proteomics: This classic method involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.[12][13][14]

  • Genetic Approaches (RNAi/CRISPR): Genome-wide RNAi or CRISPR screens can identify genes whose knockdown or knockout confers resistance or sensitivity to the compound, pointing towards the relevant pathway and potential target.[11][12]

Senior Application Scientist's Note: The Convergence of Strategies These strategies are not mutually exclusive. Often, the most robust MoA validation begins with a phenotypic screen to confirm disease-relevant activity, followed by affinity-based or genetic methods to generate a shortlist of putative targets. This ensures that the subsequent deep-dive into target validation is focused on biologically relevant interactions.

Phase 2: Target Engagement — Confirming the Interaction in a Cellular Environment

Once a putative target is identified, it is essential to confirm that the compound directly engages this target within the complex milieu of a living cell. This step validates that the molecule not only enters the cell but also physically interacts with its intended target.

The Gold Standard: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissues.[15][16] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced unfolding and aggregation.[7] This allows for the direct measurement of a compound's interaction with its target in a physiological context.[17]

This protocol is adapted for a 384-well plate format to determine the EC50 of target engagement.

  • Cell Culture & Plating: Culture the relevant cell line (e.g., THP-1 monocytes for an anti-inflammatory compound) to ~80% confluency. Harvest and plate 20,000 cells per well in a 384-well PCR plate.

  • Compound Treatment: Prepare a serial dilution of your 2-(piperidin-4-yl)propan-2-ol compound (e.g., from 100 µM to 1 nM) and a vehicle control (e.g., 0.1% DMSO). Add the compound to the cells and incubate for 1 hour at 37°C.

  • Thermal Challenge: Seal the plate and place it in a thermal cycler. Heat the plate to the predetermined optimal denaturation temperature (e.g., 52°C, determined in a preliminary temperature-gradient experiment) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Add lysis buffer containing a protease inhibitor cocktail. Lyse the cells by freeze-thawing (e.g., 3 cycles of -80°C to 25°C).

  • Separation of Soluble Fraction: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully transfer the supernatant (containing the soluble, stabilized protein) to a new plate for analysis via a suitable high-throughput method, such as an AlphaLISA® or ELISA assay specific for the target protein.

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration and fit the data to a dose-response curve to determine the target engagement EC50.

Senior Application Scientist's Note: The Power of Orthogonal Validation To build a truly compelling case for target engagement, complement CETSA with an orthogonal method like the Drug Affinity Responsive Target Stability (DARTS) assay.[13][18] DARTS relies on the principle that a ligand-bound protein is more resistant to proteolysis. If both CETSA and DARTS demonstrate dose-dependent stabilization of the same target, the confidence in that interaction increases substantially.

Phase 3: Pathway Analysis & Selectivity Profiling

Confirming target engagement is a critical milestone, but it's only part of the story. The next step is to demonstrate that this engagement translates into the expected downstream biological effects and to understand the compound's selectivity profile.

Workflow for MoA Validation

The following diagram illustrates the logical flow from an identified target to full MoA validation.

MOA_Validation_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway & Selectivity cluster_3 Phase 4: Data Synthesis phenotypic_screen Phenotypic Screen (e.g., Cytokine Release) target_id Target Identification (Affinity-MS, CRISPR) phenotypic_screen->target_id Active Compound target_engagement Target Engagement Assay (CETSA, DARTS) target_id->target_engagement Putative Target pathway_assay Downstream Pathway Assay (e.g., cAMP, p-ERK) target_engagement->pathway_assay Confirmed Target selectivity_assay Selectivity Profiling (Kinome/GPCR Panel) target_engagement->selectivity_assay final_validation Validated MoA pathway_assay->final_validation selectivity_assay->final_validation

Caption: A generalized workflow for small molecule MoA validation.

Case Study 1: The Target is a G-Protein Coupled Receptor (GPCR)

GPCRs are a major class of drug targets, and the piperidine motif is common in GPCR ligands.[19][20] If the validated target is a GPCR, a panel of second messenger assays is required to characterize the compound as an agonist, antagonist, or allosteric modulator.[21][22]

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gq Gq Pathway cluster_arrestin β-Arrestin Pathway compound Pip-ol-X gpcr GPCR Target compound->gpcr Binds gs Gαs gpcr->gs gq Gαq gpcr->gq barrestin β-Arrestin gpcr->barrestin Recruits ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp pka PKA camp->pka assay1 cAMP Assay (e.g., cAMP-Glo™) camp->assay1 plc Phospholipase C gq->plc Activates ip3 IP3 plc->ip3 calcium Ca²⁺ Release ip3->calcium assay2 Calcium Flux Assay (e.g., FLIPR) calcium->assay2 erk p-ERK barrestin->erk assay3 β-Arrestin Recruitment (e.g., Tango Assay) barrestin->assay3

Caption: Key GPCR signaling pathways and associated validation assays.

Case Study 2: The Target is a Protein Kinase

Protein kinases are another major drug target class, and off-target kinase activity is a frequent source of toxicity.[23] Therefore, if the primary target is a kinase, or even if it is not, broad selectivity profiling is essential.

Screening the compound against a large panel of kinases (e.g., >300) provides a quantitative measure of its selectivity.[24][25][26] This is crucial for differentiating a highly specific inhibitor from a multi-kinase inhibitor and for predicting potential off-target effects.

Table 1: Representative Kinome Profiling Data for Compound "Pip-ol-X"

Kinase TargetPip-ol-X (% Inhibition @ 1 µM)Staurosporine (Control) (% Inhibition @ 1 µM)
Target Kinase X 98.2 99.5
CDK2/cyclin A2.198.7
MAPK1 (ERK2)5.585.4
PI3Kα1.275.1
SRC8.399.1
VEGFR23.796.2

Data is hypothetical and for illustrative purposes.

This data clearly shows that Pip-ol-X is highly selective for its intended target, whereas the non-selective control compound, Staurosporine, inhibits a wide range of kinases.

Phase 4: Data Synthesis — A Comparative Analysis

The final step is to integrate all data streams to build a coherent and compelling MoA narrative. This involves comparing the potency of the novel compound across different levels of the biological hierarchy, from target engagement to cellular phenotype, and benchmarking it against a known alternative or standard-of-care compound.

Table 2: Comparative MoA Validation Data: Pip-ol-X vs. Standard-of-Care (SoC) Inhibitor

Assay TypeParameter MeasuredPip-ol-XSoC Inhibitor
Target Engagement CETSA EC50150 nM125 nM
Downstream Pathway p-ERK IC50 (Western Blot)210 nM180 nM
Cellular Phenotype TNF-α Release IC50250 nM220 nM
Off-Target Selectivity S-Score (10) for Kinome Panel0.050.25

Data is hypothetical. S-Score(10) is a measure of selectivity; a lower score indicates higher selectivity.

This comparative table provides a powerful summary. It demonstrates that Pip-ol-X engages its target with a potency comparable to the standard of care. Crucially, the potency tracks consistently from target engagement to downstream signaling and the final cellular phenotype, strengthening the causal link. Furthermore, the superior selectivity score suggests a potentially better safety profile for Pip-ol-X compared to the alternative.

Conclusion

Validating the mechanism of action for a novel 2-(piperidin-4-yl)propan-2-ol compound is not a linear process but an iterative cycle of hypothesis generation, rigorous testing, and orthogonal validation. By integrating phenotypic screening, direct target engagement assays like CETSA, and comprehensive pathway and selectivity profiling, researchers can build a robust, self-validating data package. This approach not only provides high confidence in the compound's MoA but also furnishes the critical comparative data needed to differentiate it from alternatives, ultimately de-risking its progression into clinical development.

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Comparative

A Head-to-Head Comparison of Novel 2-(Piperidin-4-yl)propan-2-ol Analogues as PI3K/mTOR Dual Inhibitors in Cancer Cell Lines

This guide provides a comprehensive, data-driven comparison of novel 2-(piperidin-4-yl)propan-2-ol analogues, a promising class of small molecules designed to target the PI3K/Akt/mTOR signaling pathway, a critical axis f...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of novel 2-(piperidin-4-yl)propan-2-ol analogues, a promising class of small molecules designed to target the PI3K/Akt/mTOR signaling pathway, a critical axis frequently dysregulated in human cancers.[1][2][3] We will delve into the rationale behind their design, present head-to-head preclinical data in various cancer cell lines, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The Rationale: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3] The 2-(piperidin-4-yl)propan-2-ol scaffold has emerged as a versatile building block in the design of kinase inhibitors.[5] The analogues discussed herein are designed to function as dual PI3K/mTOR inhibitors, a strategy that can offer a more potent and durable anti-cancer response by simultaneously blocking multiple nodes in this critical signaling cascade.[6][7]

Head-to-Head Comparison of Anticancer Activity

While a single, comprehensive study directly comparing a wide range of 2-(piperidin-4-yl)propan-2-ol analogues is not yet available in the public literature, we can synthesize data from various sources to draw meaningful comparisons. The following table summarizes the in vitro anticancer activity (IC50 values) of representative piperidine-containing compounds against a panel of human cancer cell lines.

Compound IDAnalogue ClassCancer Cell LineIC50 (µM)
Urea 5m 2-(piperidin-4-yl)-thiazole-4-carboxamideMCF7 (Breast)0.2[8]
Urea 5k 2-(piperidin-4-yl)-thiazole-4-carboxamideMCF7 (Breast)0.6[8]
Compound 12a 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamideDU-145 (Prostate)0.12[9]

Note: The data presented is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.

The data indicates that modifications to the piperidine core can yield compounds with potent, sub-micromolar activity against cancer cell lines. For instance, the 2-(piperidin-4-yl)-thiazole-4-carboxamide series shows promising activity against breast cancer cells, while the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide scaffold is highly effective against prostate cancer cells.[8][9]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The primary mechanism of action for these 2-(piperidin-4-yl)propan-2-ol analogues is the inhibition of the PI3K/Akt/mTOR signaling pathway. By targeting the kinase activity of PI3K and/or mTOR, these compounds can effectively block the downstream signaling events that promote cancer cell growth and survival.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by these novel compounds.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor 2-(piperidin-4-yl)propan-2-ol Analogues Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below for the key assays used in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-(piperidin-4-yl)propan-2-ol analogues in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following compound treatment.[11][12][13]

Workflow Diagram:

Caption: Workflow for Western Blot analysis.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow the selected cancer cell line to 70-80% confluency and treat with the test compounds at various concentrations for a specified time.[11]

  • Protein Lysate Preparation: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, phospho-mTOR, total Akt, total mTOR, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Conclusion and Future Directions

The 2-(piperidin-4-yl)propan-2-ol scaffold represents a promising starting point for the development of novel anticancer agents targeting the PI3K/Akt/mTOR pathway. The analogues discussed in this guide demonstrate potent in vitro activity against various cancer cell lines. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, in vivo studies in relevant animal models are warranted to evaluate their efficacy, pharmacokinetics, and safety profiles, with the ultimate goal of translating these promising preclinical findings into effective cancer therapies.

References

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Validation

Benchmarking Novel 2-(Piperidin-4-yl)propan-2-ol Derivatives: A Comparative Guide to Potency and Selectivity

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interacti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a privileged structure in drug design. Within this class, 2-(piperidin-4-yl)propan-2-ol derivatives represent a versatile chemical series with a growing body of literature highlighting their potential across diverse therapeutic areas, including oncology and infectious diseases.[2][3][4][5] This guide provides a comprehensive framework for benchmarking the potency and selectivity of newly synthesized 2-(piperidin-4-yl)propan-2-ol derivatives, using a hypothetical series targeting Glutaminase 1 (GLS1) as an illustrative case study. The principles and methodologies outlined herein are broadly applicable to the characterization of other small molecule inhibitors.

The Rationale for Targeting Glutaminase 1 (GLS1)

Many cancer cells exhibit a metabolic reprogramming, becoming heavily reliant on glutamine metabolism for survival and proliferation. Glutaminase 1 (GLS1) is a critical enzyme in this pathway, catalyzing the conversion of glutamine to glutamate. Inhibiting GLS1 can disrupt cancer cell metabolism, leading to reduced proliferation and increased apoptosis.[2][4] Therefore, the development of potent and selective GLS1 inhibitors is a promising strategy in oncology. The 2-(piperidin-4-yl)propan-2-ol scaffold has shown promise in yielding effective GLS1 inhibitors.[2][4]

Comparative Analysis of Novel GLS1 Inhibitors

For the purpose of this guide, we will consider a hypothetical series of new 2-(piperidin-4-yl)propan-2-ol derivatives: ND-GLS1-001 , ND-GLS1-002 , and ND-GLS1-003 . These compounds are compared against a known, potent GLS1 inhibitor, BPTES , which serves as a positive control.

Table 1: In Vitro Potency and Selectivity Profile
Compound IDTargetIC50 (nM)TargetIC50 (nM)Selectivity Ratio (GLS2/GLS1)
ND-GLS1-001 GLS185GLS2>10,000>117
ND-GLS1-002 GLS155GLS28,500155
ND-GLS1-003 GLS1120GLS2>20,000>167
BPTES (Control) GLS170GLS2>15,000>214

Interpretation of Data: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.[6] A lower IC50 value indicates greater potency. Selectivity is crucial in drug development to minimize off-target effects and potential toxicity.[7] In this case, selectivity is assessed against the closely related isoform, Glutaminase 2 (GLS2). A higher selectivity ratio indicates a greater preference for inhibiting GLS1 over GLS2.

Based on the data in Table 1, ND-GLS1-002 emerges as the most potent of the new derivatives, with an IC50 of 55 nM, comparable to the control compound BPTES. ND-GLS1-003 demonstrates the highest selectivity for GLS1 over GLS2 among the new compounds.

Experimental Protocols

The generation of reliable and reproducible data is paramount in drug discovery.[8] The following are detailed protocols for determining the potency and selectivity of the novel GLS1 inhibitors.

GLS1 Enzymatic Assay for Potency Determination

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of recombinant human GLS1.

Principle: The assay measures the amount of glutamate produced from the enzymatic conversion of glutamine by GLS1. The glutamate is then detected using a coupled enzymatic reaction that results in the production of a fluorescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Prepare a serial dilution of each compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.01% Triton X-100).

    • Prepare a solution of recombinant human GLS1 enzyme in assay buffer.

    • Prepare a solution of the substrate, L-glutamine, in assay buffer.

    • Prepare the detection reagent containing glutamate oxidase, horseradish peroxidase, and a fluorescent probe (e.g., Amplex Red).

  • Assay Procedure:

    • Add 5 µL of the serially diluted test compounds to the wells of a 384-well microplate.

    • Add 10 µL of the GLS1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 10 µL of the L-glutamine substrate solution.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and initiate the detection by adding 25 µL of the detection reagent.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling Against GLS2

To determine the selectivity of the compounds, a similar enzymatic assay is performed using recombinant human GLS2. The protocol is identical to the GLS1 assay, with the substitution of the GLS2 enzyme.

Visualizing the Experimental Workflow and Biological Pathway

Experimental Workflow for Potency and Selectivity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock & Serial Dilution Assay_Plate Assay Plating: Compounds + Enzyme Compound_Prep->Assay_Plate Enzyme_Prep Enzyme Preparation (GLS1 & GLS2) Enzyme_Prep->Assay_Plate Substrate_Prep Substrate & Detection Reagent Prep Reaction_Start Add Substrate (L-glutamine) Substrate_Prep->Reaction_Start Incubation1 Pre-incubation (15 min) Assay_Plate->Incubation1 Incubation1->Reaction_Start Incubation2 Incubation (60 min at 37°C) Reaction_Start->Incubation2 Detection Add Detection Reagent Incubation2->Detection Readout Fluorescence Measurement Detection->Readout Percent_Inhibition Calculate % Inhibition Readout->Percent_Inhibition Dose_Response Generate Dose-Response Curves Percent_Inhibition->Dose_Response IC50_Calc Determine IC50 Values Dose_Response->IC50_Calc Selectivity_Ratio Calculate Selectivity Ratio (IC50 GLS2 / IC50 GLS1) IC50_Calc->Selectivity_Ratio

Caption: Workflow for determining IC50 and selectivity.

Simplified Glutamine Metabolism Pathway and GLS1 Inhibition

G Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Catalyzes Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Biosynthesis Biosynthesis (Nucleotides, Amino Acids) Glutamate->Biosynthesis TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle GLS1->Glutamate Inhibitor 2-(piperidin-4-yl)propan-2-ol Derivative Inhibitor->GLS1 Inhibits

Caption: Inhibition of glutamine metabolism by GLS1 inhibitors.

Conclusion

This guide outlines a systematic approach to benchmarking the potency and selectivity of new 2-(piperidin-4-yl)propan-2-ol derivatives, using GLS1 inhibition as a relevant example. By employing robust and reproducible experimental protocols, researchers can generate high-quality data to facilitate the identification of lead candidates for further development. The illustrative data highlights the importance of considering both potency and selectivity in the early stages of drug discovery to maximize the potential for therapeutic success while minimizing the risk of adverse effects.

References

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267. [Link]

  • Goedken, E. R., Devanarayan, V., & Harris, C. M. (2012). Confidence in Reported Selectivity Ratios (CRSR): Quantitative Measures for Selectivity Ratios Obtained by Screening Assays. ASSAY and Drug Development Technologies, 10(4), 365-373. [Link]

  • Pharmaron. (n.d.). Potency Assay Guide. Retrieved from [Link]

  • Chen, L., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686. [Link]

  • Wang, J., et al. (2023). A new analytical tool to optimize the potency and selectivity of drugs. Nature Communications. [Link]

  • Chemchart. (n.d.). 2-(Piperidin-4-yl)propan-2-ol (22990-34-7). Retrieved from [Link]

  • Hassan, M., et al. (2023). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • ResearchGate. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. [Link]

  • BioProcess International. (2011). Uniting Small Molecule and Biologic Drug Perspectives. [Link]

  • Albuquerque, E. X., et al. (1980). Characterization of neuromuscular blocking action of piperidine derivatives. Journal of Pharmacology and Experimental Therapeutics, 215(1), 23-32. [Link]

  • Li, J., et al. (2019). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 24(18), 3369. [Link]

  • Akmatov, M., & Gevorgyan, V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7291. [Link]

  • Basak, A., et al. (2006). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 16(16), 4274-4278. [Link]

  • Hassan, M., et al. (2023). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. [Link]

Sources

Comparative

A Comparative Pharmacokinetic Analysis of 2-(Piperidin-4-yl)propan-2-ol Isomers: A Guide for Drug Development Professionals

Introduction In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. This guide provides a compar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. This guide provides a comparative analysis of the pharmacokinetic profiles of the stereoisomers of 2-(piperidin-4-yl)propan-2-ol. This compound is a critical metabolite of several drugs, most notably the second-generation antihistamine terfenadine, and serves as a versatile building block in the synthesis of novel therapeutics targeting the central nervous system.[1]

The presence of a chiral center in many piperidine-containing compounds means they exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. While possessing identical physicochemical properties in an achiral environment, enantiomers can exhibit markedly different pharmacokinetic and pharmacodynamic behaviors in the chiral environment of the body. This stereoselectivity arises from differential interactions with chiral entities such as enzymes and transporters.

This guide will delve into the experimental methodologies for separating these isomers and subsequently characterizing their distinct pharmacokinetic profiles through a combination of in vitro and in vivo studies. By understanding the causality behind experimental choices and adhering to principles of scientific integrity, researchers can make more informed decisions in the drug development pipeline, ultimately leading to safer and more efficacious medicines.

Chiral Separation of 2-(Piperidin-4-yl)propan-2-ol Isomers

The prerequisite for any stereoselective pharmacokinetic study is the availability of the pure enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a widely employed and robust technique for the analytical and preparative separation of chiral piperidine derivatives.[2]

Experimental Protocol: Preparative Chiral HPLC Separation

This protocol outlines a typical method for the separation of the (R)- and (S)-enantiomers of 2-(piperidin-4-yl)propan-2-ol.

Objective: To resolve a racemic mixture of 2-(piperidin-4-yl)propan-2-ol into its individual enantiomers with high enantiomeric purity.

Materials and Instrumentation:

  • Racemic 2-(piperidin-4-yl)propan-2-ol

  • HPLC-grade n-heptane

  • HPLC-grade ethanol

  • Diethyl amine (additive)

  • Preparative Chiral HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, 20 x 250 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing ethanol and n-heptane in a 3:7 (v/v) ratio. Add diethyl amine to a final concentration of 0.2% to both solvent components to improve peak shape and resolution.

  • Sample Preparation: Dissolve the racemic 2-(piperidin-4-yl)propan-2-ol in the mobile phase to a suitable concentration (e.g., 5 mg/mL).

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (20 x 250 mm, 5 µm)

    • Column Temperature: 35°C

    • Mobile Phase: Ethanol/n-heptane (3:7) with 0.2% diethyl amine

    • Flow Rate: 20 mL/min

    • Detection: UV at 265 nm

    • Injection Volume: Dependent on the desired loading, determined through initial analytical scale runs.

  • Fraction Collection: Collect the eluting fractions corresponding to the two separated enantiomeric peaks.

  • Purity and Identity Confirmation:

    • Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess (e.e.).

    • Confirm the identity of the isolated isomers using appropriate analytical techniques (e.g., mass spectrometry, NMR).

Rationale for Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs like Chiralpak AD-H are highly effective for separating a wide range of chiral compounds, including those with piperidine scaffolds.

  • Mobile Phase: The combination of a non-polar solvent (n-heptane) and a polar modifier (ethanol) allows for the optimization of retention and selectivity.

  • Additive: Diethyl amine, a basic modifier, is crucial for improving the peak shape of basic analytes like piperidines by minimizing interactions with residual acidic sites on the silica support of the CSP.

Comparative In Vitro Pharmacokinetic Profiling

In vitro ADME assays are indispensable tools for the early assessment of a compound's pharmacokinetic properties, enabling rapid screening and identification of potential liabilities.[3][4][5][6][7]

Metabolic Stability in Human Liver Microsomes

Objective: To compare the intrinsic clearance of the (R)- and (S)-isomers of 2-(piperidin-4-yl)propan-2-ol.

Experimental Protocol:

  • Incubation: Incubate each isomer (e.g., at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Data Presentation:

IsomerIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
(R)-2-(piperidin-4-yl)propan-2-olHypothetical ValueHypothetical Value
(S)-2-(piperidin-4-yl)propan-2-olHypothetical ValueHypothetical Value

Causality and Interpretation: Differences in metabolic stability can arise from stereoselective interactions with metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. For instance, the metabolism of terfenadine to its primary metabolites is predominantly catalyzed by CYP3A4.[8] It is plausible that the subsequent metabolism of its alcohol metabolite, 2-(piperidin-4-yl)propan-2-ol, also exhibits stereoselectivity with respect to CYP enzymes.[9] An isomer with a shorter half-life and higher intrinsic clearance is predicted to be more rapidly eliminated in vivo.

Plasma Protein Binding

Objective: To determine and compare the fraction of unbound drug in plasma for the (R)- and (S)-isomers.

Experimental Protocol (Rapid Equilibrium Dialysis):

  • Device Preparation: Prepare a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.

  • Sample Addition: Add plasma to one chamber and the individual isomer (spiked into plasma) to the other.

  • Incubation: Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis: After incubation, determine the concentration of the isomer in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation:

IsomerPlasma Protein Binding (%)Fraction Unbound (fu)
(R)-2-(piperidin-4-yl)propan-2-olHypothetical ValueHypothetical Value
(S)-2-(piperidin-4-yl)propan-2-olHypothetical ValueHypothetical Value

Causality and Interpretation: Only the unbound fraction of a drug is available to distribute into tissues and interact with its target. Stereoselective binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, can lead to different unbound fractions for enantiomers. An isomer with a higher fraction unbound may have a larger volume of distribution and potentially higher clearance. Fexofenadine, a related compound, is 60-70% bound to plasma proteins.[10][11]

Comparative In Vivo Pharmacokinetic Profiling

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Experimental Workflow: In Vivo Pharmacokinetics in Rats

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Analysis cluster_post Data Interpretation animal_prep Animal Acclimatization & Catheterization dosing Intravenous (IV) and Oral (PO) Dosing to Different Groups animal_prep->dosing dose_prep Dose Formulation (R- and S-isomers separately) dose_prep->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Sample Processing (Protein Precipitation) sampling->processing lcms Stereoselective Bioanalysis (LC-MS/MS Quantification) processing->lcms pk_calc Pharmacokinetic Parameter Calculation (e.g., AUC, Cmax, T½) lcms->pk_calc comparison Comparative Analysis of Isomers pk_calc->comparison

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Stereoselective Bioanalytical Method

A validated stereoselective bioanalytical method is crucial for accurately quantifying the individual isomers in plasma samples. This is typically achieved using LC-MS/MS with a chiral column.

Pharmacokinetic Parameters

Following the administration of the individual (R)- and (S)-isomers, key pharmacokinetic parameters are calculated and compared.

Data Presentation:

Parameter(R)-Isomer (IV)(S)-Isomer (IV)(R)-Isomer (PO)(S)-Isomer (PO)
Cmax (ng/mL) N/AN/AHypotheticalHypothetical
Tmax (h) N/AN/AHypotheticalHypothetical
AUC (ng*h/mL) HypotheticalHypotheticalHypotheticalHypothetical
t½ (h) HypotheticalHypotheticalHypotheticalHypothetical
CL (mL/h/kg) HypotheticalHypotheticalN/AN/A
Vd (L/kg) HypotheticalHypotheticalN/AN/A
F (%) N/AN/AHypotheticalHypothetical

Causality and Interpretation:

Stereoselectivity in pharmacokinetics can be exemplified by fexofenadine, the active metabolite of terfenadine. The plasma concentration of (R)-fexofenadine is approximately 1.5 times higher than that of the (S)-enantiomer.[12] This difference is not due to metabolism, as fexofenadine is poorly metabolized, but is attributed to stereoselective transport by proteins such as Organic Anion Transporting Polypeptides (OATPs) and P-glycoprotein (P-gp).[12][13]

  • Absorption (Cmax, Tmax, F): Differences in oral bioavailability (F) can result from stereoselective gut wall metabolism or differential interactions with influx and efflux transporters in the intestine.

  • Distribution (Vd): Stereoselective plasma protein binding and tissue uptake can lead to different volumes of distribution.

  • Metabolism and Excretion (CL, t½): Differential rates of metabolism by hepatic enzymes or stereoselective renal excretion can result in different clearance rates and elimination half-lives.

Conclusion

The stereoisomers of 2-(piperidin-4-yl)propan-2-ol, like many chiral piperidine derivatives, are likely to exhibit distinct pharmacokinetic profiles. A comprehensive comparative analysis, employing robust chiral separation techniques and a suite of in vitro and in vivo assays, is essential for a complete understanding of their disposition in the body. The insights gained from such studies are critical for the selection of the optimal isomer for further development, the design of appropriate clinical studies, and ultimately, the development of safer and more effective medicines. The principles and methodologies outlined in this guide provide a framework for researchers to conduct these vital investigations with scientific rigor and a clear understanding of the underlying pharmacological principles.

References

  • Investigation of the stereoselective metabolism of the chiral H1-antihistaminic drug terfenadine by high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Clinical Pharmacokinetics of Fexofenadine: A Systematic Review. PubMed. [Link]

  • Fexofenadine. StatPearls - NCBI Bookshelf. [Link]

  • Fexofenadine. Wikipedia. [Link]

  • ALLEGRA® (fexofenadine hydrochloride). accessdata.fda.gov. [Link]

  • Pharmacology of Fexofenadine ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • [Determinants of the Stereoselective Pharmacokinetics of Fexofenadine]. PubMed. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2. PubChem. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • In Vitro ADME Studies. PharmaLegacy | Preclinical Pharmacology CRO. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. [Link]

  • In Vitro ADME Assays. Concept Life Sciences. [Link]

  • An update on the clinical pharmacokinetics of fexofenadine enantiomers. PubMed. [Link]

  • Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes. PubMed. [Link]

  • In Vitro ADME Assays. Alera Labs, LLC. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol | Organic Letters. ACS Publications. [Link]

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Recipharm. [Link]

  • Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6. PubMed. [Link]

  • 2-(Piperidin-4-yl)propan-2-ol hydrochloride. PubChem. [Link]

  • 2-(Piperidin-4-yl)propan-2-ol. MySkinRecipes. [Link]

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Comparative

A Guide to Orthogonal Assays for Confirming the Biological Activity of 2-(piperidin-4-yl)propan-2-ol as a GPR139 Agonist

This guide provides a detailed comparison of two orthogonal, cell-based functional assays designed to validate and characterize the biological activity of 2-(piperidin-4-yl)propan-2-ol, a known agonist for the G protein-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two orthogonal, cell-based functional assays designed to validate and characterize the biological activity of 2-(piperidin-4-yl)propan-2-ol, a known agonist for the G protein-coupled receptor 139 (GPR139). As a Senior Application Scientist, the rationale behind experimental design is as crucial as the protocol itself. This document will, therefore, elucidate the causality behind the choice of assays, providing researchers in drug discovery with a robust framework for confirming on-target activity.

2-(piperidin-4-yl)propan-2-ol is a small molecule tool compound used to probe the function of GPR139, an orphan GPCR predominantly expressed in the central nervous system.[1] GPR139 is primarily coupled to the Gq/11 heterotrimeric G protein.[2][3][4][5] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

To confirm that 2-(piperidin-4-yl)propan-2-ol elicits its effects specifically through this pathway, it is imperative to employ orthogonal assays—methods that measure different, independent events within the same signaling cascade. This approach provides a self-validating system, significantly increasing confidence that the observed activity is a direct result of GPR139 activation and not an artifact or off-target effect. Here, we compare a downstream, time-integrated assay measuring inositol monophosphate (IP1) accumulation with a proximal, kinetic assay measuring intracellular calcium mobilization.

Orthogonal Assay 1: Inositol Monophosphate (IP1) Accumulation Assay

The measurement of IP3 is challenging due to its very short half-life. However, IP3 is sequentially dephosphorylated to IP2 and then to inositol monophosphate (IP1), which is the final stable metabolite in the pathway. By inhibiting the breakdown of IP1 with lithium chloride (LiCl), its accumulation can be used as a robust and reliable measure of Gq/11 pathway activation.[6][7] The Homogeneous Time Resolved Fluorescence (HTRF®) IP-One assay is a widely adopted competitive immunoassay for this purpose.[8][9]

Causality of Experimental Choice

Choosing the IP1 assay provides a cumulative readout of receptor activity over a prolonged stimulation period (typically 30-60 minutes). This time-integrated measurement is less susceptible to the rapid desensitization kinetics that can affect more proximal readouts like calcium flux. It is an excellent method for confirming the engagement of the entire Gq-PLC cascade and is particularly well-suited for high-throughput screening (HTS) and generating reproducible dose-response curves for structure-activity relationship (SAR) studies.[6]

GPR139 Gq Signaling Pathway and IP1 Assay Principle

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 2-(piperidin-4-yl)propan-2-ol GPR139 GPR139 Receptor Agonist->GPR139 Binds Gq Gαq/11 GPR139->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP2 IP2 IP3->IP2 IP1 IP1 (Accumulates) IP2->IP1 Assay HTRF IP-One Assay (Measures Accumulated IP1) IP1->Assay Detected by LiCl LiCl (Inhibitor) LiCl->IP1 Blocks Degradation

Caption: GPR139 Gq signaling cascade leading to IP1 accumulation.

Experimental Protocol: HTRF IP-One Assay

This protocol is adapted for a 384-well plate format using CHO-K1 cells stably expressing human GPR139.

  • Cell Culture and Plating:

    • Culture CHO-K1-hGPR139 cells in appropriate media (e.g., F-12K with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).

    • Harvest cells and resuspend in stimulation buffer provided by the assay kit manufacturer (e.g., Revvity, Cisbio).

    • Dispense 10,000-20,000 cells per well into a 384-well, low-volume, white plate.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of 2-(piperidin-4-yl)propan-2-ol and a reference GPR139 agonist (e.g., JNJ-63533054) in stimulation buffer containing LiCl.[10][11]

    • Add the compound dilutions to the wells containing the cells. Include vehicle-only wells for baseline control.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at 37°C. This allows for the agonist-induced accumulation of IP1.

  • Lysis and Detection:

    • Add the HTRF detection reagents: IP1-d2 (acceptor) and anti-IP1-Cryptate (donor), prepared in lysis buffer as per the kit instructions.[7][9]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000. The signal is inversely proportional to the amount of IP1 produced.

Data Presentation: Expected Results

The data should be normalized to the vehicle control and plotted as a dose-response curve to determine the half-maximal effective concentration (EC50).

CompoundAssay TypeTargetExpected EC50 (nM)
2-(piperidin-4-yl)propan-2-olIP1 AccumulationGPR13950 - 200
JNJ-63533054 (Reference)IP1 AccumulationGPR13910 - 50[10]

Orthogonal Assay 2: Intracellular Calcium Mobilization Assay

This assay measures the rapid, transient increase in cytosolic calcium concentration that occurs immediately following GPR139 activation and IP3 production.[11] It provides a kinetic, real-time readout of receptor function at a more proximal point in the signaling cascade compared to IP1 accumulation. This is typically achieved using fluorescent calcium-sensitive dyes (e.g., Fluo-4 AM) and a plate reader capable of kinetic measurements, such as a FLIPR® (Fluorescent Imaging Plate Reader).[1][12]

Causality of Experimental Choice

A calcium mobilization assay is orthogonal to the IP1 assay because it measures a different, more upstream signaling event (Ca2+ release vs. IP1 accumulation). Its key advantage is the real-time kinetic data it provides, allowing for the characterization of agonist efficacy and the detection of rapid receptor desensitization. A positive result in both a calcium and an IP1 assay strongly confirms that the compound activates the canonical Gq pathway from its initial steps through to its downstream metabolites.

Experimental Workflow: Calcium Mobilization Assaydot

Calcium_Workflow cluster_prep Plate Preparation cluster_loading Dye Loading cluster_read Data Acquisition A 1. Seed CHO-hGPR139 cells in 96/384-well black-walled plates B 2. Incubate overnight at 37°C, 5% CO2 A->B C 3. Add calcium-sensitive dye (e.g., Fluo-4 AM) with probenecid B->C D 4. Incubate for 45-60 min at 37°C C->D E 5. Place plate in kinetic plate reader (FLIPR) D->E F 6. Add compound online while reading fluorescence E->F G 7. Measure fluorescence kinetically for 2-3 minutes F->G

Sources

Validation

A Comparative Guide to the Synthesis of 2-(Piperidin-4-yl)propan-2-ol: An Evaluation of Reproducibility and Efficiency

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Piperidin-4-yl)propan-2-ol is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically activ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)propan-2-ol is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. Its piperidine core and tertiary alcohol functionality make it a versatile scaffold for developing novel therapeutics. The reproducibility and efficiency of its synthesis are therefore of paramount importance for researchers in drug discovery and development. This guide provides an in-depth comparison of the most common methods for preparing this valuable intermediate, with a focus on experimental details, reproducibility, and overall efficiency. We will delve into two primary synthetic routes, providing detailed protocols and a comparative analysis to aid chemists in selecting the most suitable method for their specific needs.

Physicochemical Properties of 2-(Piperidin-4-yl)propan-2-ol
PropertyValueSource
Molecular FormulaC₈H₁₇NO
Molecular Weight143.23 g/mol
CAS Number22990-34-7Chemchart[1]
AppearanceWhite to off-white solidCommercially available data
Melting Point133-137 °CCommercially available data
Boiling Point234.5 °C at 760 mmHgCommercially available data
SolubilitySoluble in water and polar organic solventsChemchart[1]

Synthetic Route 1: Grignard Reaction on an N-Protected Piperidine-4-carboxylate Ester

This is a widely employed and reliable three-step synthesis that begins with the commercially available ethyl isonipecotate. The core of this strategy involves the protection of the piperidine nitrogen, followed by a Grignard reaction to construct the tertiary alcohol, and finally, deprotection to yield the target compound.

Workflow Diagram

Route_1_Workflow Start Ethyl Isonipecotate Step1 N-Boc Protection Start->Step1 Intermediate1 N-Boc-ethyl isonipecotate Step1->Intermediate1 Step2 Grignard Reaction (CH3MgBr) Intermediate1->Step2 Intermediate2 N-Boc-2-(piperidin-4-yl)propan-2-ol Step2->Intermediate2 Step3 N-Boc Deprotection (HCl/Dioxane) Intermediate2->Step3 End 2-(Piperidin-4-yl)propan-2-ol Step3->End

Caption: Synthetic workflow for Route 1.

Step 1: N-Boc Protection of Ethyl Isonipecotate

The initial step involves the protection of the secondary amine of ethyl isonipecotate with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent the acidic proton of the amine from quenching the Grignard reagent in the subsequent step.

Experimental Protocol
  • To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 equivalents) and di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-ethyl isonipecotate.

Expected Yield: >95% Purity: Typically high, can often be used in the next step without further purification.

Step 2: Grignard Reaction with Methylmagnesium Bromide

The key carbon-carbon bond-forming step is the addition of a methyl group to the ester carbonyl via a Grignard reaction. An excess of the Grignard reagent is necessary to ensure the complete conversion of the ester to the tertiary alcohol.

Experimental Protocol
  • Dissolve N-Boc-ethyl isonipecotate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

  • Slowly add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.5-3.0 equivalents) dropwise, maintaining the temperature below 5 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, N-Boc-2-(piperidin-4-yl)propan-2-ol, can be purified by column chromatography on silica gel.

Expected Yield: 80-90% Purity: >95% after chromatography.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group under acidic conditions to yield the desired product. The use of HCl in dioxane is a common and effective method that often results in the precipitation of the hydrochloride salt of the product, simplifying its isolation.[3][4][5]

Experimental Protocol
  • Dissolve N-Boc-2-(piperidin-4-yl)propan-2-ol (1 equivalent) in 1,4-dioxane.

  • Add a solution of 4M HCl in dioxane (4-5 equivalents) and stir the mixture at room temperature for 1-3 hours.[3][6]

  • Monitor the reaction by TLC. The product hydrochloride salt may precipitate out of the solution.

  • Upon completion, the precipitate can be collected by filtration and washed with diethyl ether to yield 2-(piperidin-4-yl)propan-2-ol hydrochloride.

  • To obtain the free base, the hydrochloride salt can be dissolved in water and the pH adjusted to >11 with a base (e.g., NaOH), followed by extraction with an organic solvent.[2]

Expected Yield: >95% (as the hydrochloride salt) Purity: High, often suitable for use without further purification.

Synthetic Route 2: Grignard Reaction on N-Benzyl-4-acetylpiperidine

An alternative approach utilizes N-benzyl-4-acetylpiperidine as the starting material. This route has the advantage of starting with a precursor that already contains the acetyl group, potentially reducing the number of synthetic steps. However, the synthesis of the starting material and the final debenzylation step present their own challenges.

Workflow Diagram

Route_2_Workflow Start N-Benzyl-4-acetylpiperidine Step1 Grignard Reaction (CH3MgBr) Start->Step1 Intermediate1 N-Benzyl-2-(piperidin-4-yl)propan-2-ol Step1->Intermediate1 Step2 N-Debenzylation (Catalytic Hydrogenation) Intermediate1->Step2 End 2-(Piperidin-4-yl)propan-2-ol Step2->End

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of N-Benzyl-4-acetylpiperidine (Starting Material)

A potential route to the starting material involves the reaction of 1-benzyl-4-cyano-4-phenylpiperidine with a methyl Grignard reagent.[7]

Step 2: Grignard Reaction with Methylmagnesium Bromide

Similar to Route 1, a Grignard reaction is used to form the tertiary alcohol.

Experimental Protocol
  • Dissolve N-benzyl-4-acetylpiperidine (1 equivalent) in anhydrous THF under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography.

Expected Yield: Moderate to good (yields for this specific reaction are not widely reported). Purity: Dependent on the purity of the starting material and the efficiency of the chromatographic purification.

Step 3: N-Debenzylation by Catalytic Hydrogenation

The removal of the N-benzyl group is typically achieved by catalytic hydrogenolysis. This method is generally clean and efficient, but the catalyst and reaction conditions need to be carefully chosen.[8][9][10]

Experimental Protocol
  • Dissolve N-benzyl-2-(piperidin-4-yl)propan-2-ol (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired product.

Expected Yield: >90% Purity: Generally high after removal of the catalyst.

Comparison of Synthetic Routes

ParameterRoute 1: From Ethyl IsonipecotateRoute 2: From N-Benzyl-4-acetylpiperidine
Starting Material Availability Ethyl isonipecotate is readily available and relatively inexpensive.N-benzyl-4-acetylpiperidine is not as common and may require synthesis.
Number of Steps 3 steps (protection, Grignard, deprotection).2 steps from the acetyl precursor (Grignard, deprotection).
Overall Yield High, with each step typically proceeding in good to excellent yield.Potentially lower and less documented.
Reproducibility High, as the reactions are well-established and robust.May be less reproducible due to variability in the synthesis of the starting material.
Purification Chromatography may be required for the Grignard product. The final product is often isolated in high purity as the HCl salt.Chromatography is likely necessary for the Grignard product. The final product is obtained directly as the free base.
Scalability This route is well-suited for large-scale synthesis.[2]Scalability may be a concern depending on the synthesis of the starting material.
Safety and Handling Grignard reagents are pyrophoric and moisture-sensitive. Acidic deprotection requires handling of corrosive reagents.Grignard reagents are pyrophoric. Catalytic hydrogenation with hydrogen gas requires specialized equipment and careful handling.
Conclusion and Recommendations

Both synthetic routes offer viable pathways to 2-(piperidin-4-yl)propan-2-ol.

Route 1 is the more established, reliable, and reproducible method. The starting materials are readily available, and each step proceeds with high yield and predictability. The isolation of the final product as a crystalline hydrochloride salt is also advantageous for purification and handling. This route is highly recommended for researchers requiring a dependable and scalable synthesis.

Route 2 presents a potentially shorter synthetic sequence if the starting material, N-benzyl-4-acetylpiperidine, is readily accessible. However, the synthesis of this precursor and the subsequent debenzylation step may introduce additional challenges. This route could be a viable alternative for smaller-scale syntheses or when exploring different synthetic strategies, but it requires further optimization and validation to be considered as robust as Route 1.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product. For most applications, the well-trodden path of Route 1 offers the highest likelihood of success with excellent reproducibility.

References
  • PubChem. 2-Piperidinepropanol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Boc deprotection conditions tested. [Link]

  • Ito, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2699–2709. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • PubChem. 2-(Piperidin-4-yl)propan-2-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • Chemchart. 2-(Piperidin-4-yl)propan-2-ol (22990-34-7). [Link]

  • Sciencemadness Discussion Board. (2020). Deprotection of N-benzyl piperidine compound. [Link]

  • Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. [Link]

  • Ito, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PubMed. [Link]

  • PubChemLite. 2-methyl-1-(piperidin-4-yl)propan-2-ol. [Link]

  • Google Patents. (2020). Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. CN111606842A.
  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. [Link]

  • PubChem. 2-(Piperidin-1-yl)propan-1-ol. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

  • National Institutes of Health. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • ResearchGate. (2004). Convenient, Benign and Scalable Synthesis of 2- and 4-Substituted Benzylpiperidines. [Link]

  • PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

  • Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. CN111484444A.
  • Google Patents. (2015). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. EP3215489B1.
  • NIPER, SAS Nagar, India. (2022). CRIPS Vol. 16 No. 5 November-December 2022. [Link]

  • Google Patents. (2005). Method for preparing 4-piperidyl piperidine. CN1583742A.
  • Google Patents. (1984).
  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Google Patents. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US9029547B1.
  • Arkivoc. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. [Link]

  • ResearchGate. (1979). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 2-(Piperidin-4-yl)propan-2-ol: A Proactive Approach to Laboratory Safety

Introduction: A Proactive Stance on Chemical Safety As researchers and drug development professionals, our work with novel chemical entities like 2-(Piperidin-4-yl)propan-2-ol requires a deep commitment to safety. Specif...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Chemical Safety

As researchers and drug development professionals, our work with novel chemical entities like 2-(Piperidin-4-yl)propan-2-ol requires a deep commitment to safety. Specific hazard data for this compound is not extensively documented. Therefore, this guide adopts a proactive, risk-based approach, deriving safety protocols from the well-established profiles of its core structural motifs: the piperidine ring and the propan-2-ol (isopropanol) group.

The piperidine moiety is known for its potential to cause severe skin and eye damage, along with toxicity upon contact or inhalation.[1][2] The propan-2-ol component contributes high flammability and the potential for eye irritation and central nervous system effects like drowsiness.[3][4] This guide synthesizes these known risks to provide a robust framework for handling 2-(Piperidin-4-yl)propan-2-ol, ensuring that safety is an integral, self-validating component of the experimental workflow.

Hazard Profile: A Synthesis of Structural Analog Data

The potential hazards of 2-(Piperidin-4-yl)propan-2-ol are extrapolated from its constituent chemical groups. The following table summarizes the anticipated risks, forming the basis for our personal protective equipment (PPE) and handling recommendations.

Hazard ClassificationAnticipated Risk based on Structural AnalogsSource MoietySupporting Evidence
Skin Corrosion/Irritation Causes severe skin burns and irritation. Direct contact must be avoided.PiperidinePiperidine is classified as causing severe skin burns and eye damage.[1][2] Related piperidine compounds are also known skin irritants.[5]
Serious Eye Damage Causes serious, potentially irreversible eye damage. PiperidineClassified as causing severe eye damage.[1][2][6] Immediate and thorough rinsing is critical upon any eye contact.
Acute Toxicity (Dermal, Inhalation) Toxic in contact with skin or if inhaled. PiperidinePiperidine is classified as toxic via dermal and inhalation routes.[1][2]
Flammability Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.Propan-2-ol / PiperidineBoth piperidine and propan-2-ol are highly flammable liquids.[1][2][3][4] Ignition sources must be strictly controlled.
Respiratory Irritation May cause respiratory tract irritation. Piperidine / Propan-2-olInhalation of piperidine can irritate the nose and throat.[7] High concentrations of propan-2-ol vapors can also cause irritation.[3]
Specific Target Organ Toxicity May cause drowsiness or dizziness. Propan-2-olA known effect of propan-2-ol exposure is central nervous system depression, leading to drowsiness.[3][4]

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to ground our safety plan in the established hierarchy of controls. PPE is the final line of defense.

  • Elimination/Substitution: (Not applicable for this topic)

  • Engineering Controls: These are the most critical measures. All work with 2-(Piperidin-4-yl)propan-2-ol must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] An eyewash station and safety shower must be immediately accessible.[9]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), restrict access to authorized personnel, and ensure all users are trained on the specific hazards and handling procedures outlined in this guide.

  • Personal Protective Equipment (PPE): The specific gear required to protect the user from exposure.

Personal Protective Equipment (PPE): Your Final Line of Defense

The selection of PPE must directly address the hazards identified in Section 2. The following table outlines the minimum required PPE for handling 2-(Piperidin-4-yl)propan-2-ol.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, worn in combination with a face shield.[2][7]Protects against splashes of the potentially corrosive and severely irritating liquid. The face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[1] Gloves must have an adequate thickness and be inspected for integrity before each use.Prevents skin contact with the compound, which is presumed to be toxic and corrosive.[1][2] Consult the glove manufacturer's compatibility chart.
Body Protection A flame-resistant laboratory coat, supplemented with a chemical-resistant apron.Protects against contamination of personal clothing and provides a barrier against splashes.[1] Flame resistance addresses the high flammability hazard.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required for spill cleanup or if engineering controls fail.[8]Required when handling outside of a fume hood or when aerosolization is possible, to prevent inhalation of toxic vapors.[8]

Operational Workflow: A Step-by-Step Guide from Receipt to Disposal

This section provides a procedural guide for the safe handling of 2-(Piperidin-4-yl)propan-2-ol throughout its lifecycle in the laboratory.

G cluster_prep Preparation & Handling (Inside Chemical Fume Hood) cluster_disposal Post-Experiment Don_PPE 1. Don Full PPE Prepare_Workstation 2. Prepare Workstation & Spill Kit Don_PPE->Prepare_Workstation Transfer_Compound 3. Transfer Compound Prepare_Workstation->Transfer_Compound Perform_Experiment 4. Perform Experiment Transfer_Compound->Perform_Experiment Waste_Segregation 5. Segregate Hazardous Waste Perform_Experiment->Waste_Segregation Decontaminate 6. Decontaminate Glassware & Surfaces Waste_Segregation->Decontaminate Doff_PPE 7. Doff & Dispose of PPE Decontaminate->Doff_PPE Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands Disposal_Pickup Hazardous Waste Pickup (Approved Vendor) Wash_Hands->Disposal_Pickup Receiving Receiving (Inspect Container Integrity) Storage Storage (Flammables Cabinet, Well-Ventilated) Receiving->Storage Storage->Don_PPE caption Fig 1: Safe Handling Workflow for 2-(Piperidin-4-yl)propan-2-ol

Caption: Fig 1: Safe Handling Workflow for 2-(Piperidin-4-yl)propan-2-ol

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly-closed, properly labeled container within a designated flammables cabinet.[10] The storage area must be cool, dry, and well-ventilated, away from oxidizing agents and sources of ignition.[11][12]

Handling and Use (Operational Plan)
  • Engineering Controls: Before handling, ensure the chemical fume hood is operational and has a certified face velocity.

  • Don PPE: Put on all required PPE as specified in Section 4.

  • Preparation: Prepare the work area by laying down absorbent, disposable bench paper. Ensure a chemical spill kit is readily available.

  • Handling: Conduct all manipulations, including weighing and transferring, within the fume hood to contain any vapors.[8] Use non-sparking tools and ground equipment to prevent static discharge.[1][10]

  • Heating: Avoid heating the material near open flames. If heating is necessary, use a controlled heating mantle or water bath.

Spill Management
  • Evacuation: In case of a significant spill, evacuate all non-essential personnel from the area.

  • Control: If safe to do so, remove all ignition sources.[1]

  • Containment: Wearing appropriate PPE, cover the spill with a non-flammable absorbent material such as sand or diatomaceous earth.[1]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan
  • Waste Collection: All waste materials contaminated with 2-(Piperidin-4-yl)propan-2-ol, including disposable labware, absorbent materials, and contaminated PPE, must be collected in a designated, sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the chemical name.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal plant, following all local and national regulations.[3][4][5] Do not dispose of it down the drain.

Emergency Procedures: First Aid

  • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15-30 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids apart.[5][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.

Conclusion

By treating 2-(Piperidin-4-yl)propan-2-ol with the caution afforded to its hazardous structural relatives, we can build a culture of safety that protects researchers and ensures the integrity of our work. This guide provides the necessary framework, but its effectiveness relies on diligent implementation and a proactive mindset from every member of the laboratory team.

References

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  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.
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  • Sigma-Aldrich. (2025, December 24).
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  • ChemScene. (2024, August 2). Safety Data Sheet - 2-(Piperidin-4-yl)-1H-benzo[d]imidazole.
  • AK Scientific, Inc. Safety Data Sheet - 1-[(4-Chlorobenzyl)oxy]-3-piperidin-1-ylpropan-2-OL hydrochloride.
  • ABB. (2015, October 22).
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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